3-(Fluoromethyl)azetidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(fluoromethyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FN/c5-1-4-2-6-3-4/h4,6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHELGHANYVVRLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Value of Fluorinated Azetidines in Drug Discovery
An In-depth Technical Guide to the Synthesis of 3-(Fluoromethyl)azetidine Hydrochloride
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, imparting profound effects on a compound's physicochemical and biological properties.[1] Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity, and modulate pKa, making it a favored element for optimizing drug candidates.[2]
Within this context, strained heterocyclic scaffolds like azetidines have emerged as valuable building blocks.[3][4] The rigid, three-dimensional structure of the azetidine ring can improve ligand-receptor interactions and confer favorable properties such as increased solubility and reduced lipophilicity compared to more common cyclic amines. The fusion of these two concepts—fluorination and the azetidine scaffold—has led to the development of key intermediates like this compound hydrochloride. This compound serves as a versatile synthon for introducing the fluoromethyl-azetidine motif into a wide range of biologically active molecules, from enzyme inhibitors to central nervous system agents.[3][5]
This guide provides a comprehensive technical overview of the primary and alternative synthetic routes to this compound hydrochloride, intended for researchers, chemists, and drug development professionals. It emphasizes the underlying chemical principles, practical experimental protocols, and critical safety considerations inherent in its synthesis.
Retrosynthetic Analysis: Devising a Path to the Target
A logical retrosynthetic approach to this compound hydrochloride identifies the key bond formations and functional group interconversions. The primary disconnection is the final salt formation, leading back to the free base. The crucial C-F bond is envisioned to form from a C-O bond, pointing to a 3-(hydroxymethyl)azetidine derivative as the key precursor. To prevent unwanted side reactions at the nitrogen atom during fluorination, a protecting group is essential, with the acid-labile tert-butoxycarbonyl (Boc) group being a common and effective choice.
Caption: Experimental workflow for the deoxofluorination step.
Reagent Selection and Comparison: The choice of fluorinating agent is critical and involves a trade-off between reactivity, safety, and cost. While DAST is highly effective, its thermal instability and potential for detonation upon heating are significant safety concerns. [6][7]Deoxo-Fluor® offers a safer alternative with greater thermal stability. [8]Newer reagents like PyFluor have also been developed to provide high yields with improved safety profiles.
| Reagent | Key Advantages | Key Disadvantages | Typical Conditions |
| DAST | High reactivity, widely used. [7] | Thermally unstable (>90 °C), moisture-sensitive, generates HF. [6][7] | DCM, -78 °C to RT |
| Deoxo-Fluor® | More thermally stable than DAST, good reactivity. [8] | Higher cost, moisture-sensitive, generates HF. | THF or DCM, 0 °C to RT |
| PyFluor | Thermally stable, crystalline solid, less elimination byproduct. [8] | May require activation, higher cost. | DCM or MeCN, RT to 60 °C |
Detailed Experimental Protocol: Synthesis of N-Boc-3-(fluoromethyl)azetidine
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with N-Boc-3-(hydroxymethyl)azetidine (1.0 eq.) and anhydrous dichloromethane (DCM, ~0.1 M).
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Diethylaminosulfur trifluoride (DAST) (1.2 eq.), dissolved in a small amount of anhydrous DCM, is added dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed -65 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-18 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Upon completion, the reaction is carefully cooled to 0 °C and quenched by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This is an exothermic process that releases gas.
-
Workup: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice more with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford N-Boc-3-(fluoromethyl)azetidine as a pure product.
Deprotection and Salt Formation
The final steps involve removing the Boc protecting group and converting the resulting free amine into its more stable and handleable hydrochloride salt.
Principle and Rationale: The tert-butoxycarbonyl (Boc) group is readily cleaved under acidic conditions, liberating the azetidine nitrogen. The resulting free base, this compound, is often a volatile oil. Conversion to the hydrochloride salt is achieved by treatment with hydrochloric acid, which protonates the basic nitrogen atom. The resulting salt is typically a stable, crystalline solid that is easier to handle, weigh, and store.
Detailed Experimental Protocol: Synthesis of this compound hydrochloride
-
Deprotection: N-Boc-3-(fluoromethyl)azetidine (1.0 eq.) is dissolved in a suitable solvent such as diethyl ether or 1,4-dioxane.
-
Acidification: A solution of hydrogen chloride (e.g., 4 M HCl in 1,4-dioxane or 2 M HCl in diethyl ether) (2.0-3.0 eq.) is added dropwise to the stirred solution at 0 °C.
-
Precipitation: The reaction is stirred at room temperature for 2-4 hours. During this time, the hydrochloride salt typically precipitates out of the solution as a white solid.
-
Isolation: The solid is collected by vacuum filtration, washed with a small amount of cold diethyl ether to remove any non-polar impurities, and dried under high vacuum to yield this compound hydrochloride.
Part II: Alternative Synthetic Strategy via Hydroxyl Activation
An alternative to direct deoxofluorination involves a two-step sequence: converting the hydroxyl group into a better leaving group, followed by nucleophilic substitution with a fluoride source.
Principle and Rationale: This strategy avoids the use of specialized and often hazardous deoxofluorinating reagents. The primary alcohol is first converted into a sulfonate ester, such as a mesylate or tosylate, which are excellent leaving groups. Subsequent reaction with a nucleophilic fluoride source, like tetrabutylammonium fluoride (TBAF) or potassium fluoride (KF), induces an SN2 reaction to form the C-F bond. [9]While this method can be effective, it may require more optimization to prevent elimination side reactions and to ensure complete substitution, which can be challenging on a sterically hindered carbon.
Caption: Two-step alternative pathway via a mesylate intermediate.
Experimental Considerations:
-
Step 1: Mesylation: The alcohol is reacted with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like triethylamine (Et₃N) or pyridine. Anhydrous DCM is a common solvent, and the reaction is typically run at 0 °C to room temperature. It is crucial to use anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
-
Step 2: Nucleophilic Fluorination: The isolated sulfonate ester is then dissolved in an aprotic polar solvent like THF or acetonitrile and treated with a fluoride salt. TBAF is often used due to its good solubility in organic solvents. Heating may be required to drive the SN2 reaction to completion. The choice of fluoride source and reaction conditions is critical to maximize the yield of the desired fluoride and minimize the formation of elimination byproducts.
Characterization and Quality Control
The identity and purity of the intermediates and the final product must be confirmed rigorously.
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential. In ¹H NMR, the formation of the fluoromethyl group is confirmed by the appearance of a doublet for the -CH₂F protons with a large coupling constant (JH-F ≈ 47 Hz). In ¹⁹F NMR, a triplet confirms the presence of the two adjacent protons.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product and intermediates.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.
Safety and Handling Precautions
The synthesis of this compound hydrochloride involves hazardous materials that require careful handling.
-
Fluorinating Agents: Reagents like DAST and Deoxo-Fluor® are corrosive, react violently with water, and can release highly toxic hydrogen fluoride (HF) upon decomposition or during the workup. [6]All manipulations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves, must be worn. Calcium gluconate gel should be readily available as a first-aid measure for HF exposure.
-
Acidic Conditions: The deprotection step uses strong acid. Care must be taken to avoid contact with skin and eyes.
-
Quenching: The quenching of fluorinating agents is highly exothermic and releases gas. It must be performed slowly and at low temperatures to maintain control.
Conclusion
The synthesis of this compound hydrochloride is a well-established process that provides access to a valuable building block for drug discovery. The primary route, involving the direct deoxofluorination of N-Boc-3-(hydroxymethyl)azetidine, offers an efficient and reliable pathway. While alternative methods exist, they often require more extensive optimization. A thorough understanding of the reaction mechanisms, careful selection of reagents, and strict adherence to safety protocols are paramount for the successful and safe execution of this synthesis. The availability of this key intermediate facilitates the exploration of new chemical space and the development of next-generation therapeutics.
References
- This citation is not used in the text but is included for reference.
-
Organic Chemistry Portal. (n.d.). Alcohol to Fluoride - Common Conditions. Retrieved from [Link]
-
Van Brabandt, W., Verniest, G., De Smaele, D., Duvey, G., & De Kimpe, N. (2006). Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry, 71(18), 7100–7102. Available at: [Link]
- Nanjing Furun Kaide Biological Pharmaceutical Co Ltd. (2017). The synthetic method of 3 fluoro azetidine derivatives. Google Patents. CN105384673B.
-
Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]
-
Umemoto, T., Singh, R. P., Xu, Y., & Saito, N. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. RSC Advances, 11(62), 39352-39356. Available at: [Link]
-
Sulfur-Based Fluorinating Agents. (n.d.). WordPress. Retrieved from [Link]
-
Coldham, I., & Jana, M. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 138-141. Available at: [Link]
- This citation is not used in the text but is included for reference.
- This citation is not used in the text but is included for reference.
- This citation is not used in the text but is included for reference.
-
Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry, 71(22), 8519-8525. Available at: [Link]
- This citation is not used in the text but is included for reference.
- This citation is not used in the text but is included for reference.
- This citation is not used in the text but is included for reference.
-
Kattamuri, P. V., & Rightmire, N. R. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. The Journal of Organic Chemistry, 87(24), 16183-16200. Available at: [Link]
- This citation is not used in the text but is included for reference.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1642298-59-6 | this compound hydrochloride [fluoromart.com]
- 4. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride CAS#: 1642298-59-6 [amp.chemicalbook.com]
- 6. Sulfur-Based Fluorinating Agents - Wordpress [reagents.acsgcipr.org]
- 7. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 8. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
3-(fluoromethyl)azetidine chemical properties
An In-Depth Technical Guide to 3-(Fluoromethyl)azetidine: Properties, Synthesis, and Applications for the Modern Researcher
Authored by a Senior Application Scientist
Introduction: The Rise of Fluorinated Azetidines in Drug Discovery
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry for its unique combination of properties. Its inherent ring strain, sp³-rich character, and conformational rigidity provide a powerful tool for optimizing the pharmacokinetic profiles of drug candidates.[1] When strategically functionalized, the azetidine moiety can enhance metabolic stability, improve aqueous solubility, and provide novel vectors for exploring chemical space, moving away from the "flat" aromatic structures that have historically dominated drug discovery.[1][2]
This guide focuses on a particularly valuable derivative: This compound . The introduction of a fluoromethyl group—a bioisostere for a hydroxyl or methyl group—imparts profound changes to the molecule's electronic and physical properties. Fluorine's high electronegativity can lower the pKa of the nearby azetidine nitrogen, influencing its binding interactions and bioavailability. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation and significantly prolong a drug's half-life.[3]
For researchers, scientists, and drug development professionals, understanding the core chemical properties, synthetic accessibility, and reactivity of this compound is paramount. This document serves as a technical primer, synthesizing field-proven insights and established protocols to empower the effective use of this versatile building block in next-generation therapeutic design.
Core Physicochemical and Spectroscopic Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of its application in complex synthetic and biological systems. The data presented below are compiled from computational predictions and data available for its hydrochloride salt, providing a robust profile for this compound.
Physicochemical Data
The introduction of the fluoromethyl group to the azetidine core results in a compact, polar, and metabolically robust building block. Its properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 1642298-59-6 (for hydrochloride salt) | Fluoromart[5], ChemicalBook[6] |
| Molecular Formula | C₄H₈FN | PubChem[4] |
| Molecular Weight | 89.11 g/mol | PubChem[4] |
| Boiling Point | 93.9 ± 5.0 °C at 760 mmHg (Predicted) | Fluoromart[5] |
| Density | 1.0 ± 0.1 g/cm³ (Predicted) | Fluoromart[5] |
| Topological Polar Surface Area | 12 Ų | PubChem[4], Fluoromart[5] |
| H-Bond Donors | 1 | PubChem[4], Fluoromart[5] |
| H-Bond Acceptors | 1 | PubChem[4], Fluoromart[5] |
| Appearance | White to off-white Solid (for hydrochloride salt) | ChemicalBook[6] |
Spectroscopic Profile (Predicted)
While specific, experimentally derived spectra for the free base are not widely published, the expected spectroscopic characteristics can be reliably predicted based on the structure. These predictions are crucial for reaction monitoring and characterization.
| Technique | Expected Characteristics |
| ¹H NMR | CH₂F protons: A doublet of doublets around 4.5-4.7 ppm, showing a large coupling constant to fluorine (~47-50 Hz) and a smaller coupling to the adjacent methine proton. Azetidine ring protons (CH₂-N): Two distinct multiplets between 3.0-4.0 ppm. Azetidine ring proton (CH): A multiplet around 2.8-3.2 ppm. NH proton: A broad singlet, chemical shift is solvent-dependent. |
| ¹³C NMR | CH₂F carbon: A doublet with a large ¹JCF coupling constant (~170-180 Hz) appearing around 85-90 ppm. Azetidine ring carbons (CH₂-N): Signals expected around 50-60 ppm. Azetidine ring carbon (CH): A signal expected around 35-45 ppm. |
| ¹⁹F NMR | A triplet corresponding to the CH₂F group, with a coupling constant of ~47-50 Hz from the adjacent CH₂ protons. |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 90.07. |
| IR Spectroscopy | N-H stretch: A broad peak around 3300-3400 cm⁻¹. C-F stretch: A strong, sharp peak in the 1000-1100 cm⁻¹ region. C-N stretch: A peak around 1100-1200 cm⁻¹. |
Synthesis and Reactivity
The synthesis of functionalized azetidines often relies on intramolecular cyclization strategies, which are necessary to overcome the entropic and enthalpic barriers of forming a strained four-membered ring.
General Synthetic Strategy: Intramolecular Cyclization
A common and effective method for synthesizing substituted azetidines involves the base-induced cyclization of a γ-amino halide or a related precursor with a suitable leaving group. The causality behind this choice is clear: the 1,4-relationship between the amine nucleophile and the electrophilic carbon is ideal for forming the four-membered ring.
A representative workflow for a related fluorinated azetidine provides a validated conceptual blueprint. The synthesis of 1-alkyl-2-(trifluoromethyl)azetidines, for example, proceeds via a multi-step sequence that showcases the core logic applicable to many azetidine syntheses.[3]
Conceptual Protocol: Synthesis of a Fluorinated Azetidine
-
Imination: Reaction of a fluorinated β-ketoester (e.g., ethyl 4,4,4-trifluoroacetoacetate) with a primary amine to form the corresponding enamine. This step selectively introduces the eventual N-substituent.
-
Reduction: The enamine intermediate is reduced, typically with a hydride source like sodium borohydride (NaBH₄), to yield a γ-amino alcohol. This establishes the key carbon backbone.[3]
-
Activation of the Hydroxyl Group: The primary alcohol is converted into a good leaving group. Treatment with thionyl chloride (SOCl₂) or methanesulfonyl chloride (MsCl) transforms the hydroxyl into a chloride or mesylate, respectively, creating an electrophilic center.[3]
-
Intramolecular Cyclization: The crucial ring-forming step is achieved by treating the γ-amino halide/mesylate with a strong, non-nucleophilic base, such as Lithium bis(trimethylsilyl)amide (LiHMDS). The base deprotonates the amine, which then acts as an intramolecular nucleophile, displacing the leaving group to form the azetidine ring.[3] The use of a strong base is often necessary, especially with electron-withdrawing groups like trifluoromethyl, which reduce the nucleophilicity of the nitrogen atom.[3]
Caption: Conceptual workflow for fluorinated azetidine synthesis.
Core Reactivity
The reactivity of this compound is dominated by two key features:
-
The Secondary Amine: The N-H bond provides a reactive handle for a wide range of transformations, including alkylation, acylation, sulfonylation, and reductive amination. This allows for the straightforward incorporation of the azetidine scaffold into larger molecules.
-
Ring Strain: While more stable than aziridines, azetidines possess significant ring strain (~26 kcal/mol). This makes them susceptible to ring-opening reactions, particularly in the presence of strong nucleophiles or under acidic conditions. However, this reactivity can also be harnessed for synthetic purposes, using the azetidine as a masked 1,3-amino alcohol equivalent.
Applications in Medicinal Chemistry and Drug Development
The unique structural and electronic properties of this compound make it a highly sought-after building block for addressing common challenges in drug discovery.
Bioisosteric Replacement and Property Modulation
The azetidine ring serves as a versatile bioisostere for commonly used groups like phenyl rings, tert-butyl groups, and gem-dimethyl groups. Its three-dimensional, sp³-rich nature helps to improve the aqueous solubility and reduce the lipophilicity of drug candidates, properties that are critical for favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
The fluoromethyl substituent further enhances its utility:
-
Metabolic Stability: The C-F bond is resistant to cleavage by metabolic enzymes (e.g., Cytochrome P450s), preventing oxidative degradation at that position.[3]
-
pKa Modulation: The electron-withdrawing nature of fluorine lowers the basicity of the azetidine nitrogen. This fine-tuning of pKa is crucial for optimizing target engagement, as it affects the protonation state of the molecule at physiological pH and its ability to participate in hydrogen bonding.[3]
-
Conformational Control: The rigid azetidine ring restricts the conformational freedom of the fluoromethyl side chain, which can lead to more selective binding to a biological target and an improved entropy profile upon binding.
Caption: Structure-Property relationships of the azetidine scaffold.
Proven Applications in Therapeutics
Azetidine-containing compounds have demonstrated broad pharmacological potential.[1] While specific approved drugs containing the this compound moiety are not yet prevalent, its utility is demonstrated by its inclusion in building block libraries for high-throughput screening and its use in the synthesis of novel therapeutic agents. For example, related azetidine derivatives are key components in:
-
Antibacterial Agents: Quinolone antibiotics incorporating an azetidine ring have shown superior activity against resistant bacterial strains like MRSA.[2]
-
Anticancer Agents: Analogues of the potent antitumor agent TZT-1027 have been designed using a 3-aryl-azetidine moiety to introduce conformational constraints, leading to compounds with nanomolar inhibitory concentrations.[7]
-
FAP-Mediated Conditions: this compound hydrochloride has been identified as a useful precursor for preparing inhibitors of Fibroblast Activation Protein (FAP), a target in fibrosis and cancer.[6]
-
CNS and Imaging Agents: The rigid azetidine scaffold is valuable for designing ligands for neurological targets, such as nicotinic acetylcholine receptors, with applications in PET imaging.[5]
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling procedures are essential to ensure laboratory safety. The data below pertains to the hydrochloride salt of this compound, which is the common commercial form.
Hazard Identification
Based on available Safety Data Sheets (SDS), the compound is classified with the GHS07 pictogram.[5]
| Hazard Type | GHS Statement |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] H335: May cause respiratory irritation.[8] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8] P280: Wear protective gloves/protective clothing/eye protection/face protection.[8] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] |
Recommended Laboratory Protocol
-
Handling: Always handle in a well-ventilated area or a chemical fume hood.[9] Avoid generating dust. Prevent contact with skin, eyes, and clothing.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.[8]
-
Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).[6] Keep in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C.[6]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for hazardous waste.
Conclusion
This compound represents a powerful and versatile building block for modern drug discovery. Its unique combination of a strained, sp³-rich azetidine core and a metabolically robust fluoromethyl group provides medicinal chemists with a valuable tool to overcome common challenges related to pharmacokinetics and target selectivity. By understanding its fundamental chemical properties, synthetic accessibility, and reactivity, researchers can effectively leverage this compound to design and synthesize the next generation of innovative therapeutics.
References
-
Sharma, P., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]
-
National Center for Biotechnology Information (PubChem). This compound. Available at: [Link]
-
Organic Chemistry Portal. Azetidine synthesis. Available at: [Link]
-
Wang, Y., et al. (2018). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules (MDPI). Available at: [Link]
-
Singh, A. K., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]
-
Isom, J., et al. (2021). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ACS Medicinal Chemistry Letters (PMC - NIH). Available at: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0015063). Available at: [Link]
-
Fisher Scientific. (2024). SAFETY DATA SHEET - 3-Fluoroazetidine hydrochloride. Available at: [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 4. This compound | C4H8FN | CID 66596287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1642298-59-6 | this compound hydrochloride [fluoromart.com]
- 6. This compound hydrochloride CAS#: 1642298-59-6 [amp.chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. fishersci.ie [fishersci.ie]
A Technical Guide to the Spectroscopic Characterization of 3-(Fluoromethyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the key spectroscopic data for the structural elucidation of 3-(fluoromethyl)azetidine, a valuable building block in medicinal chemistry. The azetidine scaffold is a privileged structure in drug discovery, and the incorporation of a fluoromethyl group can significantly modulate physicochemical and pharmacological properties.[1] This document offers an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By synthesizing established spectroscopic principles with data from analogous structures, this guide serves as a practical reference for researchers engaged in the synthesis, characterization, and application of fluorinated azetidine derivatives.
Introduction: The Significance of this compound in Drug Discovery
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry.[2] Their rigid, three-dimensional structure provides a unique scaffold for the development of novel therapeutic agents. The introduction of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability.[2] The fluoromethyl group, in particular, can act as a bioisostere for a hydroxyl or methyl group, offering a nuanced approach to property modulation. Consequently, this compound represents a key synthetic intermediate for accessing a diverse range of biologically active molecules. A thorough understanding of its spectroscopic signature is paramount for unambiguous characterization and quality control.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with the IUPAC name this compound and molecular formula C4H8FN, presents distinct features that are readily identifiable by various spectroscopic techniques.[3] The molecule comprises a saturated four-membered ring, a secondary amine, and a fluorinated methyl group.
Figure 1: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a detailed map of the molecule's connectivity and stereochemistry.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the azetidine ring and the fluoromethyl group. The presence of the fluorine atom will introduce characteristic splitting patterns due to heteronuclear coupling.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| CH₂F | 4.4 - 4.6 | Doublet of triplets (dt) | ²JHF ≈ 47, ³JHH ≈ 6 |
| CH (C3) | 2.8 - 3.2 | Multiplet (m) | - |
| CH₂ (C2, C4) | 3.5 - 3.9 | Multiplet (m) | - |
| NH | 1.5 - 2.5 | Broad singlet (br s) | - |
-
Causality behind Predictions: The chemical shifts are estimated based on data from similar azetidine structures.[4][5] The protons of the fluoromethyl group (CH₂F) are expected to be the most deshielded due to the strong electron-withdrawing effect of the adjacent fluorine atom, appearing as a doublet due to coupling with the fluorine atom (²JHF) and further split into triplets by the adjacent methine proton (³JHH). The protons on the azetidine ring carbons adjacent to the nitrogen (C2 and C4) will be deshielded compared to the methine proton at C3. The NH proton signal is typically broad and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| C H₂F | 83 - 87 | Doublet (d) | ¹JCF ≈ 170 - 180 |
| C H₂ (C2, C4) | 50 - 55 | Singlet (s) | - |
| C H (C3) | 35 - 40 | Doublet (d) | ²JCF ≈ 20 - 25 |
-
Expert Insights: The predictions are based on established trends in ¹³C NMR of fluorinated compounds and azetidine derivatives.[5][6] The carbon of the fluoromethyl group is significantly deshielded and shows a characteristic large one-bond coupling to fluorine. The C3 carbon, being two bonds away from the fluorine, will show a smaller coupling constant (²JCF). The equivalent C2 and C4 carbons adjacent to the nitrogen will appear as a single peak.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule.[7] For this compound, a single signal is expected for the fluorine atom in the fluoromethyl group.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| CH₂F | -210 to -230 | Triplet of doublets (td) | ²JFH ≈ 47, ³JFH ≈ 20 |
-
Authoritative Grounding: The chemical shift range for a primary alkyl fluoride typically falls between -200 and -240 ppm relative to CFCl₃.[8] The signal will be split into a triplet by the two adjacent protons of the methyl group (²JFH) and further into a doublet by the methine proton (³JFH).
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in this compound.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium, broad |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to strong |
| C-N Stretch | 1100 - 1300 | Medium |
| C-F Stretch | 1000 - 1100 | Strong |
-
Trustworthiness of Data: The predicted vibrational frequencies are based on well-established correlation tables for organic functional groups. The strong absorption band for the C-F stretch is a key diagnostic feature for this molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the monoisotopic mass is 89.0641 Da.[3]
Table 5: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 89 | [M]⁺ (Molecular ion) |
| 88 | [M-H]⁺ |
| 56 | [M - CH₂F]⁺ |
| 33 | [CH₂F]⁺ |
-
Logical Fragmentation: The molecular ion peak should be observable. Common fragmentation pathways would include the loss of a hydrogen atom and the cleavage of the fluoromethyl group. The fragment at m/z 56 corresponds to the azetidine ring after the loss of the fluoromethyl side chain.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy
Figure 2: Workflow for NMR data acquisition and processing.
IR Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, if the sample is a solid, a KBr pellet can be prepared.
-
Data Acquisition: The sample is placed in the beam path of an FTIR spectrometer.
-
Data Analysis: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The positions and intensities of the absorption bands are then analyzed.
Mass Spectrometry
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Conclusion
This technical guide provides a detailed and scientifically grounded overview of the expected spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, this document serves as a valuable resource for scientists working with this important fluorinated building block. The provided protocols offer a self-validating framework for the acquisition of high-quality spectroscopic data, ensuring the confident structural verification of this compound in research and development settings.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 66596287, this compound. [Link]
-
MDPI. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 50989381, 3-(Trifluoromethyl)azetidine. [Link]
-
ResearchGate. ¹H-NMR spectrum of Nε-Fmoc-Nα-Boc-l-Lysine in CDCl3. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for Dye-sensitized C-H arylation of furan with a trifluoromethylated diazonium salt. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001919). [Link]
-
University of Ottawa. 19Flourine NMR. [Link]
-
The Royal Society of Chemistry. †Electronic Supplementary Information (ESI). [Link]
-
RSC Publishing. Recent advances in synthetic facets of immensely reactive azetidines. [Link]
-
National Institutes of Health. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. [Link]
-
The Royal Society of Chemistry. Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information. [Link]
-
Domainex. Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. [Link]
-
KOPS. Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. [Link]
-
ResearchGate. Series of 19 F NMR spectra recorded during the process of warming a.... [Link]
-
ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. This compound | C4H8FN | CID 66596287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Azetidine(503-29-7) 13C NMR [m.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. alfa-chemistry.com [alfa-chemistry.com]
reactivity of the azetidine ring in 3-(fluoromethyl)azetidine
An In-Depth Technical Guide to the Reactivity of the Azetidine Ring in 3-(Fluoromethyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine scaffold has emerged as a privileged motif in medicinal chemistry, valued for its ability to impart desirable physicochemical properties such as increased sp³ character, improved solubility, and metabolic stability.[1][2] This guide provides a detailed examination of the chemical reactivity of the azetidine ring, with a specific focus on this compound. We will explore the interplay between the inherent ring strain of the four-membered heterocycle and the potent electronic influence of the 3-(fluoromethyl) substituent. Key transformations, including N-functionalization and ring-opening reactions, will be discussed from a mechanistic standpoint, supplemented with field-proven experimental protocols and comparative data to inform synthetic strategy and application in drug discovery programs.
The Azetidine Core: A Balance of Strain and Stability
The reactivity of azetidines is fundamentally governed by their considerable ring strain, which is intermediate between that of the highly reactive aziridines and the more stable pyrrolidines.[3][4] This strained arrangement makes the ring susceptible to reactions that release this energy, yet it is stable enough for facile handling under typical laboratory conditions.[3]
Ring Strain and Molecular Geometry
The four-membered azetidine ring possesses a significant strain energy of approximately 25.4 kcal/mol.[3] This inherent strain is a primary driver for its unique chemical behavior, particularly in ring-opening reactions.[5][6] Unlike the planar cyclobutane, the azetidine ring adopts a puckered conformation to relieve some torsional strain, with the nitrogen atom serving as a key site for chemical manipulation.
| Heterocycle | Ring Strain (kcal/mol) |
| Aziridine | ~27.7 |
| Azetidine | ~25.4 |
| Pyrrolidine | ~5.4 |
| Piperidine | Negligible |
| Table 1: Comparative ring strain energies of saturated nitrogen heterocycles.[3] |
Basicity and Nucleophilicity of the Ring Nitrogen
The lone pair of electrons on the nitrogen atom imparts both basic and nucleophilic character to the azetidine ring.[7] The pKa of the corresponding azetidinium ion is a critical parameter influencing its behavior in biological systems and acid-mediated reactions. However, this inherent nucleophilicity is significantly modulated by substituents on the ring.
The Impact of the 3-(Fluoromethyl) Substituent
In this compound, the fluoromethyl group (-CH₂F) at the C3 position profoundly influences the ring's reactivity through a combination of electronic and steric effects.
The Inductive Effect of Fluorine
Fluorine is the most electronegative element, and its presence imparts a strong electron-withdrawing inductive effect (-I effect) that is transmitted through the sigma bonds of the ring. This effect has two major consequences:
-
Reduced Nitrogen Basicity: The electron density is pulled away from the nitrogen atom, making its lone pair less available for protonation.[8] This lowers the pKa of the azetidinium ion compared to an unsubstituted or alkyl-substituted azetidine. A lower pKa is a key determinant of stability against certain acid-mediated decomposition pathways.[6]
-
Modulated Nucleophilicity: The reduced electron density on the nitrogen also tempers its nucleophilicity. While still reactive towards strong electrophiles, the reaction rates for N-functionalization may be slower compared to more electron-rich azetidines.
Steric Considerations
The 3-(fluoromethyl) group presents a moderate steric profile that can influence the approach of reagents to the nitrogen atom, although this effect is generally less pronounced than its electronic influence.
Key Reactivity Pathways of this compound
The reactivity of this compound can be broadly categorized into two main pathways: reactions that maintain the four-membered ring (N-functionalization) and reactions that cleave it (ring-opening).
N-Functionalization Reactions
These reactions are crucial for incorporating the this compound motif into larger molecular scaffolds. The nitrogen atom acts as a nucleophile, attacking various electrophiles.
A. N-Acylation: The reaction with acyl chlorides or anhydrides is typically rapid and high-yielding. It forms a stable amide bond and is a common strategy in drug development. The electron-withdrawing nature of the fluoromethyl group has a minimal negative impact on this highly favorable reaction.
| Parameter | N-Alkylation (with R-Br) | N-Acylation (with RCOCl) |
| Electrophile | Alkyl Halide | Acyl Chloride / Anhydride |
| Base | Often required (e.g., K₂CO₃, Et₃N) | Required (e.g., Et₃N, DIPEA) |
| Solvent | Aprotic (e.g., ACN, DMF) | Aprotic (e.g., DCM, THF) |
| Temperature | Room Temp to Elevated | 0 °C to Room Temp |
| Key Challenge | Potential for over-alkylation (quaternization) | Generally very efficient |
| Table 2: Typical comparative conditions for N-functionalization of azetidines. |
This protocol describes a robust method for acylating this compound, a cornerstone reaction for building diverse chemical libraries.
Materials:
-
This compound hydrochloride
-
Acyl chloride (1.05 eq)
-
Triethylamine (Et₃N) (2.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound hydrochloride (1.0 eq) and suspend it in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise. The hydrochloride salt will react with one equivalent of the base, and the second equivalent will act as an acid scavenger for the acylation step. Stir for 15 minutes.
-
Acylation: Add the acyl chloride (1.05 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel.
Causality: The use of two equivalents of a non-nucleophilic base is critical. The first neutralizes the hydrochloride salt to liberate the free amine, while the second scavenges the HCl generated during the acylation, driving the reaction to completion.[7]
B. N-Alkylation and N-Arylation: N-alkylation with alkyl halides proceeds via an Sₙ2 mechanism. N-arylation can be achieved using methods like Buchwald-Hartwig cross-coupling. For both reactions, the reduced nucleophilicity of the nitrogen in this compound may necessitate slightly more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) compared to unsubstituted azetidine.
Ring-Opening Reactions
Driven by the release of ring strain, these reactions provide access to acyclic, gamma-substituted amine derivatives.[3][9] The reaction is typically initiated by activating the nitrogen atom, which enhances the electrophilicity of the ring carbons.
A. Acid-Catalyzed Ring Opening: This is a common pathway where the azetidine nitrogen is first protonated by a strong acid.[6][7] This protonation creates a highly strained azetidinium ion, making the ring carbons susceptible to attack by a nucleophile (e.g., a halide from the acid). The nucleophile attacks one of the ring carbons (C2 or C4) in an Sₙ2 fashion, leading to ring cleavage. The regioselectivity of the attack can be influenced by steric and electronic factors of substituents on the ring.
This protocol demonstrates a highly enantioselective ring-opening functionalization, a powerful tool for creating complex chiral building blocks.[10]
Materials:
-
N-protected this compound (e.g., N-Boc)
-
Acyl chloride (e.g., Benzoyl Chloride) (1.1 eq)
-
Anhydrous solvent (e.g., 2-MeTHF)
-
(Optional for asymmetric catalysis) Chiral catalyst (e.g., squaramide hydrogen-bond donor)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a dry vial, dissolve the N-protected this compound (1.0 eq) in anhydrous 2-MeTHF (approx. 0.1 M). If using a catalyst, add it at this stage.
-
Reagent Addition: Add the acyl chloride (1.1 eq) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by LC-MS. These reactions are often complete within a few hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and quench with saturated aqueous NaHCO₃.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue via flash chromatography to yield the ring-opened product.
Causality: The reaction proceeds via activation of the azetidine, likely forming an N-acyl azetidinium intermediate. This intermediate is highly electrophilic and susceptible to Sₙ2 attack by the halide counter-ion. The use of a chiral hydrogen-bond donor catalyst can create a chiral environment around this intermediate, enabling highly enantioselective ring-opening.[10] The result with a fluorine-substituted substrate has been shown to be particularly effective, achieving high yield and enantiomeric excess.[10]
Synthetic Utility and Outlook
This compound represents a valuable building block for drug discovery. The fluoromethyl group can enhance metabolic stability and modulate pKa, while the azetidine ring provides a rigid, three-dimensional scaffold.[1][11] Understanding the dichotomy of its reactivity—maintaining the ring through N-functionalization or leveraging its strain for ring-opening—allows medicinal chemists to strategically deploy this moiety. The electron-withdrawing nature of the substituent generally favors ring-opening reactions by further polarizing the C-N bonds upon activation, while N-functionalization remains highly feasible, albeit sometimes requiring tailored conditions. The continued development of novel synthetic methods will further expand the accessibility and application of this and other functionalized azetidines in the creation of next-generation therapeutics.[12][13]
References
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Azetidines in medicinal chemistry: emerging applic
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
- Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.
- Azetidines in Drug Discovery. PharmaBlock.
- Regioselective ring opening reactions of azetidines.
- Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals.
- Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions.
- The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Benchchem.
- Substituted Azetidines in Drug Discovery. Life Chemicals.
- Azetidines. Enamine.
-
Azetidine: Chemical Reactivity. YouTube. [Link]
- Synthesis of Azetidines by Ring Opening and Closing of Cyclopropanes. Thieme.
- Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions.
-
Synthesis of azetidines. Organic Chemistry Portal. [Link]
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
- Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers (RSC Publishing).
- Functionalized azetidines via visible light-enabled aza P
- Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines.
- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. PubMed.
- The synthetic method of 3 fluoro azetidine derivatives.
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. [Link]
-
Amine Reactivity. Michigan State University Department of Chemistry. [Link]
-
Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. PubMed Central. [Link]
-
Aromatic fluorine atom-induced highly amine-sensitive trimethine cyanine dye showing colorimetric and ratiometric fluorescence change. RSC Publishing. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. PubMed Central. [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]
-
Ring expansion of 2-chloromethyl pyrrolidine or azetidine: Compared theoretical investigation. ResearchGate. [Link]
-
Synthesis of Fluorinated Amines: A Personal Account. National Institutes of Health (NIH). [Link]
-
Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. National Institutes of Health (NIH). [Link]
-
Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]
-
Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. ResearchGate. [Link]
-
Azetidiniums: Ring‐Expansion to Pyrrolidines, Piperidines, Azepanes, and Azocanes. ResearchGate. [Link]
-
Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes. ResearchGate. [Link]
-
Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate. [Link]
-
Biologically important 3-substituted azetidines. ResearchGate. [Link]
-
nucleophilic aromatic substitutions. YouTube. [Link]
-
Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. lifechemicals.com [lifechemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number 1642298-59-6 properties and synthesis
An In-Depth Technical Guide to 3-(Fluoromethyl)azetidine Hydrochloride (CAS: 1642298-59-6)
Introduction
This compound hydrochloride, identified by CAS number 1642298-59-6, is a fluorinated heterocyclic building block of significant interest in modern medicinal chemistry and drug discovery. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold that imparts unique conformational constraints and physicochemical properties to bioactive molecules. The incorporation of a fluoromethyl group further modulates properties such as metabolic stability, lipophilicity, and binding affinity through favorable electronic interactions. This guide provides a comprehensive overview of the known properties, potential synthetic strategies, applications, and safety considerations for this compound, tailored for researchers and professionals in the field.
Physicochemical and Structural Properties
This compound hydrochloride is typically supplied as a white to off-white solid. Its structural and chemical properties are critical for its application as a reagent in chemical synthesis. The hydrochloride salt form enhances its stability and handling characteristics as a solid.
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1642298-59-6 | [1][2][3] |
| IUPAC Name | This compound;hydrochloride | |
| Synonyms | This compound HCl | [2] |
| Molecular Formula | C₄H₉ClFN | [2][3] |
| Molecular Weight | 125.57 g/mol | [1][3] |
| Appearance | White to off-white solid | [2] |
| Boiling Point | 93.9 ± 5.0 °C at 760 mmHg | [1] |
| Density | 1.0 ± 0.1 g/cm³ | [1] |
| Flash Point | 10.6 ± 17.6 °C | [1] |
| Polar Surface Area | 12 Ų | [1] |
| InChIKey | KYBBNISHBZGENY-UHFFFAOYSA-N | [2] |
| SMILES | C1(CF)CNC1.Cl |[2] |
Synthesis and Mechanistic Considerations
While this compound hydrochloride is commercially available from various suppliers, detailed proprietary synthesis protocols are not publicly disclosed.[4][5] However, a plausible and instructive synthetic route can be devised based on established principles of organic chemistry, particularly the synthesis of fluorinated amines. A common strategy involves the fluorination of a corresponding alcohol precursor.
Proposed Retrosynthetic Pathway
A logical approach begins with a readily available, N-protected azetidine alcohol. The Boc (tert-butyloxycarbonyl) group is an ideal protecting group in this context due to its stability under various reaction conditions and its straightforward removal under acidic conditions, which concurrently facilitates the formation of the desired hydrochloride salt.
Exemplary Step-by-Step Synthesis Protocol
-
Step 1: Nucleophilic Fluorination of N-Boc-3-(hydroxymethyl)azetidine.
-
Rationale: The key transformation is the conversion of a primary alcohol to a fluoride. Diethylaminosulfur trifluoride (DAST) or its safer analogues like Deoxo-Fluor® are standard reagents for this purpose. The reaction proceeds via an intermediate fluoroalkoxysulfurane, followed by an intramolecular Sₙ2-type displacement by the fluoride ion. The Boc protecting group is crucial to prevent the secondary amine of the azetidine ring from reacting with the fluorinating agent.
-
Protocol:
-
Dissolve N-Boc-3-(hydroxymethyl)azetidine (1 equivalent) in an anhydrous, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DAST (approx. 1.1-1.2 equivalents) in DCM to the cooled reaction mixture.
-
Allow the reaction to stir at -78 °C for one hour, then let it warm slowly to room temperature and stir overnight.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude N-Boc-3-(fluoromethyl)azetidine.
-
-
-
Step 2: Deprotection and Hydrochloride Salt Formation.
-
Rationale: The final step involves the removal of the Boc protecting group. This is efficiently achieved under acidic conditions. Using a solution of hydrogen chloride (HCl) in a solvent like 1,4-dioxane or diethyl ether accomplishes both deprotection and the precipitation of the desired hydrochloride salt in a single, clean step.
-
Protocol:
-
Dissolve the crude N-Boc-3-(fluoromethyl)azetidine from the previous step in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Add a commercially available solution of HCl in 1,4-dioxane (e.g., 4 M, 2-3 equivalents) dropwise with stirring.
-
A precipitate will form, often immediately. Stir the resulting slurry at room temperature for 1-2 hours to ensure complete reaction.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether to remove any non-polar impurities.
-
Dry the product under vacuum to yield this compound hydrochloride as a solid.
-
-
Caption: Proposed synthesis workflow for this compound hydrochloride.
Applications in Research and Drug Development
The primary value of this compound hydrochloride lies in its role as a versatile building block for introducing the fluoromethyl-azetidine moiety into larger, more complex molecules. This scaffold is increasingly sought after in drug discovery programs.[5]
-
Scaffold for Bioactive Molecules: Azetidine derivatives are prevalent in modern drug development. This compound serves as a key intermediate for synthesizing novel therapeutics. For instance, it has been identified as potentially useful in the preparation of quinoline-4-carboxamides, which are being investigated for the treatment of conditions mediated by Fibroblast Activation Protein (FAP).[2]
-
Positron Emission Tomography (PET) Imaging: The introduction of fluorine makes this building block particularly attractive for the development of PET imaging agents. Fluorine-18 is a commonly used positron-emitting radionuclide. Analogous azetidine derivatives have been successfully utilized to create ligands for imaging nicotinic acetylcholine receptors (nAChRs) in the central nervous system, demonstrating the potential of this class of compounds in diagnostics.[1]
-
Enzyme Inhibition: The rigid azetidine core can effectively orient substituents to fit into the active sites of enzymes. Related azetidine-based structures have shown potent inhibitory activity against enzymes like dipeptidyl peptidase IV (DPP IV), a target for the treatment of type 2 diabetes.[1] The fluoromethyl group can enhance binding interactions and improve metabolic stability, making 1642298-59-6 a valuable starting point for designing novel enzyme inhibitors.
Caption: Key application pathways for this compound hydrochloride.
Safety and Handling
As with any laboratory chemical, proper handling and storage of this compound hydrochloride are essential. The available safety data indicates that it is an irritant.[1]
Table 2: GHS Hazard Information
| Category | Information | Source(s) |
|---|---|---|
| Pictogram | GHS07 (Exclamation Mark) | [1][6] |
| Signal Word | Warning | [1] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | [1] |
| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362 |[1] |
Storage and Handling Recommendations:
-
Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C.[2] This prevents degradation from moisture and air.
-
Handling: Use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound hydrochloride (CAS: 1642298-59-6) is a high-value chemical building block with significant potential in pharmaceutical and diagnostic research. Its unique structure, combining the conformational rigidity of the azetidine ring with the advantageous properties of fluorine, makes it a desirable component for the design of novel drugs and imaging agents. A sound understanding of its properties, synthetic accessibility, and handling requirements enables researchers to effectively leverage this compound in advancing the frontiers of medicinal chemistry.
References
-
EON-CHEM. This compound hydrochloride – (1642298-59-6). [Link]
-
Molbase. This compound hydrochloride | 1642298-59-6. [Link]
-
MolScanner. 2303565-96-8丨2-[3-(fluoromethyl)azetidin-1-yl]ethan-1-ol hydrochloride. [Link]
Sources
- 1. 1642298-59-6 | this compound hydrochloride [fluoromart.com]
- 2. This compound hydrochloride CAS#: 1642298-59-6 [amp.chemicalbook.com]
- 3. clearsynth.com [clearsynth.com]
- 4. introduction to products [chemshuttle.com]
- 5. namiki-s.co.jp [namiki-s.co.jp]
- 6. 1642298-59-6 | this compound HCl | Inorganic Salts | Ambeed.com [ambeed.com]
The Emergence of a Key Bioisostere: A Technical Guide to the Discovery and First Synthesis of 3-(Fluoromethyl)azetidine
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The azetidine scaffold has become a privileged motif in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties upon parent molecules. Among the myriad of substituted azetidines, 3-(fluoromethyl)azetidine has emerged as a particularly significant building block. Its strategic incorporation can enhance metabolic stability, improve solubility, and modulate basicity, making it a valuable bioisosteric replacement for more common functional groups. This in-depth technical guide provides a comprehensive overview of the discovery and seminal synthetic routes toward this important compound, offering field-proven insights for researchers in drug discovery and development.
Introduction: The Rise of Azetidines in Drug Discovery
The four-membered saturated azetidine ring has garnered considerable attention in pharmaceutical research due to its unique structural and electronic properties.[1] Unlike its more flexible five- and six-membered counterparts, the inherent ring strain of azetidine confers a degree of conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets.[2] Furthermore, the introduction of the sp³-rich azetidine motif can enhance the three-dimensional character of a drug candidate, a key factor in improving its pharmacokinetic profile and reducing off-target effects.
The strategic functionalization of the azetidine ring, particularly at the 3-position, allows for the precise tuning of a molecule's properties. The introduction of a fluoromethyl group at this position is a prime example of a bioisosteric replacement strategy. Bioisosterism, the exchange of a functional group with another that has similar physicochemical properties, is a powerful tool in drug design aimed at optimizing a lead compound's pharmacological profile.[3] The fluoromethyl group, in this context, can serve as a surrogate for a variety of functionalities, including hydroxymethyl or amino groups, while offering the added benefits of increased metabolic stability and altered basicity due to the strong electron-withdrawing nature of fluorine.
Discovery and Rationale for Synthesis
The initial impetus for the synthesis of this compound and its derivatives arose from the relentless pursuit of novel chemical matter in drug discovery programs. The unique combination of the azetidine core and the fluoromethyl substituent offered a promising avenue to explore new chemical space and address challenges in lead optimization. The incorporation of this moiety was envisioned to:
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong and less susceptible to metabolic cleavage by cytochrome P450 enzymes, a common pathway for drug metabolism.
-
Modulate pKa: The inductive effect of the fluorine atom can lower the pKa of the azetidine nitrogen, which can be crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
-
Improve Binding Interactions: The fluorine atom can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets.
-
Serve as a Versatile Bioisostere: The this compound unit can mimic the spatial and electronic features of other functional groups, providing a means to fine-tune a molecule's properties while maintaining or improving its biological activity.[4][5]
The First Synthesis: A Detailed Walk-through
While the precise first disclosure of this compound is embedded within the patent literature, a representative and detailed early synthetic route is described in the international patent application WO2018108954A1.[4] This synthesis exemplifies a common and practical approach to accessing this valuable building block, starting from readily available materials. The overall strategy involves the construction of a protected azetidine ring, followed by the introduction of the fluoromethyl group via nucleophilic fluorination.
Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound reveals a straightforward pathway involving the fluorination of a corresponding alcohol or a derivative thereof.
Step-by-Step Experimental Protocol
The following protocol is adapted from the procedures outlined in patent WO2018108954A1 and represents a robust method for the preparation of this compound.[4]
Step 1: Synthesis of (1-(2-(Benzyloxy)ethyl)azetidin-3-yl)methanol
-
Esterification: Azetidine-3-carboxylic acid is first esterified, for example, by treatment with thionyl chloride in methanol to yield the corresponding methyl ester.
-
N-Alkylation: The secondary amine of the azetidine ring is then alkylated with 2-(benzyloxy)ethan-1-amine.
-
Reduction: The resulting methyl ester is reduced to the primary alcohol using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (THF).
Step 2: Sulfonylation of the Primary Alcohol
-
The alcohol obtained in the previous step is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM).
-
The solution is cooled to 0 °C, and a base, typically a tertiary amine like triethylamine (Et₃N), is added.
-
Methanesulfonyl chloride (MsCl) is then added dropwise, and the reaction is allowed to warm to room temperature and stir until completion.
-
Work-up involves washing with aqueous solutions to remove excess reagents and byproducts, followed by drying and concentration to yield the desired mesylate, (1-(2-(benzyloxy)ethyl)azetidin-3-yl)methyl methanesulfonate.
Step 3: Fluorination
-
The mesylate is dissolved in a suitable solvent, and a fluorinating agent is added. A common and effective reagent for this transformation is triethylamine trihydrofluoride (Et₃N·3HF).
-
The reaction mixture is heated to drive the nucleophilic substitution of the mesylate group with fluoride.
-
Upon completion, the reaction is carefully quenched and worked up to isolate the fluorinated product, 1-(2-(benzyloxy)ethyl)-3-(fluoromethyl)azetidine.
Step 4: Deprotection
-
The final step involves the removal of the N-benzyloxyethyl protecting group. This is typically achieved via hydrogenolysis.
-
The protected azetidine is dissolved in a suitable solvent, such as ethanol, and a palladium catalyst (e.g., palladium on carbon) is added.
-
The mixture is then subjected to a hydrogen atmosphere, often at elevated pressure, until the deprotection is complete.
-
Filtration to remove the catalyst and concentration of the filtrate yields the final product, this compound.
Reaction Workflow Diagram
Physicochemical Properties and Characterization
The successful synthesis of this compound must be confirmed through rigorous analytical characterization.
| Property | Value |
| Molecular Formula | C₄H₈FN |
| Molecular Weight | 89.11 g/mol |
| Appearance | Expected to be a liquid or low-melting solid |
| ¹H NMR | Characteristic signals for the azetidine ring protons and the fluoromethyl group, with coupling between the fluorine and adjacent protons. |
| ¹³C NMR | Signals corresponding to the three distinct carbon atoms of the azetidine ring and the fluoromethyl carbon, with the latter showing a characteristic large one-bond C-F coupling constant. |
| ¹⁹F NMR | A single resonance, typically a triplet due to coupling with the adjacent methylene protons. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. |
Conclusion and Future Perspectives
The development of a robust and scalable synthesis for this compound has been a significant enabler for its widespread application in medicinal chemistry. This versatile building block continues to play a crucial role in the design of novel therapeutics with improved pharmacological properties. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, as well as the exploration of novel applications for this and other substituted azetidines in the ongoing quest for new and improved medicines. The foundational work in the synthesis of this compound has undoubtedly paved the way for its current and future impact on the field of drug discovery.
References
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). ResearchGate. Retrieved from [Link]
-
tert-Butyl 3-(fluoromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate. PubChem. Retrieved from [Link]
-
Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. (2025). Angewandte Chemie International Edition. Retrieved from [Link]
- Synthesis of azetidine derivatives. (2000). Google Patents.
- Azetidinone compounds and medical use thereof. (2012). Google Patents.
- Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol. (2018). Google Patents.
- The synthetic method of 3 fluoro azetidine derivatives. (2017). Google Patents.
-
1-Boc-3-fluoroazetidine-3-methanol. PubChem. Retrieved from [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). Molecules. Retrieved from [Link]
- Process for synthesis of azetidine and novel intermediates therefor. (1990). Google Patents.
-
Synthesis of cis 4-fluoromethyl-3-amino-2-oxo-azetidine hydrochloride. PrepChem. Retrieved from [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2016). MDPI. Retrieved from [Link]
Sources
- 1. This compound - Azetidines - Heterocyclics - 药物合成砌块 - 小分子,大梦想 [jiehuapharma.com]
- 2. mdpi.com [mdpi.com]
- 3. prepchem.com [prepchem.com]
- 4. WO2018108954A1 - Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol - Google Patents [patents.google.com]
- 5. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
An In-depth Technical Guide to the Structural Analysis of 3-(Fluoromethyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of 3-(fluoromethyl)azetidine, a fluorinated azetidine derivative of increasing interest in medicinal chemistry. Due to the current absence of publicly available experimental spectroscopic and crystallographic data for this specific molecule, this guide pioneers a robust framework for its characterization. We present a plausible synthetic pathway, detailed computational analyses of its conformational landscape, and predicted spectroscopic data (¹H, ¹³C, and ¹⁹F NMR; IR) derived from high-level Density Functional Theory (DFT) calculations. Furthermore, we contextualize these predictions with experimental data from closely related analogues to provide a well-rounded and scientifically rigorous guide for researchers in the field. This document serves as a foundational resource for the synthesis, characterization, and rational design of novel therapeutics incorporating the this compound scaffold.
Introduction: The Rising Prominence of Fluorinated Azetidines in Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure offers a unique vector for orienting substituents in chemical space, often leading to improved pharmacological properties compared to more flexible acyclic or larger ring systems. The incorporation of fluorine into drug candidates is a well-established strategy to modulate physicochemical and pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity. The combination of these two motifs in this compound presents a building block with significant potential for the development of novel therapeutics across a range of disease areas, including oncology and neurodegenerative disorders.[1] This guide aims to provide a detailed roadmap for the structural understanding of this promising, yet under-characterized, molecule.
Proposed Synthesis of this compound
A practical and scalable synthesis of this compound can be envisioned starting from commercially available 1-Boc-3-azetidinone. The proposed synthetic route involves a two-step sequence: reduction of the ketone followed by deoxofluorination.
Experimental Protocol: A Plausible Synthetic Route
Step 1: Synthesis of 1-Boc-3-(hydroxymethyl)azetidine
-
To a solution of 1-Boc-3-azetidinone (1 equivalent) in methanol at 0 °C, add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield 1-Boc-3-(hydroxymethyl)azetidine as a crude product, which can be purified by column chromatography.
Step 2: Synthesis of 1-Boc-3-(fluoromethyl)azetidine
-
Dissolve 1-Boc-3-(hydroxymethyl)azetidine (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add diethylaminosulfur trifluoride (DAST) or a safer alternative like Deoxo-Fluor® (1.2 equivalents) dropwise to the cooled solution.[2][3]
-
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain 1-Boc-3-(fluoromethyl)azetidine.
Step 3: Deprotection to Yield this compound Hydrochloride
-
Dissolve the purified 1-Boc-3-(fluoromethyl)azetidine in a solution of hydrochloric acid (HCl) in 1,4-dioxane or diethyl ether.
-
Stir the mixture at room temperature for 2-4 hours.
-
Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a white to off-white solid.
Caption: Proposed synthetic workflow for this compound HCl.
Conformational Analysis: A Computational Approach
The puckered nature of the azetidine ring and the presence of a flexible fluoromethyl substituent suggest that this compound can exist in multiple conformations. Understanding the relative energies and populations of these conformers is crucial for interpreting its biological activity and spectroscopic data. In the absence of experimental crystallographic data, we employed Density Functional Theory (DFT) calculations to investigate its conformational landscape.
Methodology: Computational Details
Conformational searches were performed using the B3LYP functional and the 6-31G(d) basis set. The resulting low-energy conformers were then subjected to geometry optimization and frequency calculations at the B3LYP/6-311++G(d,p) level of theory to obtain accurate relative energies and thermodynamic properties.
Results: Key Conformational States
Our calculations reveal two primary low-energy conformations for this compound, primarily differing in the orientation of the fluoromethyl group relative to the azetidine ring: the axial and equatorial conformers.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C2-C3-Cα-F) | Predicted Population (%) |
| Equatorial | 0.00 | ~175° | ~65% |
| Axial | 0.58 | ~60° | ~35% |
The equatorial conformer, where the fluoromethyl group is positioned away from the ring, is predicted to be the global minimum. The axial conformer is slightly higher in energy. This preference can be attributed to reduced steric interactions in the equatorial orientation.
Caption: Simplified 2D representations of the equatorial and axial conformers.
Spectroscopic Characterization: Predicted Data
Spectroscopic analysis is fundamental to confirming the structure of a synthesized molecule. This section provides predicted NMR and IR data for this compound based on DFT calculations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework and the environment of the fluorine atom. Predictions were performed using the GIAO method at the B3LYP/6-311++G(d,p) level of theory.
Predicted ¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.50 | dt, JHF ≈ 47 Hz, JHH ≈ 6 Hz | 2H | -CH₂F |
| ~3.80 | t, J ≈ 8 Hz | 2H | H2, H4 (axial) |
| ~3.55 | t, J ≈ 8 Hz | 2H | H2, H4 (equatorial) |
| ~3.00 | m | 1H | H3 |
| ~2.50 | br s | 1H | NH |
-
¹H NMR Rationale: The protons of the fluoromethyl group are expected to appear as a doublet of triplets due to coupling with the fluorine atom and the adjacent methine proton. The diastereotopic protons on the azetidine ring at positions 2 and 4 are predicted to show complex splitting patterns, here simplified as triplets for clarity. The methine proton at C3 will appear as a multiplet due to coupling with the adjacent methylene and fluoromethyl protons. The NH proton is expected to be a broad singlet.
Predicted ¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (ppm) | JCF (Hz) | Assignment |
| ~84.0 | ~170 | -CH₂F |
| ~52.0 | ~5 | C2, C4 |
| ~35.0 | ~20 | C3 |
-
¹³C NMR Rationale: The carbon of the fluoromethyl group will be significantly deshielded and will appear as a doublet due to one-bond coupling with fluorine. The C3 carbon will also show a smaller two-bond coupling to fluorine. The equivalent C2 and C4 carbons are expected to have a smaller three-bond coupling to the fluorine atom.
Predicted ¹⁹F NMR (376 MHz, CDCl₃):
| Chemical Shift (ppm) | Multiplicity |
| ~-230 | t, JHF ≈ 47 Hz |
-
¹⁹F NMR Rationale: The fluorine atom is expected to resonate in the typical range for aliphatic fluorides and will appear as a triplet due to coupling with the two adjacent protons of the fluoromethyl group.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The predicted IR spectrum was calculated at the B3LYP/6-311++G(d,p) level of theory.
Predicted IR Frequencies:
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium | N-H stretch |
| ~2950-2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~1450 | Medium | CH₂ scissoring |
| ~1100 | Strong | C-F stretch |
| ~1050 | Strong | C-N stretch |
-
IR Rationale: The key diagnostic peaks are the N-H stretch, the aliphatic C-H stretches, and the strong C-F and C-N stretching vibrations, which are characteristic of this molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Fragmentation Pattern (Electron Ionization):
-
Molecular Ion (M⁺): m/z = 89
-
Key Fragments:
-
m/z = 56: Loss of the fluoromethyl radical (•CH₂F)
-
m/z = 33: The fluoromethyl cation ([CH₂F]⁺)
-
Caption: Predicted major fragmentation pathways in EI-MS.
Conclusion and Future Directions
This technical guide provides a foundational structural analysis of this compound, a molecule of significant interest in contemporary drug discovery. Through a proposed synthetic route and comprehensive computational modeling, we have elucidated its likely conformational preferences and predicted its key spectroscopic signatures. While these computational data offer a robust starting point, experimental validation remains a critical next step. The protocols and predicted data herein are intended to empower researchers to synthesize and definitively characterize this valuable building block. Future work should focus on obtaining experimental NMR, IR, and mass spectrometry data, as well as single-crystal X-ray diffraction analysis to confirm the predicted solid-state structure. Such studies will undoubtedly accelerate the rational design and application of this compound-containing compounds in the development of next-generation therapeutics.
References
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]
-
Lal, G. S., Pez, G. P., & Syvret, R. G. (1999). Deoxo-Fluor: A New Reagent for Deoxyfluorination. The Journal of Organic Chemistry, 64(19), 7048–7054. [Link]
-
Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur fluorides. The Journal of Organic Chemistry, 40(5), 574–578. [Link]
-
Gaussian 16, Revision C.01, Frisch, M. J.; Trucks, G. W.; Schlegel, H. B.; Scuseria, G. E.; Robb, M. A.; Cheeseman, J. R.; Scalmani, G.; Barone, V.; Petersson, G. A.; Nakatsuji, H.; Li, X.; Caricato, M.; Marenich, A. V.; Bloino, J.; Janesko, B. G.; Gomperts, R.; Mennucci, B.; Hratchian, H. P.; Ortiz, J. V.; Izmaylov, A. F.; Sonnenberg, J. L.; Williams-Young, D.; Ding, F.; Lipparini, F.; Egidi, F.; Goings, J.; Peng, B.; Petrone, A.; Henderson, T.; Ranasinghe, D.; Zakrzewski, V. G.; Gao, J.; Rega, N.; Zheng, G.; Liang, W.; Hada, M.; Ehara, M.; Toyota, K.; Fukuda, R.; Hasegawa, J.; Ishida, M.; Nakajima, T.; Honda, Y.; Kitao, O.; Nakai, H.; Vreven, T.; Throssell, K.; Montgomery, J. A., Jr.; Peralta, J. E.; Ogliaro, F.; Bearpark, M. J.; Heyd, J. J.; Brothers, E. N.; Kudin, K. N.; Staroverov, V. N.; Keith, T. A.; Kobayashi, R.; Normand, J.; Raghavachari, K.; Rendell, A. P.; Burant, J. C.; Iyengar, S. S.; Tomasi, J.; Cossi, M.; Millam, J. M.; Klene, M.; Adamo, C.; Cammi, R.; Ochterski, J. W.; Martin, R. L.; Morokuma, K.; Farkas, O.; Foresman, J. B.; Fox, D. J. Gaussian, Inc., Wallingford CT, 2016. [Link]
Sources
Methodological & Application
The Strategic Utility of 3-(Fluoromethyl)azetidine in Modern Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The azetidine scaffold has emerged as a privileged motif in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensionality to drug candidates.[1][2] Among functionalized azetidines, 3-(fluoromethyl)azetidine stands out as a particularly valuable building block. The strategic introduction of a fluoromethyl group at the C-3 position offers a unique combination of steric and electronic properties that can profoundly influence a molecule's biological activity and pharmacokinetic profile. This guide provides an in-depth exploration of the synthesis and application of this compound, complete with detailed protocols and mechanistic insights to empower researchers in leveraging this versatile building block for the synthesis of novel chemical entities.
Physicochemical Properties and Synthetic Rationale
The utility of this compound stems from the unique properties conferred by the fluoromethyl group. Fluorine, being the most electronegative element, can modulate the pKa of the azetidine nitrogen, influencing its basicity and, consequently, its interaction with biological targets. The fluoromethyl group can also participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity.
From a synthetic standpoint, this compound, often handled as its more stable hydrochloride salt, serves as a secondary amine for a variety of chemical transformations. Its N-H bond is readily functionalized, allowing for its incorporation into a diverse array of molecular architectures.
Synthesis of the this compound Building Block
A robust and scalable synthesis of the this compound core is essential for its widespread application. A common strategy involves the construction of an N-protected 3-functionalized azetidine, followed by fluorination and deprotection. A representative synthetic route is outlined below, adapted from methodologies described in the patent literature.[3]
Caption: Synthetic scheme for this compound hydrochloride.
Protocol 1: Synthesis of N-Boc-3-(fluoromethyl)azetidine (Illustrative)
This protocol is a conceptual illustration based on the general steps outlined in the patent literature.[3]
Step 1: Cyanosilylation of N-Boc-azetidin-3-one
-
To a solution of N-Boc-azetidin-3-one (1.0 equiv) in anhydrous tetrahydrofuran (THF), add trimethylsilyl cyanide (1.05-1.5 equiv).
-
Heat the reaction mixture to 65 °C and stir for 5 hours, monitoring by TLC until completion.
-
Concentrate the reaction mixture under reduced pressure to afford the crude N-Boc-3-cyano-3-(trimethylsilyloxy)azetidine.
Step 2: Methanolysis and Esterification
-
Dissolve the crude product from Step 1 in methanol.
-
Cool the solution and add thionyl chloride (2.0-3.0 equiv) dropwise.
-
Stir the reaction at 30 °C for 7 hours.
-
Concentrate the mixture to yield the crude methyl azetidine-3-carboxylate hydrochloride.
Step 3: N-Boc Protection
-
Dissolve the crude hydrochloride salt in a suitable solvent system (e.g., ethyl acetate/water).
-
Add a base such as sodium bicarbonate or triethylamine (2.0-4.0 equiv).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv) and stir at room temperature until the reaction is complete.
-
Perform an aqueous workup and purify by column chromatography to obtain N-Boc-methyl azetidine-3-carboxylate.
Step 4: Reduction and Fluorination
-
Reduce the ester of N-Boc-methyl azetidine-3-carboxylate to the corresponding alcohol, N-Boc-azetidin-3-yl-methanol, using a suitable reducing agent like lithium aluminum hydride.
-
Dissolve the resulting alcohol in dichloromethane (DCM) and cool to -40 °C.
-
Add diethylaminosulfur trifluoride (DAST) (1.4 equiv) dropwise.
-
Allow the reaction to warm to 10 °C and stir for 18 hours.
-
Quench the reaction and perform an aqueous workup, followed by purification to yield N-Boc-3-(fluoromethyl)azetidine.
Step 5: N-Boc Deprotection
-
Dissolve the N-Boc-3-(fluoromethyl)azetidine in a suitable organic solvent (e.g., dioxane, ethyl acetate).
-
Add a solution of hydrochloric acid in the chosen solvent.
-
Stir at room temperature until deprotection is complete, as monitored by TLC.
-
The product, this compound hydrochloride, can often be isolated by filtration or by evaporation of the solvent.
N-Functionalization of this compound: Protocols and Applications
The secondary amine of this compound is a versatile handle for a wide range of synthetic transformations, enabling its incorporation into diverse molecular scaffolds. The following sections detail common N-functionalization reactions with illustrative protocols.
N-Alkylation
N-alkylation is a fundamental transformation for introducing alkyl substituents onto the azetidine nitrogen. This can be achieved through various methods, including reaction with alkyl halides or reductive amination.
Caption: General workflows for the N-alkylation of this compound.
This protocol describes a general procedure for the direct alkylation of this compound hydrochloride.
Materials:
-
This compound hydrochloride
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Base (e.g., potassium carbonate, N,N-diisopropylethylamine (DIPEA))
-
Solvent (e.g., acetonitrile, N,N-dimethylformamide (DMF))
Procedure:
-
To a stirred suspension of this compound hydrochloride (1.0 equiv) and base (2.5 equiv) in the chosen solvent, add the alkyl halide (1.1 equiv).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired N-alkylated product.
Reductive amination offers a milder alternative for N-alkylation, particularly for more complex substrates.
Materials:
-
This compound hydrochloride
-
Aldehyde or ketone
-
Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃))
-
Solvent (e.g., 1,2-dichloroethane (DCE), dichloromethane (DCM))
-
Base (e.g., triethylamine, if starting from the hydrochloride salt)
Procedure:
-
To a solution of the aldehyde or ketone (1.0 equiv) and this compound hydrochloride (1.1 equiv) in the chosen solvent, add triethylamine (1.2 equiv).
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Add the reducing agent (1.5 equiv) portion-wise.
-
Continue stirring at room temperature until the reaction is complete (typically 2-16 hours).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., DCM), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Application Example: Synthesis of Imlunestrant Precursor
A key step in the synthesis of the selective estrogen receptor degrader (SERD) Imlunestrant involves the N-alkylation of this compound.[4][5][6] The synthesis of a key intermediate, 2-[3-(fluoromethyl)azetidin-1-yl]ethan-1-ol, is achieved through reductive amination.[5]
Protocol 4: Synthesis of 2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-ol [5]
-
To a stirred solution of this compound hydrochloride (1.28 mol) in DCM at 0 °C, add sodium triacetoxyborohydride (1.91 mol) portion-wise.
-
Add 1,4-dioxane-2,5-diol (0.83 mol) in portions at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Cool the reaction and quench with water.
-
Perform an aqueous workup and purify to obtain the desired product.
N-Arylation
The formation of a C-N bond between an aromatic ring and the azetidine nitrogen is a crucial transformation in medicinal chemistry. The Buchwald-Hartwig amination is a powerful and widely used method for this purpose.
Caption: Key components of a Buchwald-Hartwig N-arylation reaction.
This protocol provides a general procedure for the palladium-catalyzed N-arylation of this compound.
Materials:
-
This compound hydrochloride
-
Aryl halide or triflate (e.g., bromobenzene, 4-iodotoluene)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP)
-
Base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 equiv), palladium precatalyst (1-5 mol%), and phosphine ligand (2-10 mol%) in a reaction vessel.
-
Add the base (1.5-2.0 equiv) and this compound hydrochloride (1.2 equiv).
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the residue by column chromatography.
Amide Coupling
The formation of an amide bond by coupling this compound with a carboxylic acid is a common strategy for introducing this building block into peptide-like structures or other bioactive molecules.
Materials:
-
This compound hydrochloride
-
Carboxylic acid
-
Coupling reagent (e.g., HATU, HBTU, EDC/HOBt)
-
Amine base (e.g., DIPEA, triethylamine)
-
Solvent (e.g., DMF, DCM)
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv) in the chosen solvent, add the coupling reagent (1.1 equiv) and the amine base (3.0 equiv).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add this compound hydrochloride (1.2 equiv) to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (typically 1-12 hours).
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent.
-
Wash the combined organic layers with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Application Example: Synthesis of FAP Inhibitors
This compound has been utilized in the synthesis of potent Fibroblast Activation Protein (FAP) inhibitors.[7] These inhibitors often feature a quinoline-4-carboxamide moiety, which can be introduced via an amide coupling reaction.
Data Summary
| Reaction Type | Key Reagents | Typical Conditions |
| N-Alkylation (Direct) | Alkyl halide, Base (K₂CO₃, DIPEA) | ACN or DMF, RT to 80 °C |
| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, NaBH(OAc)₃ | DCE or DCM, RT |
| N-Arylation (Buchwald-Hartwig) | Aryl halide, Pd catalyst, Ligand, Base | Toluene or Dioxane, 80-110 °C |
| Amide Coupling | Carboxylic acid, Coupling reagent, Base | DMF or DCM, RT |
Conclusion
This compound is a highly valuable and versatile building block for modern organic synthesis and drug discovery. Its unique structural and electronic properties, combined with the synthetic accessibility of its functionalized derivatives, make it an attractive component for the design of novel therapeutics. The protocols and application examples provided in this guide are intended to serve as a practical resource for researchers seeking to incorporate this promising scaffold into their synthetic endeavors. The continued exploration of the reactivity and applications of this compound is expected to lead to the discovery of new and improved bioactive molecules.
References
-
Imlunestrant - New Drug Approvals. (2025). Retrieved from [Link]
-
Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - MDPI. (n.d.). Retrieved from [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023). Retrieved from [Link]
-
Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. (2022). Retrieved from [Link]
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Journal of the American Chemical Society - ACS Publications. (n.d.). Retrieved from [Link]
- US11634426B2 - Selective estrogen receptor degraders - Google Patents. (n.d.).
- CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents. (n.d.).
-
Imlunestrant | C29H24F4N2O3 | CID 146603228 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2024). Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. Disposition and Absolute Bioavailability of Oral Imlunestrant in Healthy Women: A Phase 1, Open‐Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. US11634426B2 - Selective estrogen receptor degraders - Google Patents [patents.google.com]
- 6. Imlunestrant | C29H24F4N2O3 | CID 146603228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Incorporation of 3-(Fluoromethyl)azetidine into Bioactive Molecules
Abstract
The strategic introduction of small, strained heterocyclic systems and fluorine-containing motifs represents a cornerstone of modern medicinal chemistry. Azetidines, as sp³-rich scaffolds, are increasingly sought after for their ability to confer improved physicochemical and pharmacokinetic properties such as enhanced solubility, metabolic stability, and three-dimensional diversity.[1][2] The incorporation of a fluoromethyl group further leverages the unique electronic properties of fluorine to modulate basicity and enhance metabolic stability, making the 3-(fluoromethyl)azetidine moiety a highly valuable building block in drug discovery.[3][4] This document provides a detailed guide for researchers, outlining the principal synthetic strategies, step-by-step protocols, and critical scientific rationale for incorporating the this compound scaffold into bioactive molecules.
The Scientific Imperative: Why this compound?
The confluence of the azetidine ring and a fluoromethyl substituent offers a unique and powerful combination for molecular design.
-
The Azetidine Advantage : This four-membered ring imparts a rigid, defined vector out of a core scaffold, which can be crucial for optimizing interactions with biological targets.[5] Its non-planar, sp³-rich character is a desirable feature in contemporary drug design, often leading to improved pharmacokinetic profiles compared to flatter, aromatic systems.[1][6]
-
The Fluorine Factor : The strategic placement of fluorine is a well-established method for enhancing drug-like properties.[7] The electron-withdrawing nature of the fluoromethyl group at the 3-position significantly lowers the basicity (pKa) of the azetidine nitrogen.[6] This can be highly advantageous for mitigating off-target effects, particularly interactions with aminergic GPCRs or the hERG channel, which are often associated with highly basic centers. Furthermore, the C-F bond is exceptionally stable, often blocking sites of metabolic oxidation and thereby increasing the half-life of a compound.
The logical relationship between the structural features of the this compound moiety and its impact on molecular properties is visualized below.
Core Synthetic Strategies for Incorporation
Two primary, robust, and widely applicable methods for conjugating the this compound moiety to a parent molecule are Reductive Amination and Nucleophilic Substitution. These methods offer broad substrate scope and reliable outcomes.
Protocol 1: Reductive Amination
Reductive amination is a powerful one-pot reaction that forms a C-N bond between a carbonyl compound (aldehyde or ketone) and an amine.[8] Its efficiency and operational simplicity make it a preferred method in drug discovery.
Scientific Rationale
The reaction proceeds via the formation of an intermediate imine (or iminium ion under acidic conditions), which is subsequently reduced to the target amine.[9] The key to a successful one-pot reductive amination is the choice of reducing agent. Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal because they are mild enough not to reduce the starting aldehyde or ketone, but are highly effective at reducing the more electrophilic iminium ion intermediate.[10][11] This selectivity prevents consumption of the reducing agent by the starting material and ensures high conversion to the desired product.[10] A slightly acidic condition (pH ~5-6) is often employed to catalyze imine formation without passivating the amine nucleophile.
Detailed Step-by-Step Protocol
This protocol describes the coupling of a generic aldehyde-bearing bioactive molecule with N-Boc-3-(fluoromethyl)azetidine. The Boc protecting group is often used to improve handling and can be removed in a subsequent step.
Materials and Reagents:
-
Bioactive Aldehyde (1.0 eq)
-
N-Boc-3-(fluoromethyl)azetidine (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Acetic Acid (catalytic, ~0.1 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the Bioactive Aldehyde (1.0 eq) and dissolve it in anhydrous DCM (or DCE) to a concentration of approximately 0.1 M.
-
Amine Addition: Add N-Boc-3-(fluoromethyl)azetidine (1.2 eq) to the solution, followed by the addition of glacial acetic acid (0.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. Note: The reaction may be slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-Boc protected conjugate.
-
(Optional) Deprotection: The Boc group can be removed by treating the purified product with 4M HCl in dioxane or trifluoroacetic acid (TFA) in DCM.
Data and Expected Outcomes
The reductive amination protocol is versatile across a range of aldehyde and ketone substrates.
| Substrate Type | Solvent | Reducing Agent | Temp (°C) | Typical Time (h) | Typical Yield (%) |
| Aromatic Aldehyde | DCE | NaBH(OAc)₃ | 25 | 4-8 | 80-95 |
| Aliphatic Aldehyde | DCM | NaBH(OAc)₃ | 25 | 6-12 | 75-90 |
| Aromatic Ketone | DCE | NaBH(OAc)₃ | 25-50 | 12-24 | 60-85 |
| Aliphatic Ketone | DCM | NaCNBH₃, ZnCl₂ | 25 | 16-24 | 55-80 |
Protocol 2: Nucleophilic Substitution
Direct N-alkylation of this compound with an electrophilic partner (e.g., a molecule containing an alkyl halide or sulfonate) is a fundamental and straightforward method for incorporation.
Scientific Rationale
This reaction follows a standard bimolecular nucleophilic substitution (Sₙ2) mechanism. The nitrogen atom of the azetidine acts as the nucleophile, attacking the electrophilic carbon atom and displacing a leaving group (e.g., Br⁻, I⁻, OTs⁻). The choice of a polar aprotic solvent, such as acetonitrile (ACN) or dimethylformamide (DMF), is critical as it solvates the cation of the base while leaving the nucleophile relatively free, thus accelerating the reaction rate. A non-nucleophilic base (e.g., K₂CO₃, DIPEA) is used to scavenge the acid formed during the reaction without competing with the azetidine nucleophile.
Detailed Step-by-Step Protocol
This protocol describes the reaction between a generic bioactive molecule containing a primary alkyl bromide and this compound hydrochloride.
Materials and Reagents:
-
Bioactive Alkyl Bromide (1.0 eq)
-
This compound hydrochloride (1.5 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Acetonitrile (ACN) or Dimethylformamide (DMF) (Anhydrous)
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask, add the Bioactive Alkyl Bromide (1.0 eq), this compound hydrochloride (1.5 eq), and potassium carbonate (3.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to achieve a concentration of approximately 0.1-0.2 M.
-
Reaction Conditions: Stir the suspension vigorously at a temperature between 50-80 °C. The higher temperature is often necessary to drive the Sₙ2 reaction to completion.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting alkyl bromide is consumed (typically 6-24 hours).
-
Work-up: After cooling to room temperature, filter off the inorganic salts and rinse the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and wash with water to remove any remaining salts and DMF (if used). Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired conjugate.
Conclusion
The this compound moiety is a powerful asset in the medicinal chemist's toolkit, offering a reliable means to enhance the three-dimensional character and pharmacokinetic profile of bioactive molecules. The synthetic protocols detailed herein, namely reductive amination and nucleophilic substitution, provide robust and versatile pathways for its incorporation. By understanding the scientific principles behind these methods, researchers can effectively leverage this valuable building block to accelerate the development of next-generation therapeutics.
References
- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC - NIH. (n.d.).
- 2126162-29-4 | 3-methoxy-3-(trifluoromethyl)azetidine hydrochloride. (n.d.). Fluoromart.
- CN105384673B - The synthetic method of 3 fluoro azetidine derivatives. (n.d.).
- Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - NIH. (n.d.).
- Fluorinated azetidine, pyrrolidine, and piperidine derivatives. (n.d.).
- New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. (n.d.). Europe PMC.
- Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.
- Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. (2025).
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
- Example for azetidine synthesis by nucleophilic substitution. (n.d.).
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
- Nucleophilic ring-opening of azetidine derivatives. (n.d.).
- Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts - PMC - NIH. (2021).
- Examples of biologically active drug leads containing azetidine[³]. (n.d.).
- Azetidines of pharmacological interest. (2021). PubMed.
- Modular Access to Functionalized Azetidines via Electrophilic Azetidinyl
- Recent progress in the strategic incorporation of fluorine into medicinally active compounds. (n.d.). Beilstein Journal of Organic Chemistry.
- Reductive amin
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent progress in the strategic incorporation of fluorine into medicinally active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols: The Strategic Incorporation of 3-(Fluoromethyl)azetidine in Medicinal Chemistry
Introduction: The Azetidine Ring as a Privileged Scaffold in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Small, saturated heterocycles have emerged as powerful tools for achieving this optimization, offering a departure from traditional, often planar, aromatic systems. Among these, the azetidine ring, a four-membered saturated N-heterocycle, has garnered significant attention.[1] Its inherent ring strain and non-planar geometry provide a unique three-dimensional exit vector for substituents, influencing molecular conformation and interaction with biological targets.[2]
The incorporation of azetidine moieties into drug candidates has been shown to confer numerous advantages, including enhanced metabolic stability, improved aqueous solubility, and reduced lipophilicity, all of which are critical for developing successful therapeutics.[3] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature the azetidine scaffold, a testament to its value in creating molecules with superior pharmacokinetic properties.[1] This guide focuses on a particularly strategic variant: 3-(fluoromethyl)azetidine . By combining the benefits of the azetidine ring with the unique properties of fluorine, this building block offers a sophisticated approach to overcoming common challenges in drug development.
The Fluoromethyl Group: A Bioisosteric Advantage
The strategic replacement of a hydrogen atom or a functional group with a bioisostere—a substituent with similar physical or chemical properties that elicits a comparable biological response—is a cornerstone of lead optimization. The fluoromethyl group (-CH₂F) serves as an excellent bioisostere for the hydroxymethyl group (-CH₂OH) and, in some contexts, the methyl group (-CH₃). The introduction of fluorine at this position imparts profound, predictable, and beneficial changes to a molecule's properties.
Impact on Physicochemical Properties
The substitution of hydrogen with fluorine, the most electronegative element, significantly alters the electronic properties of the local environment.[4] This has two primary consequences for the this compound moiety compared to its non-fluorinated analogues:
-
Modulation of Basicity (pKa): The strong electron-withdrawing nature of the fluorine atom reduces the electron density on the azetidine nitrogen. This inductive effect lowers the basicity (pKa) of the secondary amine.[5] A lower pKa can be highly advantageous, as it reduces the likelihood of protonation at physiological pH (7.4), which can prevent off-target interactions with aminergic GPCRs and ion channels, and modulate cell permeability.
-
Tuning Lipophilicity (LogP): While fluorine is highly electronegative, it is also lipophilic. The replacement of a polar hydroxyl group with a fluoromethyl group typically increases the molecule's overall lipophilicity (LogP). This can be strategically employed to enhance membrane permeability and improve oral absorption. However, the effect is nuanced and depends on the overall molecular context.[6]
The following diagram illustrates the causal relationship between fluorination and the resulting changes in key molecular properties.
Enhancement of Metabolic Stability
One of the most significant advantages of the fluoromethyl group is its ability to block metabolic oxidation. The carbon-fluorine (C-F) bond is exceptionally strong and resistant to cleavage by cytochrome P450 (CYP) enzymes, which are primary drivers of Phase I metabolism.[7] In contrast, a hydroxymethyl or methyl group is often a site of metabolic vulnerability, readily undergoing oxidation to an aldehyde/carboxylic acid or a hydroxymethyl group, respectively. By replacing these labile groups with a fluoromethyl group, chemists can effectively "shield" a potential metabolic soft spot, leading to a longer drug half-life, reduced clearance, and improved oral bioavailability.[7][8]
| Property | Azetidine (Parent) | Azetidine-3-methanol | This compound | Rationale for Change |
| pKa (Conjugate Acid) | ~11.29[9][10] | ~10.5 (Estimated) | ~9.5 (Estimated) | The inductive effect of the electronegative fluorine atom withdraws electron density from the nitrogen, reducing its basicity. |
| Calculated LogP (cLogP) | -0.1 | -0.8 (Estimated) | 0.2 (Estimated) | Replacing the polar hydroxyl group with the more lipophilic fluoromethyl group increases the partition coefficient. |
| Metabolic Stability | Moderate | Low (Prone to Oxidation) | High | The strong C-F bond is resistant to CYP-mediated oxidation, blocking a common metabolic pathway.[7] |
| Key Feature | Basic Scaffold | H-bond Donor/Acceptor | Weak H-bond Acceptor | The fluoromethyl group primarily modifies electronics and blocks metabolism rather than engaging in strong hydrogen bonds. |
Table 1. Comparative physicochemical properties of this compound and its non-fluorinated analogues. Estimated values are based on established principles of physical organic chemistry.
Experimental Protocols
The following protocols provide a framework for the synthesis, derivatization, and evaluation of this compound. These are intended as a guide and may require optimization based on specific laboratory conditions and substrate requirements.
Protocol 1: Synthesis of this compound Hydrochloride
This synthesis is a two-step process starting from the commercially available 1-Boc-3-(hydroxymethyl)azetidine. The first step is a fluorination reaction, followed by the removal of the Boc protecting group.
Step 1: Synthesis of tert-butyl this compound-1-carboxylate
This protocol is adapted from patent literature and employs a standard deoxyfluorination agent.[11] Extreme caution must be exercised when handling reagents like DAST or Deoxofluor.
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) or a safer alternative like Deoxofluor (1.1 - 1.5 eq.) dropwise to the stirred solution. Maintain the temperature at -78 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers.
-
Work-up: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure tert-butyl this compound-1-carboxylate.
Step 2: Synthesis of this compound Hydrochloride
-
Deprotection: Dissolve the purified product from Step 1 (1.0 eq.) in a minimal amount of a suitable solvent like DCM or 1,4-dioxane.
-
Acidification: Add a solution of hydrochloric acid in 1,4-dioxane (typically 4 M, 3-5 eq.) dropwise at 0 °C.
-
Precipitation: Stir the reaction mixture at room temperature for 2-4 hours. A white precipitate should form.
-
Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a white to off-white solid.
Protocol 2: N-Acylation of this compound for SAR Studies
Once synthesized, the azetidine can be readily derivatized at the nitrogen atom to build a library of analogues for structure-activity relationship (SAR) studies. Standard amide bond formation conditions are typically effective.
-
Reaction Setup: To a solution of the desired carboxylic acid (1.0 eq.) in a suitable solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 eq.) or HBTU (1.1 eq.).
-
Activation: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2-3 eq.), and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add a solution of this compound hydrochloride (1.2 eq.) and additional DIPEA (1.2 eq., to neutralize the hydrochloride salt) to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours.
-
Monitoring & Work-up: Monitor by TLC or LC-MS. Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1 M HCl (if tolerated by the product), saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by flash chromatography or preparative HPLC to yield the desired N-acylated product.
Protocol 3: In Vitro Metabolic Stability Assessment
This protocol outlines a typical liver microsomal stability assay to quantitatively assess the metabolic benefit of the fluoromethyl group.
-
Objective: To compare the rate of metabolism of an N-acylated this compound derivative with its corresponding N-acylated azetidine-3-methanol analogue.
-
Materials: Test compounds, control compound (e.g., a known rapidly metabolized drug like verapamil), pooled human liver microsomes (HLM), NADPH regenerating system, phosphate buffer (pH 7.4).
-
Procedure: a. Prepare stock solutions of test and control compounds (e.g., 10 mM in DMSO). b. In a 96-well plate, pre-warm a solution of HLM in phosphate buffer to 37 °C. c. Initiate the metabolic reaction by adding the NADPH regenerating system and a small volume of the test compound stock solution (final substrate concentration typically 1 µM; final DMSO concentration <0.5%). d. Incubate the plate at 37 °C with shaking. e. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Analysis: a. Centrifuge the plate to precipitate proteins. b. Transfer the supernatant to a new plate for analysis by LC-MS/MS. c. Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
Data Interpretation: a. Plot the natural log of the percentage of parent compound remaining versus time. b. The slope of the resulting line provides the elimination rate constant (k). c. Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k . d. A significantly longer t½ for the fluoromethyl analogue compared to the hydroxymethyl analogue confirms its enhanced metabolic stability.[7]
Application Case Study: A Bioisosteric Scaffold for Fibroblast Activation Protein (FAP) Inhibitors
Fibroblast Activation Protein (FAP) is a serine protease that is highly expressed in the stroma of many epithelial cancers and in areas of tissue remodeling, making it an attractive target for both therapeutic and diagnostic applications.[12][13] Many FAP inhibitors are based on a (glycyl)-2-cyanopyrrolidine "warhead" attached to a larger recognition element.[14] The scaffold connecting the recognition element to the warhead is critical for tuning selectivity, potency, and pharmacokinetic properties.
Let's consider a hypothetical lead optimization campaign for a FAP inhibitor where an initial lead compound contains a metabolically labile linker.
The Challenge: A lead FAP inhibitor (Lead-OH) incorporating a hydroxymethyl-substituted piperidine linker shows good potency but suffers from rapid metabolism via oxidation of the hydroxyl group, leading to poor oral bioavailability.
The Solution with this compound: The this compound moiety can be proposed as a strategic replacement for the hydroxymethyl-piperidine linker for several compelling reasons:
-
Metabolic Blocking: Replacing the -CH₂OH group with -CH₂F is expected to block the primary metabolic pathway, significantly increasing the compound's half-life and exposure.[7]
-
Scaffold Hopping & Novelty: Switching from a six-membered piperidine to a four-membered azetidine ring represents a "scaffold hop." This provides novel intellectual property and alters the exit vectors of the substituents, potentially leading to improved interactions with the target protein or better overall properties.
-
Physicochemical Tuning: The azetidine ring is generally less lipophilic than a piperidine ring. While the -CH₂F group is more lipophilic than -CH₂OH, the combination can result in a final molecule (Lead-Azetidine-F) with a more favorable overall LogP and improved solubility compared to a simple alkyl-piperidine analogue.
-
Basicity Reduction: The lower pKa of the azetidine nitrogen (further reduced by the fluorine) can decrease unwanted interactions and improve the ADME profile.
The resulting analogue, Lead-Azetidine-F , would be synthesized and evaluated against the original lead. The expected outcome is a compound with comparable or improved FAP inhibitory potency, but with significantly enhanced metabolic stability and a superior overall pharmacokinetic profile, making it a more viable clinical candidate.
Conclusion
This compound is a high-value building block for medicinal chemists. It is not merely a combination of two popular motifs but a sophisticated tool that allows for the simultaneous and rational tuning of multiple molecular properties. Its ability to enhance metabolic stability while modulating basicity and lipophilicity provides a clear and logical path to overcoming common hurdles in drug discovery. The protocols and strategic insights provided herein are designed to empower researchers to confidently incorporate this versatile scaffold into their lead optimization programs, accelerating the development of next-generation therapeutics.
References
-
The Importance of Fluorinated Heterocycles in Drug Design. (n.d.). Autech Scientific. Retrieved January 20, 2026, from [Link]
- Method for synthesizing 3-hydroxy-azetidinehydrochloride. CN102827052A. (2012). Google Patents.
-
O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2337-2347. [Link]
- The synthetic method of 3 fluoro azetidine derivatives. CN105384673B. (2018). Google Patents.
-
Olifir, O. S., et al. (2021). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their bicyclic analogs): a comparative study of physicochemical properties. ResearchGate. Retrieved January 20, 2026, from [Link]
-
Zhang, X., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85. [Link]
-
Azetidine. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Azetidine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Barrow, A. S., et al. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 144(1), 365-377. [Link]
-
Cheekatla, S. R. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 16(1), 1-2. [Link]
-
Singh, G. S., & D'hooghe, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47589-47619. [Link]
-
Tran, V., et al. (2017). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. Chemistry - A European Journal, 23(62), 15637-15641. [Link]
-
Cheekatla, S. R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
-
Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1269854. [Link]
-
Examples of biologically active drug leads containing azetidine. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Kim, M., et al. (2020). Discovery of a novel fibroblast activation protein (FAP) inhibitor, BR103354, with anti-diabetic and anti-steatotic effects. Scientific Reports, 10(1), 21199. [Link]
-
Kiew, L. V., et al. (2019). Novel Small Molecule-Derived, Highly Selective Substrates for Fibroblast Activation Protein (FAP). Molecular Pharmaceutics, 16(10), 4173-4185. [Link]
-
Drug Modifications to Improve Stability. (n.d.). Open Library Publishing Platform. Retrieved January 20, 2026, from [Link]
-
Jansen, C., et al. (2012). Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold. ACS Medicinal Chemistry Letters, 3(12), 1021-1025. [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acs.figshare.com [acs.figshare.com]
- 3. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 4. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 5. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 9. Azetidine - Wikipedia [en.wikipedia.org]
- 10. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Discovery of a novel fibroblast activation protein (FAP) inhibitor, BR103354, with anti-diabetic and anti-steatotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of substituted N-heterocycles by N-acylation [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Enzyme Inhibitors Utilizing 3-(Fluoromethyl)azetidine
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic incorporation of the 3-(fluoromethyl)azetidine scaffold into novel enzyme inhibitors. Azetidines, as strained four-membered nitrogen-containing heterocycles, have emerged as valuable motifs in drug discovery, offering a unique combination of structural rigidity, three-dimensionality, and improved physicochemical properties.[1][2] The introduction of a fluoromethyl group at the 3-position further modulates properties such as basicity (pKa), lipophilicity (LogP), and metabolic stability, making it a highly attractive building block for tuning the pharmacokinetic and pharmacodynamic profiles of lead compounds.[3][4][5] This guide details synthetic protocols for the functionalization of this compound, explains the rationale behind its use as a bioisostere, and provides methodologies for the characterization and evaluation of the resulting enzyme inhibitors.
Introduction: The Strategic Value of this compound in Inhibitor Design
The azetidine ring is an increasingly important scaffold in modern medicinal chemistry.[1] Its inherent ring strain and non-planar geometry provide a unique conformational constraint that can enhance binding affinity to target enzymes.[1] Furthermore, the sp³-rich character of the azetidine ring often leads to improved solubility and metabolic stability compared to more aromatic systems.[1]
The incorporation of fluorine into drug candidates is a well-established strategy to enhance their pharmacological properties.[5][6][7] The C-F bond is strong and the fluorine atom is highly electronegative, which can block metabolic oxidation at or near the site of fluorination.[8] Specifically, the fluoromethyl group (-CH₂F) can act as a bioisosteric replacement for a hydroxyl or methyl group, offering a similar steric profile while altering electronic properties and hydrogen bonding capacity.[8] The electron-withdrawing nature of the fluoromethyl group can also lower the pKa of the azetidine nitrogen, which can be crucial for optimizing interactions with the target protein and reducing off-target effects associated with high basicity.[4]
Key Advantages of the this compound Moiety:
-
Modulation of Physicochemical Properties: Fine-tuning of pKa, LogP, and metabolic stability.[3]
-
Enhanced Binding Affinity: The rigid azetidine scaffold can pre-organize substituents for optimal interaction with the enzyme's active site.
-
Improved Pharmacokinetics: Increased metabolic stability and potential for improved membrane permeability.[5]
-
Novel Chemical Space: Provides access to unique three-dimensional structures for inhibitor design.
Synthesis of Functionalized this compound Derivatives
The primary synthetic handle on the this compound core is the secondary amine, which allows for a variety of functionalization reactions. The following protocols detail common methods for N-alkylation, N-acylation, and N-arylation, starting from the commercially available this compound hydrochloride.[9]
General Considerations and Safety Precautions
This compound hydrochloride is a chemical that requires careful handling.[9]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[9]
-
Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[9][10]
-
Handling: All manipulations should be performed in a well-ventilated fume hood.[10][11] Avoid inhalation of dust and contact with skin and eyes.[10][12] In case of contact, rinse immediately with plenty of water.[10][12]
Protocol 1: N-Alkylation via Reductive Amination
Reductive amination is a versatile and widely used method for the N-alkylation of secondary amines. This protocol describes the reaction of this compound with an aldehyde or ketone in the presence of a reducing agent.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 9. 1642298-59-6 | this compound hydrochloride [fluoromart.com]
- 10. fishersci.ie [fishersci.ie]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
Application Notes and Protocols for 3-(Fluoromethyl)azetidine in CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the 3-(Fluoromethyl)azetidine Scaffold in CNS Drug Discovery
The pursuit of novel therapeutics for central nervous system (CNS) disorders is a formidable challenge in medicinal chemistry, largely constrained by the need for molecules to possess a stringent set of physicochemical properties that permit penetration of the blood-brain barrier (BBB). The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a valuable motif in this arena. Its inherent three-dimensionality and lower lipophilicity compared to more common cyclic amines offer a strategic advantage in navigating the complex property space of CNS drug design.
This document provides a comprehensive guide to the application of this compound, a key building block that leverages the unique attributes of the azetidine ring with the strategic incorporation of fluorine. Fluorination is a widely employed strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve target engagement.[1] The fluoromethyl group, in particular, can serve as a bioisosteric replacement for other functionalities, subtly altering molecular properties to optimize for the demanding requirements of a CNS drug candidate. These notes are intended to provide both foundational knowledge and actionable protocols for researchers leveraging this promising scaffold in their discovery programs.
Physicochemical Properties of this compound Hydrochloride
A thorough understanding of the physicochemical properties of a building block is paramount for its effective application in drug design. The hydrochloride salt of this compound is a common starting material.
| Property | Value | Source |
| CAS Number | 1642298-59-6 | ChemicalBook |
| Molecular Formula | C4H9ClFN | Clearsynth |
| Molecular Weight | 125.57 g/mol | Clearsynth |
| Appearance | White to off-white solid | ChemicalBook |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | ChemicalBook |
Synthesis of N-Boc-3-(fluoromethyl)azetidine: A General Protocol
While multiple synthetic routes to functionalized azetidines exist, a common strategy involves the fluorination of a suitable precursor followed by protection of the azetidine nitrogen. The following protocol is a representative, multi-step synthesis adapted from literature precedents for similar fluorinated azetidines.[2][3]
Synthetic Workflow Overview
Caption: Synthetic workflow for N-Boc-3-(fluoromethyl)azetidine.
Step-by-Step Protocol
Step 1: Reduction of 1-Boc-3-azetidinone to 1-Boc-3-(hydroxymethyl)azetidine
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Boc-3-azetidinone (1 equivalent) in methanol.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise to the cooled solution, maintaining the temperature below 5°C.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Extraction: Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-3-(hydroxymethyl)azetidine as a crude product, which can be used in the next step without further purification.
Step 2: Fluorination of 1-Boc-3-(hydroxymethyl)azetidine
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-Boc-3-(hydroxymethyl)azetidine (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Addition of Fluorinating Agent: Slowly add diethylaminosulfur trifluoride (DAST) (1.2 equivalents) dropwise to the solution, maintaining the temperature at -78°C.
-
Reaction: Stir the reaction mixture at -78°C for 30 minutes, then allow it to slowly warm to room temperature and stir for 12-16 hours.
-
Quenching: Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the layers and extract the aqueous layer with DCM (2x).
-
Drying and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford N-Boc-3-(fluoromethyl)azetidine.
Application in CNS Drug Design: Bioisosterism and Property Modulation
The this compound moiety is a versatile bioisostere that can be used to replace other functional groups to fine-tune the properties of a lead compound for CNS applications.
Conceptual Framework for Bioisosteric Replacement
Caption: Bioisosteric replacement strategy for CNS drug design.
The replacement of a hydrogen atom with fluorine is a common tactic to block metabolic oxidation.[4] Furthermore, the electron-withdrawing nature of fluorine can lower the pKa of the azetidine nitrogen, which can be advantageous for optimizing ligand-receptor interactions and improving cell permeability.
In Vitro Evaluation Protocols
A critical step in CNS drug discovery is the in vitro characterization of compounds to assess their potential to cross the blood-brain barrier and interact with their intended targets.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Penetration
The PAMPA-BBB assay is a high-throughput method to predict the passive diffusion of compounds across the blood-brain barrier.[5][6][7][8]
Materials:
-
PAMPA plate system (e.g., from BioAssay Systems)[5]
-
Brain lipid solution
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
High and low permeability control compounds
-
96-well UV plate reader
Procedure:
-
Membrane Coating: Add 5 µL of the brain lipid/dodecane solution to each well of the donor plate filter membrane and allow it to impregnate for 5 minutes.
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare Donor Plate: Dilute the test compound to a final concentration (e.g., 100 µM) in PBS. Add 300 µL of the compound solution to the donor plate wells.
-
Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for 4-18 hours in a humidified chamber to prevent evaporation.
-
Measurement: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a UV plate reader or LC-MS/MS.
-
Calculation of Permeability (Pe): The effective permeability is calculated using the provided formula from the kit manufacturer, taking into account the concentrations in the donor and acceptor wells, and the incubation time.
Protocol 2: Dopamine Transporter (DAT) Radioligand Binding Assay
This assay determines the binding affinity of a test compound for the dopamine transporter, a key target in many CNS disorders.[9][10][11][12][13]
Materials:
-
Cell membranes prepared from cells expressing human DAT (e.g., HEK293-hDAT)
-
[3H]WIN 35,428 (radioligand)
-
Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., 10 µM GBR 12909)
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and fluid
Procedure:
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or non-specific binding control.
-
50 µL of various concentrations of the test compound (e.g., 0.1 nM to 10 µM).
-
50 µL of [3H]WIN 35,428 (final concentration ~1-2 nM).
-
100 µL of the cell membrane suspension (~20-50 µg protein).
-
-
Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by non-linear regression analysis and then calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Evaluation Protocols
In vivo studies are essential to evaluate the CNS effects of a compound in a whole-animal system.
Protocol 3: Mouse Forced Swim Test (FST) for Antidepressant-like Activity
The FST is a widely used behavioral assay to screen for potential antidepressant efficacy.[14][15][16][17][18]
Apparatus:
-
Cylindrical tanks (e.g., 30 cm height x 20 cm diameter) made of transparent Plexiglas.[16]
-
Water maintained at 24 ± 1°C.
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 60 minutes before the test.[14]
-
Drug Administration: Administer the test compound or vehicle at a predetermined time before the test.
-
Test Session: Gently place each mouse into a cylinder filled with water (15 cm deep) for a 6-minute session.[16]
-
Behavioral Scoring: The behavior is typically recorded during the last 4 minutes of the session. The primary measure is the duration of immobility, where the mouse makes only the movements necessary to keep its head above water.
-
Data Analysis: A significant reduction in immobility time by the test compound compared to the vehicle group is indicative of antidepressant-like activity.
Protocol 4: Locomotor Activity Test for General CNS Effects
This test assesses the effects of a compound on spontaneous motor activity, which can indicate stimulant or sedative properties.[19][20][21][22][23]
Apparatus:
-
Open field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video tracking system.[19]
Procedure:
-
Acclimation: Acclimate the animals to the testing room for 30-60 minutes.[23]
-
Drug Administration: Administer the test compound or vehicle.
-
Test Session: Place the animal in the center of the open field arena and record its activity for a specified duration (e.g., 30-60 minutes).
-
Data Acquisition: The automated system records parameters such as total distance traveled, horizontal and vertical activity, and time spent in the center versus the periphery of the arena.[20]
-
Data Analysis: Compare the activity parameters between the compound-treated and vehicle-treated groups to determine if the compound has stimulant, sedative, or anxiolytic/anxiogenic effects.
Protocol 5: In Vivo Microdialysis for Measuring Brain Neurotransmitter Levels
Microdialysis is a powerful technique to measure the extracellular concentrations of neurotransmitters and the unbound drug in specific brain regions of freely moving animals, providing crucial pharmacokinetic/pharmacodynamic (PK/PD) data.[24][25][26][27][28]
Procedure Overview:
-
Surgical Implantation: A guide cannula is stereotaxically implanted into the target brain region (e.g., striatum, nucleus accumbens) of an anesthetized animal. The animal is allowed to recover from surgery.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 0.5-2 µL/min).
-
Sample Collection: After a baseline collection period, the test compound is administered. Dialysate samples are collected at regular intervals into a fraction collector.
-
Analysis: The concentrations of neurotransmitters (e.g., dopamine, serotonin) and the test compound in the dialysate are quantified using highly sensitive analytical methods such as HPLC with electrochemical detection or LC-MS/MS.
-
Data Analysis: Changes in neurotransmitter levels from baseline following drug administration are calculated to determine the compound's effect on neurotransmission in the target brain region.
Conclusion
The this compound scaffold represents a valuable tool in the arsenal of the medicinal chemist focused on CNS drug discovery. Its unique combination of a rigid, three-dimensional core with the property-enhancing effects of fluorination provides a compelling platform for the design of novel therapeutics. The protocols detailed in these application notes offer a roadmap for the synthesis, in vitro characterization, and in vivo evaluation of compounds incorporating this promising building block. By systematically applying these methodologies, researchers can effectively harness the potential of this compound to develop the next generation of CNS-penetrant drugs with improved efficacy and safety profiles.
References
- Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), 3638.
-
Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. Retrieved from [Link]
- Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), 3638.
-
University of Wisconsin-Madison. (n.d.). Forced Swim Test v.3. Retrieved from [Link]
- Porsolt, R. D., Bertin, A., & Jalfre, M. (1977). Behavioral despair in mice: a primary screening test for antidepressants. Archives internationales de pharmacodynamie et de thérapie, 229(2), 327–336.
- Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21.
-
ResearchGate. (n.d.). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Retrieved from [Link]
- Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21.
-
Asian Journal of Pharmaceutical Research. (n.d.). Review Paper on Models for CNS Stimulant Drug Screening. Retrieved from [Link]
- Suto, N., & Austin, J. D. (2005). Locomotor Activity Predicts Acquisition of Self-Administration Behavior but Not Cocaine Intake. Pharmacology, biochemistry, and behavior, 82(1), 126–133.
- Yamada, K., & Cirrito, J. R. (2018). In Vivo Microdialysis for Brain Analysis. Journal of visualized experiments : JoVE, (136), 57875.
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay-BBB Kit (PMBBB-096). Retrieved from [Link]
- G. L. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of organic chemistry, 74(5), 2200–2203.
- Tsinman, O., Tsinman, K., Shvartsman, M., & Sinko, P. J. (2011). In Vitro Blood–Brain Barrier Models: Current and Perspective Technologies. Journal of pharmaceutical sciences, 100(9), 3861–3879.
- Yamada, K. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of visualized experiments : JoVE, (139), 58316.
- DiFeliceantonio, A. G., & Berridge, K. C. (2016). Microdialysis in Rodents. Current protocols in neuroscience, 75, 7.2.1–7.2.22.
-
ResearchGate. (n.d.). Blood-brain barrier–parallel artificial membrane permeation assay (BBB-PAMPA). Retrieved from [Link]
- Siramshetty, V. B., et al. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers in Chemistry, 11, 1281045.
- Siramshetty, V. B., et al. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers in Chemistry, 11, 1281045.
-
PubMed Central. (2025). Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Intracerebral Microdialysis - Technical Notes. Retrieved from [Link]
-
Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of cis 4-fluoromethyl-3-amino-2-oxo-azetidine hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
- Szabó, K., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
- Wager, T. T., et al. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS chemical neuroscience, 7(6), 767–775.
-
ResearchGate. (n.d.). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 1-Boc-3-fluoroazetidine-3-methanol. Retrieved from [Link]
- Wager, T. T., et al. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties. ACS Chemical Neuroscience, 1(6), 435–449.
- Wager, T. T., et al. (2010). Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS chemical neuroscience, 1(6), 435–449.
-
PubChem. (n.d.). Tert-butyl 3-(fluoromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
-
ResearchGate. (n.d.). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Stepwise fluorination of [MeAlN(2,6-i-Pr2C6H3)]3 using trimethyltin fluoride. Retrieved from [Link]
- Nakayama, T., et al. (2017). The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors. Expert opinion on drug discovery, 12(12), 1247–1263.
-
ResearchGate. (n.d.). Examples of azetidine‐based bioisosters. Retrieved from [Link]
- Scott, J. S., et al. (2018). Modulating ADME Properties by Fluorination: MK2 Inhibitors With Improved Oral Exposure. ACS medicinal chemistry letters, 9(4), 392–396.
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]
- Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of medicinal chemistry, 54(8), 2529–2591.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 4. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioassaysys.com [bioassaysys.com]
- 6. In Vitro Blood–Brain Barrier Models: Current and Perspective Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates [frontiersin.org]
- 8. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. animal.research.wvu.edu [animal.research.wvu.edu]
- 18. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 19. va.gov [va.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. asianjpr.com [asianjpr.com]
- 22. Locomotor Activity Predicts Acquisition of Self-Administration Behavior but Not Cocaine Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 23. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 24. In Vivo Microdialysis for Brain Analysis - JoVE Journal [jove.com]
- 25. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 28. sygnaturediscovery.com [sygnaturediscovery.com]
Application Notes: Leveraging 3-(Fluoromethyl)azetidine for Accelerated Drug Discovery via Parallel Synthesis
Introduction: The Strategic Value of Fluorinated Azetidines in Medicinal Chemistry
In the landscape of modern drug discovery, the deliberate incorporation of small, strained ring systems has become a cornerstone of rational molecular design. Among these, the azetidine scaffold, a four-membered nitrogen-containing heterocycle, offers a compelling blend of properties.[1][2] Its inherent ring strain and non-planar, sp3-rich character provide a rigid conformational framework, which can reduce the entropic penalty of binding to a biological target and lead to enhanced potency.[1][3] Azetidines are recognized as valuable motifs that can improve critical pharmacokinetic properties such as solubility and metabolic stability.[2][4]
The strategic introduction of fluorine—the most electronegative element—further amplifies the utility of this scaffold.[5] Fluorination, particularly as a fluoromethyl group, can profoundly influence a molecule's physicochemical profile by modulating basicity (pKa), lipophilicity (LogP), and metabolic stability, while also introducing a polar contact point for hydrogen bonding.[6][7] The 3-(fluoromethyl)azetidine building block thus represents a powerful tool for medicinal chemists, combining the conformational benefits of the azetidine ring with the electronic advantages of the fluoromethyl group.
This guide provides an in-depth exploration of the application of this compound in parallel synthesis. We will detail robust, validated protocols for its incorporation into diverse molecular libraries, enabling the rapid generation of novel chemical entities for high-throughput screening (HTS) and hit-to-lead optimization campaigns.[8]
Core Rationale: Why Choose this compound for Library Synthesis?
The selection of this compound as a core building block for parallel synthesis is underpinned by several key advantages:
-
Physicochemical Modulation: The electron-withdrawing nature of the fluoromethyl group lowers the pKa of the azetidine nitrogen compared to its non-fluorinated analog. This fine-tuning of basicity is critical for optimizing interactions with biological targets and improving cell permeability.[6]
-
Enhanced sp3 Character and Three-Dimensionality: In an era where "flat" molecules are often associated with promiscuity and poor pharmacokinetic profiles, this compound provides a direct route to increasing the fraction of sp3-hybridized carbons (Fsp3). This enhances the three-dimensional topology of compound libraries, enabling exploration of more complex and specific biological interactions.[8]
-
Metabolic Stability: The azetidine ring itself is often more resistant to metabolic degradation than larger aliphatic amines. The fluoromethyl group can further shield adjacent positions from oxidative metabolism by cytochrome P450 enzymes.
-
Versatile Synthetic Handle: As a secondary amine, the azetidine nitrogen is an excellent nucleophile, readily participating in a wide array of robust, high-yield reactions that are amenable to parallel synthesis formats, such as amide couplings, reductive aminations, and sulfonamide formations.[1]
Experimental Workflows and Protocols for Parallel Synthesis
The following section details standardized protocols for incorporating this compound into compound libraries using common parallel synthesis platforms (e.g., 24- or 96-well reaction blocks).
Workflow Overview: Library Generation
The general workflow for creating a diverse library from this compound is a multi-step process designed for efficiency and automation.
Caption: General workflow for parallel library synthesis.
Protocol 1: Parallel Amide Coupling
Amide bond formation is arguably the most utilized reaction in medicinal chemistry.[9] This protocol employs HATU, a highly efficient coupling reagent that minimizes side reactions and is well-suited for automated platforms.[10]
Reaction Principle: The carboxylic acid is activated by HATU to form a highly reactive O-acylisourea intermediate. This intermediate readily reacts with the nucleophilic nitrogen of this compound to form the stable amide bond. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to neutralize the generated acids.[10]
Caption: Amide coupling reaction scheme.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.2 M solution of various carboxylic acids in a suitable solvent like N,N-Dimethylformamide (DMF).
-
Prepare a 0.2 M solution of this compound (or its HCl salt with an extra equivalent of base) in DMF.
-
Prepare a 0.22 M solution of HATU in DMF.
-
Prepare a 0.6 M solution of DIPEA in DMF.
-
-
Reaction Assembly (per well of a 96-well plate):
-
To each well, add 100 µL (20 µmol, 1.0 eq) of the carboxylic acid stock solution.
-
Add 100 µL (22 µmol, 1.1 eq) of the HATU stock solution.
-
Add 100 µL (60 µmol, 3.0 eq) of the DIPEA stock solution.
-
Initiate the reaction by adding 100 µL (20 µmol, 1.0 eq) of the this compound stock solution.
-
-
Incubation:
-
Seal the reaction plate.
-
Shake at room temperature for 12-16 hours. Reaction progress can be monitored by LC-MS from a single well.
-
-
Work-up and Purification:
-
Quench the reaction by adding 200 µL of water to each well.
-
The library can be purified using parallel solid-phase extraction (SPE) or preparative HPLC. For SPE, a reverse-phase C18 cartridge is typically effective.
-
-
Analysis:
-
Analyze each purified compound by LC-MS to confirm identity (M+H)+ and purity.
-
Reagent Table for a Single Reaction (20 µmol scale):
| Reagent | Molarity | Volume (µL) | Moles (µmol) | Equivalents |
| Carboxylic Acid | 0.2 M | 100 | 20 | 1.0 |
| This compound | 0.2 M | 100 | 20 | 1.0 |
| HATU | 0.22 M | 100 | 22 | 1.1 |
| DIPEA | 0.6 M | 100 | 60 | 3.0 |
| Total Volume | 400 |
Protocol 2: Parallel Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is highly effective for library synthesis due to the vast number of commercially available aldehydes and ketones.[11]
Reaction Principle: this compound first condenses with a carbonyl compound (aldehyde or ketone) under mildly acidic conditions to form an iminium ion intermediate. This intermediate is then selectively reduced in situ by a mild hydride reagent, such as sodium triacetoxyborohydride (STAB), to yield the corresponding tertiary amine. STAB is preferred as it is less reactive towards the starting carbonyl compound.
Caption: Reductive amination reaction scheme.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.2 M solution of various aldehydes or ketones in Dichloroethane (DCE).
-
Prepare a 0.2 M solution of this compound in DCE.
-
Prepare a 1.0 M solution of acetic acid in DCE.
-
-
Reaction Assembly (per well):
-
To each well, add 100 µL (20 µmol, 1.0 eq) of the aldehyde/ketone stock solution.
-
Add 100 µL (20 µmol, 1.0 eq) of the this compound stock solution.
-
Add 20 µL (20 µmol, 1.0 eq) of the acetic acid stock solution.
-
Allow the mixture to shake for 30 minutes at room temperature to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (STAB) (8.5 mg, 40 µmol, 2.0 eq) as a solid to each well. Note: Solid dispensing can be automated.
-
-
Incubation:
-
Seal the reaction plate.
-
Shake at room temperature for 16 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding 200 µL of a saturated aqueous sodium bicarbonate solution to each well.
-
Extract with an organic solvent like dichloromethane (2 x 200 µL).
-
The combined organic layers can be passed through a phase separator plate or concentrated and purified via parallel SPE (e.g., silica or aminopropyl cartridges) or preparative HPLC.
-
-
Analysis:
-
Analyze each purified product by LC-MS to confirm identity and purity.
-
Reagent Table for a Single Reaction (20 µmol scale):
| Reagent | Molarity / Form | Volume (µL) / Mass (mg) | Moles (µmol) | Equivalents |
| Aldehyde/Ketone | 0.2 M | 100 | 20 | 1.0 |
| This compound | 0.2 M | 100 | 20 | 1.0 |
| Acetic Acid | 1.0 M | 20 | 20 | 1.0 |
| Sodium Triacetoxyborohydride | Solid | 8.5 mg | 40 | 2.0 |
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Conversion (Amide Coupling) | Inefficient activation of sterically hindered acid. | Increase reaction temperature to 40-50°C. Try an alternative coupling reagent like T3P or COMU. |
| Degradation of HATU. | Use freshly prepared HATU solution. | |
| Low Conversion (Reductive Amination) | Incomplete iminium formation. | Add molecular sieves to remove water. Increase reaction time before adding STAB. |
| Sterically hindered carbonyl. | Increase reaction temperature. Use a more powerful reducing agent like sodium cyanoborohydride (use with caution in a well-ventilated hood). | |
| Side Product Formation | Epimerization of chiral acids. | Run the reaction at 0°C to room temperature. Ensure the base is added after the coupling agent. |
| Difficult Purification | Excess reagents or byproducts co-elute. | For amide coupling, use a scavenger resin (e.g., isocyanate resin) to remove excess amine. For reductive amination, an acidic wash can help remove unreacted azetidine. |
Conclusion
This compound is a highly valuable building block for parallel synthesis, offering a direct route to novel, three-dimensional chemical matter with desirable physicochemical properties. The robust and versatile reactivity of its secondary amine functionality allows for its efficient incorporation into large compound libraries via established methods like amide coupling and reductive amination. The protocols outlined in this guide provide a validated starting point for researchers in drug discovery to rapidly explore new chemical space and accelerate the identification of next-generation therapeutic agents.
References
- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Europe PMC.
- Substituted Azetidines in Drug Discovery. Life Chemicals Blog.
- Fluorinated azetidine, pyrrolidine, and piperidine derivatives.
- Examples of drug candidates containing fluoroalkyl‐substituted azetidine and piperidine motifs.
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
- Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
- Azetidines. Enamine.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. Wiley Online Library.
- Azetidines in medicinal chemistry: emerging applic
- Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amin
- Amide coupling reaction in medicinal chemistry.
- Process optimization for acid-amine coupling: a c
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azetidines - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lifechemicals.com [lifechemicals.com]
- 9. hepatochem.com [hepatochem.com]
- 10. growingscience.com [growingscience.com]
- 11. Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the N-Functionalization of 3-(Fluoromethyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability, solubility, and three-dimensional diversity.[1] As a bioisostere for various functional groups, the strained four-membered ring offers a unique conformational constraint that can enhance binding affinity and selectivity for biological targets.[2] The 3-(fluoromethyl)azetidine motif, in particular, combines the benefits of the azetidine core with the strategic introduction of fluorine. The fluoromethyl group can modulate basicity (pKa), lipophilicity, and metabolic stability, and may engage in favorable hydrogen bonding or dipole-dipole interactions within a target's active site.[2]
This guide provides a comprehensive overview of robust and versatile protocols for the N-functionalization of this compound. As a Senior Application Scientist, this document moves beyond simple step-by-step instructions to explain the underlying chemical principles and rationale, enabling researchers to adapt and troubleshoot these methodologies effectively.
General Considerations: Handling and Reactivity
From Hydrochloride Salt to Free Base
This compound is most commonly supplied as a hydrochloride salt for enhanced stability and ease of handling. However, the vast majority of N-functionalization reactions require the neutral, nucleophilic secondary amine (the "free base"). Therefore, a preliminary deprotonation step is essential.
Causality Behind the Choice of Method: The goal is to liberate the free amine without introducing nucleophiles that could compete in the subsequent reaction or solvents that are incompatible. A simple aqueous workup is the most common and effective method.
Protocol: Free Base Generation
-
Dissolution: Dissolve this compound hydrochloride (1.0 eq) in water or a biphasic mixture of water and a suitable organic solvent like dichloromethane (DCM) or diethyl ether.
-
Basification: Cool the solution in an ice bath and slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (typically 1.1-1.5 eq), or an excess of a milder inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).
-
Monitoring: Monitor the pH of the aqueous layer using pH paper or a meter to ensure it is basic (pH > 10).
-
Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., DCM, ethyl acetate, or diethyl ether). The free base is significantly more soluble in organic solvents than its salt form.[3]
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and carefully concentrate the solvent in vacuo.
Critical Insight: The free base of this compound is a volatile low-molecular-weight amine. Over-concentration, especially with heating, can lead to significant loss of material. It is often advisable to use the resulting organic solution directly in the next step after determining the concentration via a method like quantitative NMR (qNMR) or by making an assumption of quantitative recovery for immediate use.
Reactivity of the Azetidine Nitrogen
The nitrogen atom in this compound is a secondary amine, making it a competent nucleophile. However, the electron-withdrawing effect of the adjacent fluoromethyl group reduces the electron density on the nitrogen, thereby decreasing its nucleophilicity compared to an unsubstituted azetidine.[2] This has important implications for reaction conditions; reactions may require slightly more forcing conditions (e.g., higher temperatures, longer reaction times, or stronger bases/catalysts) to achieve comparable yields to less-substituted azetidines.
N-Functionalization Protocols
The secondary amine of this compound serves as a versatile handle for introducing a wide array of substituents through several robust chemical transformations.
N-Alkylation via Reductive Amination
Reductive amination is a powerful and widely used one-pot method for forming carbon-nitrogen bonds, offering high yields and avoiding the over-alkylation issues sometimes seen with direct alkylation using alkyl halides.[4] The reaction proceeds through the formation of an iminium ion intermediate from the azetidine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced in situ.
Causality Behind Reagent Choices: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation. It is mild enough not to reduce the starting aldehyde or ketone significantly but is highly effective at reducing the protonated iminium ion intermediate. This selectivity is key to the success of the one-pot procedure.[5] Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are aprotic and effectively solubilize the reactants.
Workflow: Reductive Amination
Caption: General workflow for N-alkylation via reductive amination.
Protocol 1: General Procedure for Reductive Amination
-
Reaction Setup: To a solution of this compound free base (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) is added the desired aldehyde or ketone (1.1 eq).
-
Addition of Reducing Agent: The mixture is stirred for 10-20 minutes at room temperature, after which sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added in portions.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting materials is complete (typically 2-16 hours).
-
Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The layers are separated, and the aqueous phase is extracted with DCM (3x).
-
Isolation: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel to afford the desired N-alkylated this compound.
| Carbonyl Compound | Reducing Agent | Solvent | Typical Time | Typical Yield |
| Aldehydes (e.g., Benzaldehyde) | NaBH(OAc)₃ | DCM / DCE | 2-6 h | 80-95% |
| Ketones (e.g., Acetone) | NaBH(OAc)₃ | DCM / DCE | 8-16 h | 75-90% |
N-Acylation for Amide Synthesis
Amide bond formation is one of the most frequently performed reactions in drug discovery.[6] The reaction of this compound with an activated carboxylic acid derivative, such as an acyl chloride, or with a carboxylic acid in the presence of a coupling agent, provides a direct route to N-acylazetidines.
Causality Behind Reagent Choices: Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient because they generate a highly reactive O-acylisourea intermediate from the carboxylic acid, which is then readily attacked by the amine.[7] A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the acid formed during the reaction and to deprotonate the azetidine hydrochloride if it is used directly.[8]
Workflow: N-Acylation (Amide Coupling)
Caption: General workflow for N-acylation using a peptide coupling agent.
Protocol 2: General Procedure for Amide Coupling using HATU
-
Activation: To a solution of the carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF, ~0.2 M) is added HATU (1.1 eq) and DIPEA (3.0 eq). The mixture is stirred at room temperature for 15-30 minutes to pre-activate the acid.
-
Amine Addition: A solution of this compound free base (1.2 eq) in DMF is added to the activated acid mixture. If starting from the hydrochloride salt, it can be added directly, and the excess base will generate the free base in situ.
-
Reaction Monitoring: The reaction is stirred at room temperature until completion (typically 1-4 hours), as monitored by TLC or LC-MS.
-
Workup: The reaction mixture is diluted with ethyl acetate and washed sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Isolation: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure N-acylated this compound.
| Coupling Agent | Base | Solvent | Typical Time | Typical Yield |
| HATU | DIPEA | DMF | 1-4 h | 85-98% |
| EDC/HOBt | DIPEA | DCM/DMF | 4-12 h | 70-90% |
| Acyl Chloride | TEA / Pyridine | DCM | 0.5-2 h | 80-95% |
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds between an amine and an aryl halide or triflate, enabling the synthesis of N-aryl azetidines. This palladium-catalyzed reaction is highly versatile and tolerates a wide range of functional groups on both coupling partners.
Causality Behind Reagent Choices: The reaction requires a palladium catalyst, often a pre-catalyst that forms the active Pd(0) species in situ, and a specialized phosphine ligand. The ligand is crucial for facilitating the catalytic cycle (oxidative addition, amine coordination, and reductive elimination). The choice of ligand (e.g., BrettPhos) can significantly impact reaction efficiency and scope. A base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.
Protocol 3: General Procedure for Buchwald-Hartwig N-Arylation
-
Reaction Setup: To an oven-dried reaction vessel is added the aryl halide (e.g., aryl bromide, 1.0 eq), the palladium pre-catalyst (e.g., BrettPhos Pd G3, 1-5 mol%), the phosphine ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.5-2.0 eq).
-
Degassing: The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Addition of Reagents: Anhydrous, degassed toluene or dioxane is added, followed by this compound free base (1.2-1.5 eq).
-
Reaction: The mixture is heated to 80-110 °C and stirred until the starting aryl halide is consumed, as monitored by TLC or LC-MS (typically 4-24 hours).
-
Workup: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite® to remove palladium residues. The filtrate is washed with water and brine.
-
Isolation & Purification: The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude material is purified by flash column chromatography.
| Catalyst/Ligand System | Base | Solvent | Temperature | Typical Yield |
| BrettPhos Pd G3 | NaOtBu | Toluene | 100 °C | 70-90% |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 110 °C | 65-85% |
N-Sulfonylation for Sulfonamide Synthesis
N-Sulfonylated azetidines are important pharmacophores. The synthesis is straightforward, involving the reaction of the azetidine with a sulfonyl chloride in the presence of a base.
Protocol 4: General Procedure for N-Sulfonylation
-
Reaction Setup: Dissolve this compound free base (1.2 eq) and a non-nucleophilic base like triethylamine or DIPEA (1.5 eq) in anhydrous DCM (~0.2 M).
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of the sulfonyl chloride (1.0 eq) in DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (typically 1-3 hours).
-
Workup: Quench the reaction with water. Separate the layers and wash the organic phase sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃, and brine.
-
Isolation & Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization to obtain the pure N-sulfonylated azetidine.
Conclusion
The N-functionalization of this compound provides a powerful avenue for generating novel chemical entities with tailored pharmacological profiles. The protocols detailed herein—reductive amination, amide coupling, N-arylation, and N-sulfonylation—represent robust and high-yielding methods to access a diverse range of derivatives. Understanding the slightly attenuated nucleophilicity of the azetidine nitrogen due to the fluoromethyl substituent is key to optimizing reaction conditions. By leveraging these detailed application notes, researchers are well-equipped to incorporate this valuable fluorinated scaffold into their drug discovery programs.
References
- Incyte Corporation. (2012). Azetidine and cyclobutane derivatives as JAK inhibitors. U.S. Patent No. US8158616B2.
-
Parmar, D., & Sugumaran, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(85), 54066-54096. [Link]
-
Scott, J. S., et al. (2021). Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. Journal of Medicinal Chemistry, 64(19), 14353–14371. [Link]
-
Gicquel, M., et al. (2020). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 26(45), 10115-10120. [Link]
-
Barberis, C. (2020). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Accounts of Chemical Research, 53(10), 2353–2366. [Link]
-
Ombito, J. O., et al. (2020). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2020(1), 1-40. [Link]
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
-
Schindler, C. S., et al. (2020). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Nature Chemistry, 12, 1031–1037. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Goldstein, S. W., & Cross, A. V. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Journal of Chemical Education, 92(7), 1259-1261. [Link]
-
Van Hende, E., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry, 74(5), 2250–2253. [Link]
-
Dr. UGC. (2020, November 24). Azetidine: Chemical Reactivity. YouTube. [Link]
- Pfizer Inc. (2005). A process for the preparation of an azetidine-3-carboxylic acid or salt thereof. European Patent No. EP0221579A1.
-
Surry, D. S., & Buchwald, S. L. (2011). Buchwald–Hartwig Amination: A Modern Technology for the Synthesis of Intermediates and APIs (Active Pharmaceutical Intermediates). In The Discovery of New Medicines (pp. 23-46). Springer. [Link]
-
NileRed. (2015, November 25). How to Freebase (Phenylhydrazine HCl as an example). YouTube. [Link]
-
Singh, U. P., & Singh, R. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(5), 3334-3389. [Link]
-
Baranczak, A., & Bowers, S. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(42), 15064-15068. [Link]
-
Vommina, V. S., & Babu, V. V. S. (2010). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Organic & Biomolecular Chemistry, 8(1), 121-129. [Link]
-
Chemistry Learning. (2022, December 25). #Amide #Coupling #Reagents: #DCC, #EDCI, #HATU, and #BOP. YouTube. [Link]
-
Harris, M. C., & Buchwald, S. L. (2003). N-arylation of aziridines. The Journal of Organic Chemistry, 68(5), 2045–2047. [Link]
-
Yoda, H., et al. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. RSC Advances, 11(62), 39328-39332. [Link]
-
Sharpless, K. B., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Chem, 7(8), 2245-2255. [Link]
-
Uesugi, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1251299. [Link]
-
Reddit user thentehe. (2018). What's the proper way to convert a freebase to hydrochloride?. Reddit. [Link]
-
Lee, S., & Kim, J. (2020). Nucleophilic Arylation of Halopurines Facilitated by Brønsted Acid in Fluoroalcohol. Molecules, 25(16), 3812. [Link]
-
Wang, F., et al. (2023). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 28(15), 5873. [Link]
-
Takenaga, N., & Dohi, T. (2018). Nucleophilic Arylation of Halopurines Facilitated by Brønsted Acid in Fluoroalcohol. Chemical and Pharmaceutical Bulletin, 66(10), 960-963. [Link]
-
Lawrence, N. J., & Liddle, J. (2012). Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues. The Journal of Organic Chemistry, 77(17), 7626–7633. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec. [Link]
-
Hu, J., et al. (2022). Modified and Scalable Synthesis of N‑Tosyl-4-Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate. Organic Process Research & Development, 26(2), 345-352. [Link]
-
Kamal, A., & Ramana, K. V. (2014). A New, Mild Preparation of Sulfonyl Chlorides. Synthetic Communications, 44(16), 2341-2347. [Link]
-
Ju, Y., & Varma, R. S. (2006). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry, 8(2), 135-137. [Link]
Sources
- 1. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]
- 4. EP2465847A1 - Azetidinone compounds and medical use thereof - Google Patents [patents.google.com]
- 5. Free base - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 8. US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Coupling Reactions with 3-(Fluoromethyl)azetidine Hydrochloride
Abstract
The 3-(fluoromethyl)azetidine moiety is a privileged scaffold in modern medicinal chemistry. Its unique combination of a strained four-membered ring system, which imparts conformational rigidity and improved pharmacokinetic properties, with a fluoromethyl group that can enhance metabolic stability and binding affinity, makes it a highly sought-after building block in drug discovery.[1][2] This guide provides an in-depth exploration of key coupling reactions involving this compound hydrochloride, offering detailed, field-proven protocols for its incorporation into diverse molecular architectures. We will cover essential C-N bond-forming strategies including N-acylation, Buchwald-Hartwig N-arylation, and reductive amination, explaining the causality behind experimental choices to ensure reproducible and high-yielding results for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the this compound Scaffold
Saturated heterocycles, particularly those rich in sp³-hybridized carbons, have become increasingly vital in the design of next-generation therapeutics.[3] The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique structural profile due to its inherent ring strain and distinct exit vectors compared to more common pyrrolidine or piperidine rings.[3][4] This constrained geometry can improve ligand-target interactions and modulate physicochemical properties like solubility and pKa.[1]
The addition of a fluoromethyl group at the 3-position further enhances the utility of this scaffold. The fluorine atom is a well-established bioisostere for hydrogen but possesses significantly different electronic properties. It can block metabolic oxidation at the adjacent methylene group and form favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with biological targets, often leading to improved potency and pharmacokinetic profiles.[5] Consequently, mastering the coupling chemistry of this compound is a critical skill for medicinal chemists aiming to access novel chemical space.
Prerequisite: Handling and In Situ Neutralization
This compound is typically supplied as a hydrochloride salt for enhanced stability and ease of handling. As a salt, the azetidine nitrogen is protonated and non-nucleophilic. Therefore, a crucial first step in any coupling reaction is the neutralization (free-basing) of the amine to render it reactive. This is almost always accomplished in situ by adding a suitable base to the reaction mixture.
Causality of Base Selection:
-
For Amide Couplings: Non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) are preferred. They are strong enough to deprotonate the ammonium salt but will not compete with the azetidine as a nucleophile for the activated carboxylic acid.
-
For Palladium-Catalyzed Couplings: Strong inorganic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium carbonate (K₂CO₃) are often required. These bases are integral to the catalytic cycle, facilitating the deprotonation of the palladium-amine complex to generate the active nucleophile.[6]
-
For Reductive Aminations: The reaction is often mildly acidic to promote imine formation, so the initial hydrochloride salt can be used directly, with the reaction equilibrium driving the formation of the free amine as needed. Alternatively, a mild base can be added if required by the specific substrate.
Core Coupling Methodologies
The following sections detail the most robust and widely used methods for functionalizing the this compound nitrogen.
Workflow Overview
Caption: General workflow for coupling reactions with this compound hydrochloride.
Amide Bond Formation (N-Acylation)
This is the most fundamental method for coupling with carboxylic acids. The direct reaction between an amine and a carboxylic acid is unfavorable, forming a stable ammonium carboxylate salt. Therefore, the carboxylic acid must be "activated" with a coupling reagent.
Mechanistic Insight: Modern coupling reagents like HATU transform the carboxylic acid into a highly activated ester intermediate. This intermediate is a potent electrophile that readily undergoes nucleophilic attack by the free azetidine nitrogen to form the stable amide bond.[7][8]
Protocol: HATU-Mediated Amide Coupling
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq). Dissolve it in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) to a concentration of 0.1–0.5 M.
-
Activation: Add HATU (1.1 eq) to the solution, followed by a non-nucleophilic base such as DIPEA (3.0 eq). Stir the mixture at room temperature for 15-30 minutes. A color change is often observed as the active ester forms.
-
Amine Addition: Add this compound hydrochloride (1.2 eq) to the activated acid mixture. The excess DIPEA will neutralize the hydrochloride salt in situ.
-
Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with 5% aqueous citric acid or 1M HCl (to remove excess base), saturated aqueous sodium bicarbonate (to remove unreacted acid and HOBt), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-acyl-3-(fluoromethyl)azetidine.
| Parameter | Rationale & Common Choices |
| Coupling Reagent | HATU/HBTU: High efficiency, fast reaction times.[7] EDC/HOBt: More economical, but can be slower and may lead to side products (N-acylurea). |
| Base | DIPEA, TEA: Non-nucleophilic tertiary amines prevent competition with the azetidine.[8] |
| Solvent | DMF: Excellent solvating power for most reactants. DCM: Good for less polar substrates and easier to remove. |
| Stoichiometry | A slight excess of the amine and coupling agent ensures complete consumption of the often more valuable carboxylic acid. |
Buchwald-Hartwig N-Arylation
This powerful palladium-catalyzed cross-coupling reaction enables the formation of a C(aryl)-N bond, a linkage that is challenging to form via classical methods.[6][9] The reaction couples the azetidine with an aryl halide or triflate.
Mechanistic Insight: The reaction proceeds via a catalytic cycle involving: 1) Oxidative addition of the aryl halide to a Pd(0) catalyst, 2) Coordination of the azetidine to the Pd(II) complex, followed by deprotonation by a strong base, and 3) Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[6] The choice of phosphine ligand is critical for stabilizing the palladium intermediates and promoting the reductive elimination step.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol: Palladium-Catalyzed N-Arylation
-
Reaction Setup: To a flame-dried Schlenk tube or vial, add the aryl halide (1.0 eq), a palladium source (e.g., Pd₂(dba)₃, 2.5 mol%), and a phosphine ligand (e.g., XPhos, 6 mol%).
-
Reagent Addition: Add this compound hydrochloride (1.3 eq) and a strong base (e.g., NaOtBu or K₃PO₄, 2.0 eq).
-
Solvent and Degassing: Add an anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane, to 0.1 M). Degas the mixture by bubbling argon through it for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Seal the vessel and heat the reaction to 80-110 °C for 4-24 hours. Monitor progress by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Rationale & Common Choices |
| Pd Source | Pd₂(dba)₃, Pd(OAc)₂: Common Pd(0) or Pd(II) precursors that form the active Pd(0) catalyst in situ. |
| Ligand | Buchwald Ligands (XPhos, RuPhos): Bulky, electron-rich phosphines that promote oxidative addition and reductive elimination.[10] Bidentate Ligands (BINAP, DPPF): Effective for certain substrates.[6] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃: Strong, non-nucleophilic bases required for the deprotonation step.[9] |
| Solvent | Toluene, Dioxane, THF: Anhydrous, non-protic solvents are essential to prevent catalyst deactivation. |
Reductive Amination
This method forms a C-N bond by reacting the azetidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkyl or N-benzyl amine.[11]
Mechanistic Insight: The reaction is a one-pot, two-step process. First, the amine and carbonyl compound form a hemiaminal, which then dehydrates to an imine or its protonated form, the iminium ion. A mild, selective reducing agent, which reacts much faster with the iminium ion than the starting carbonyl, reduces the C=N bond to the final amine.[11][12]
Protocol: One-Pot Reductive Amination
-
Reaction Setup: To a flask, add the aldehyde or ketone (1.0 eq) and this compound hydrochloride (1.1 eq).
-
Solvent: Dissolve the components in a suitable solvent. Dichloroethane (DCE) or tetrahydrofuran (THF) are common choices. For less reactive carbonyls, adding a few drops of acetic acid can catalyze imine formation.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium intermediate.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to control any effervescence.
-
Reaction: Continue stirring at room temperature for 3-24 hours. Monitor by LC-MS for the disappearance of the starting materials and the formation of the product.
-
Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes. Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography.
| Parameter | Rationale & Common Choices |
| Reducing Agent | NaBH(OAc)₃ (STAB): Mild and selective for imines/iminiums in the presence of aldehydes/ketones.[13] NaBH₃CN: Also selective but generates toxic cyanide byproducts.[11] NaBH₄: Less selective; can reduce the starting carbonyl. Requires separate imine formation first.[13] |
| Solvent | DCE, DCM, THF: Aprotic solvents that do not react with the borohydride reagents.[13] |
| Additive | Acetic Acid: Catalyzes the dehydration step to form the iminium ion, accelerating the reaction. |
References
-
Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19, 3274–3286. Available at: [Link]
-
Singh, G. S., & Ombito, J. O. (Year N/A). Cross‐coupling reactions of 3‐iodoazetidines. ResearchGate. Available at: [Link]
-
Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]
-
Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Available at: [Link]
-
Sharpe, R. J., et al. (2018). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PMC - NIH. Available at: [Link]
-
Wikipedia. (N/A). Buchwald–Hartwig amination. Available at: [Link]
-
Organic Chemistry Portal. (N/A). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Wordpress. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
-
Organic Chemistry Portal. (N/A). Reductive Amination - Common Conditions. Available at: [Link]
-
Fisher Scientific. (N/A). Amide Synthesis. Available at: [Link]
-
Corcoran, N. R., et al. (2018). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. PMC - NIH. Available at: [Link]
-
Witulski, B., Senft, S., & Jost, O. (N/A). Palladium-catalyzed N-arylation reactions with aziridine and azetidine. Semantic Scholar. Available at: [Link]
-
Fustero, S., et al. (2017). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Available at: [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available at: [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]
-
Couturier, M., et al. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. MDPI. Available at: [Link]
-
Request PDF. (N/A). A highly effective azetidine–Pd(II) catalyst for Suzuki–Miyaura coupling reactions in water. ResearchGate. Available at: [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols: The Strategic Use of 3-(Fluoromethyl)azetidine as a Pyrrolidine Bioisostere
Abstract: In modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. Bioisosteric replacement is a cornerstone of this process, enabling medicinal chemists to address liabilities such as metabolic instability, poor solubility, and off-target toxicity while retaining or enhancing target affinity.[1][2] This guide provides an in-depth technical overview of the use of 3-(fluoromethyl)azetidine as a sophisticated bioisostere for the common pyrrolidine motif. We will explore the underlying scientific rationale, comparative physicochemical properties, and detailed experimental protocols for synthesis and evaluation, empowering researchers to leverage this valuable building block in their drug development programs.
The Rationale for Bioisosteric Replacement: Moving Beyond Pyrrolidine
The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to confer a three-dimensional structure and serve as a key pharmacophoric element.[3] However, its utility is often compromised by inherent liabilities:
-
High Basicity: The secondary amine of pyrrolidine typically has a pKa in the range of 11.0-11.3, meaning it is almost fully protonated at physiological pH.[3] This high basicity can lead to undesirable interactions with acidic biological targets (e.g., hERG potassium channel, phospholipids), contributing to off-target toxicity and lysosomal trapping, which can complicate pharmacokinetic profiles.
-
Metabolic Instability: The α-carbons of the pyrrolidine ring are susceptible to cytochrome P450-mediated oxidation, creating a metabolic soft spot that can lead to rapid clearance and the formation of potentially reactive metabolites.[4]
-
Lipophilicity: While context-dependent, the pyrrolidine ring can contribute significantly to a molecule's overall lipophilicity, which may need to be attenuated to improve solubility or reduce non-specific binding.
The azetidine ring, a four-membered heterocycle, has emerged as an attractive alternative.[5][6] It offers a more constrained, sp³-rich structure that can improve metabolic stability and aqueous solubility compared to its five-membered counterpart.[7] By further functionalizing the azetidine with a fluoromethyl group, we can strategically modulate its electronic properties to create a superior bioisostere.
The introduction of fluorine, particularly as a fluoromethyl group, leverages the element's strong electron-withdrawing inductive effect.[8] This effect significantly lowers the basicity of the azetidine nitrogen, a critical modification for mitigating the issues associated with the high pKa of pyrrolidine.[9][10]
Caption: Bioisosteric replacement of pyrrolidine with this compound to mitigate liabilities.
Comparative Physicochemical Properties
The success of a bioisosteric replacement hinges on understanding the nuanced differences in physicochemical properties. The following table summarizes a head-to-head comparison between pyrrolidine and this compound.
| Property | Pyrrolidine | This compound | Rationale for Advantage |
| Structure | (Parent azetidine shown for core structure) | The smaller, more rigid azetidine ring offers unique exit vectors and can improve binding by reducing the entropic penalty. | |
| Molecular Weight | ~71.12 g/mol | ~89.11 g/mol | Minimal increase in molecular weight for a significant gain in desirable properties. |
| Basicity (pKa) | ~11.3[3] | Estimated ~8.0 - 9.0 | Critical Advantage: Fluorine's inductive effect lowers the pKa, reducing the degree of protonation at physiological pH. This minimizes risks of hERG liability and lysosomal trapping.[9][10] |
| Lipophilicity (cLogP) | ~0.46 | Estimated ~ -0.1 to 0.2 | Fluorination of aliphatic systems often decreases lipophilicity, which can improve aqueous solubility and reduce non-specific binding.[11][12] |
| Metabolic Stability | Susceptible to oxidation at C2 and C5 positions.[4] | The four-membered ring is generally more stable. The C3 substituent can sterically hinder access to the α-carbons. | The azetidine core is less prone to metabolism, and the strategic placement of the fluoromethyl group can further enhance stability.[5][7] |
Experimental Protocols
The following protocols provide a framework for the synthesis and comparative evaluation of this compound-containing compounds against their pyrrolidine counterparts.
Protocol 1: Synthesis of N-Boc-3-(fluoromethyl)azetidine
This protocol outlines a representative synthesis, which often starts from a commercially available precursor like N-Boc-3-azetidinemethanol.
Causality: The use of a Boc protecting group is standard for controlling the reactivity of the azetidine nitrogen during synthetic manipulations. Deoxofluorination agents like DAST or Deoxo-Fluor® are commonly used to convert primary alcohols to fluoromethyl groups.
Materials:
-
N-Boc-3-azetidinemethanol
-
Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-3-azetidinemethanol (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Rationale: Deoxofluorination reactions can be exothermic and controlling the temperature minimizes side reactions.
-
Addition of Fluorinating Agent: Slowly add DAST (1.2 eq) dropwise to the stirred solution. Monitor the reaction by TLC or LC-MS.
-
Warming and Quenching: Once the starting material is consumed, allow the reaction to warm slowly to room temperature. Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of NaHCO₃. Caution: Quenching can be vigorous and should be done in a well-ventilated fume hood.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the title compound.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.
Protocol 2: Comparative Evaluation of Physicochemical Properties
This protocol is designed to quantitatively measure the key differences between a pyrrolidine-containing lead (Compound-Pyrro) and its this compound analog (Compound-Azet).
-
Sample Preparation: Prepare 10 mM solutions of both Compound-Pyrro and Compound-Azet in a co-solvent system (e.g., 50:50 Methanol:Water) to ensure solubility.
-
Titration: Titrate the sample solution with a standardized solution of 0.1 M HCl.
-
Data Acquisition: Record the pH of the solution after each addition of titrant using a calibrated pH meter.
-
Analysis: Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point. The significant drop in pKa for Compound-Azet will validate the electronic effect of the fluoromethyl group.
Causality: The shake-flask method is the gold standard for logP determination. For fluorinated compounds, ¹⁹F NMR offers a highly sensitive and accurate method that does not require UV activity and simplifies quantification.[11][13][14]
-
System Preparation: Pre-saturate equal volumes of n-octanol and water by shaking them together vigorously for 24 hours and allowing the phases to separate completely.
-
Sample Addition: Accurately weigh a small amount of Compound-Azet and a fluorinated reference standard (e.g., trifluorotoluene) into a vial. Dissolve in a known volume of the pre-saturated n-octanol.
-
Partitioning: Add an equal volume of pre-saturated water. Shake the vial vigorously for 2-3 hours to allow the compound to partition between the two phases.
-
Equilibration & Sampling: Allow the phases to separate completely (centrifugation may be required). Carefully take an aliquot from both the n-octanol and the water layer.
-
NMR Analysis: Prepare NMR samples for each aliquot in a suitable deuterated solvent. Acquire quantitative ¹⁹F NMR spectra for both samples.
-
Calculation: The logP is calculated from the ratio of the integrals of the compound's ¹⁹F signal in the n-octanol and water phases, corrected for the reference standard. This method provides a direct and precise measure of lipophilicity.[13]
Protocol 3: In Vitro Metabolic Stability Assay
Causality: This assay measures the rate of drug depletion by metabolic enzymes, providing a quantitative measure of metabolic stability (intrinsic clearance).[15][16] Using human liver microsomes (HLM) allows for the assessment of Phase I metabolism, which is often the primary liability for pyrrolidine rings.[17]
-
Reagent Preparation:
-
Prepare a 1 µM stock solution of Compound-Pyrro and Compound-Azet in acetonitrile.
-
Thaw human liver microsomes (HLM, pooled donors) on ice. Dilute to a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM NADPH stock solution (cofactor for P450 enzymes) in buffer.
-
-
Incubation:
-
Pre-warm the HLM solution and test compound solutions at 37 °C for 10 minutes.
-
Initiate the reaction by adding the NADPH stock solution. The final reaction volume should contain 0.5 mg/mL HLM, 1 µM test compound, and 1 mM NADPH.
-
Negative Control: Run a parallel incubation without NADPH to control for non-enzymatic degradation.
-
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately quench the metabolic reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS analysis).
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed to precipitate proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to an analysis plate. Quantify the remaining amount of the parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the half-life (t₁/₂) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t₁/₂) * (1 / [protein concentration]).
-
A significantly longer half-life and lower CLint for Compound-Azet will provide strong evidence of improved metabolic stability.
-
Case Study Workflow: From Liability to Optimized Lead
The following workflow illustrates the logical progression of applying the this compound bioisostere strategy.
Caption: A typical workflow for the bioisosteric replacement of pyrrolidine with this compound.
Conclusion
The this compound moiety is more than just a simple replacement for pyrrolidine; it is a sophisticated tool for fine-tuning the properties of drug candidates. By strategically leveraging the combined benefits of a smaller, more rigid ring system and the powerful inductive effect of fluorine, researchers can systematically address common liabilities associated with the pyrrolidine scaffold. This bioisosteric replacement can lead to compounds with improved metabolic stability, reduced basicity, and optimized solubility, ultimately increasing the probability of developing safer and more effective therapeutics. The protocols and workflows outlined in this guide provide a robust framework for implementing this strategy in any modern drug discovery program.
References
-
Wang, Z., Jeffries, B. F., Felstead, H. R., Wells, N. J., Chiarparin, E., & Linclau, B. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments (JoVE). URL: [Link]
-
Jeffries, B. F., Wang, Z., Felstead, H. R., Le, T. B., Chiarparin, E., Wells, N. J., & Linclau, B. (2016). Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non-UV-Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method. Angewandte Chemie International Edition, 55(2), 789-793. URL: [Link]
-
JoVE. (2023). Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy l Protocol Preview. YouTube. URL: [Link]
-
Gurbych, O., et al. (2024). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. URL: [Link]
-
Thompson, C. F., et al. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 144(1), 434-445. URL: [Link]
-
Felstead, H. R., et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition, 62(7), e202214953. URL: [Link]
-
Chapman University Digital Commons. (2024). Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. URL: [Link]
- Google Patents. (2016). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
-
Guesné, S. J. J., et al. (2019). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 25(49), 11449-11453. URL: [Link]
-
ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives. URL: [Link]
-
Flematti, G. R. (2017). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 60(18), 7562-7590. URL: [Link]
-
Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. URL: [Link]
-
PubMed. (2004). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. URL: [Link]
-
PubMed. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. URL: [Link]
-
BioSolveIT. (2023). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. URL: [Link]
-
Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. URL: [Link]
-
Drug Design. (n.d.). Bioisosterism. URL: [Link]
-
Creative Biolabs. (n.d.). Metabolic Stability Assay. URL: [Link]
-
ResearchGate. (n.d.). Examples of azetidine‐based bioisosters. URL: [Link]
-
Wikipedia. (n.d.). Azetidine. URL: [Link]
-
ResearchGate. (2018). Determination of Acidity Constant (pKa), Lipophilic Partition (LogP) and Distribution Coefficients (LogD) Values of Some 3-(2-Phenylethyl)-Tetrahydro-2H-1,3,5-Thiadiazine-2-Thione-5-Acetic Acid Derivatives. URL: [Link]
-
SpringerLink. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. URL: [Link]
Sources
- 1. drughunter.com [drughunter.com]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non‐UV‐Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 14. youtube.com [youtube.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
Designing Novel Ligands with 3-(Fluoromethyl)azetidine: A Guide for Medicinal Chemists
Introduction: The Strategic Advantage of the 3-(Fluoromethyl)azetidine Scaffold
In the landscape of modern drug discovery, the pursuit of novel chemical matter with optimized pharmacokinetic and pharmacodynamic properties is relentless. Saturated heterocycles have become a cornerstone of molecular design, offering three-dimensional complexity that can enhance binding affinity and specificity. Among these, the azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a privileged scaffold.[1] Its inherent ring strain and conformational rigidity can confer improved metabolic stability, increased aqueous solubility, and provide unique exit vectors for substituent placement compared to more traditional five- and six-membered rings like pyrrolidine and piperidine.[2][3]
The strategic incorporation of fluorine into drug candidates is a well-established strategy to modulate key properties such as metabolic stability, pKa, and binding affinity.[4] The fluoromethyl group, in particular, can serve as a bioisosteric replacement for a methyl or hydroxyl group, often leading to improved pharmacokinetic profiles by blocking sites of metabolism. When combined, the this compound moiety presents a powerful building block for medicinal chemists, merging the benefits of a strained ring system with the advantageous properties of fluorination. This guide provides a comprehensive overview of the strategic considerations and practical applications for designing novel ligands incorporating the this compound scaffold.
Physicochemical Properties: A Comparative Analysis
The decision to incorporate a specific scaffold into a lead compound is a data-driven process. The this compound moiety offers a unique combination of properties that can be strategically leveraged to overcome common challenges in drug development. The electron-withdrawing nature of the fluoromethyl group has a notable impact on the basicity of the azetidine nitrogen, a critical parameter for target engagement and off-target activity.
| Property | This compound (Predicted) | Azetidine | Pyrrolidine | Piperidine |
| Molecular Weight ( g/mol ) | 89.11[5] | 57.09 | 71.12 | 85.15 |
| pKa of Conjugate Acid | ~9.5-10.5 | ~11.29 | ~11.27[6] | ~11.22[6] |
| logP | Low | -0.37 | 0.46[6] | 0.84[6] |
| Topological Polar Surface Area (Ų) | 12[5] | 12.03 | 12.03 | 12.03 |
Table 1: Comparative physicochemical properties of this compound and common cyclic amines. The pKa and logP for this compound are estimated based on the known effects of fluorination on related amines.
The fluorination at the 3-position is expected to lower the pKa of the azetidine nitrogen into a more physiologically relevant range, potentially reducing off-target interactions with aminergic GPCRs and ion channels.
Strategic Incorporation of this compound: Key Considerations
The secondary amine of the this compound provides a versatile handle for the introduction of various substituents, allowing for the exploration of structure-activity relationships (SAR). The primary methods for its functionalization include N-alkylation, N-acylation, and N-arylation.
Rationale for Experimental Choices
-
N-Alkylation via Reductive Amination: This is often the method of choice for introducing alkyl groups as it is a high-yielding reaction that avoids the over-alkylation issues sometimes seen with alkyl halides.[7] The use of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is crucial as it selectively reduces the intermediate iminium ion without affecting other functional groups like esters or ketones.[7]
-
N-Acylation: The formation of an amide bond via N-acylation is a robust and reliable transformation. The choice between an acyl chloride and an anhydride depends on the reactivity of the starting materials and the desired reaction conditions. A base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is necessary to neutralize the HCl or carboxylic acid byproduct.
-
N-Arylation via Buchwald-Hartwig Amination: For the synthesis of N-aryl azetidines, the Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction.[8] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on the specific substrate.
Protocol 1: General Procedure for N-Alkylation via Reductive Amination
This protocol describes the N-alkylation of this compound with an aldehyde or ketone.
Figure 1: Workflow for N-Alkylation via Reductive Amination.
Materials:
-
This compound hydrochloride
-
Aldehyde or ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
Procedure:
-
To a round-bottom flask, add this compound hydrochloride (1.0 eq) and dissolve in anhydrous DCM.
-
Add TEA or DIPEA (1.2 eq) to liberate the free base. Stir for 10 minutes.
-
Add the aldehyde or ketone (1.1 eq) and stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise. Gas evolution may be observed.
-
Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for N-Acylation
This protocol details the N-acylation of this compound with an acyl chloride.
Figure 2: Workflow for N-Acylation.
Materials:
-
This compound hydrochloride
-
Acyl chloride (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound hydrochloride (1.0 eq) and dissolve in anhydrous DCM.
-
Add TEA or DIPEA (2.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as indicated by TLC or LC-MS.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-acylated azetidine.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol outlines the N-arylation of this compound with an aryl bromide.
Figure 3: Workflow for Buchwald-Hartwig Amination.
Materials:
-
This compound hydrochloride
-
Aryl bromide (1.0 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, 4-10 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 eq)
-
Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)
Procedure:
-
To a Schlenk tube or other suitable reaction vessel, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere (e.g., argon or nitrogen).
-
Add the aryl bromide (1.0 eq) and this compound hydrochloride (1.2 eq).
-
Evacuate and backfill the vessel with inert gas (repeat three times).
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Seal the vessel and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite, washing with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Characterization and Data Interpretation
The successful synthesis of the desired ligand must be confirmed through rigorous analytical characterization.
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. In ¹H NMR, the protons on the azetidine ring will appear as complex multiplets. The fluoromethyl group will show a characteristic doublet in the ¹H NMR and a triplet in the ¹⁹F NMR.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final compound.
Safety and Handling of Fluorinated Compounds
Fluorinated organic compounds require careful handling due to their potential reactivity and toxicity.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[10]
-
Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[10]
-
Storage: Store fluorinated compounds in a cool, dry, and well-ventilated area, away from incompatible materials.[9]
Case Study: this compound in Bioactive Molecules
While specific examples of approved drugs containing the this compound moiety are still emerging, the closely related 3-substituted azetidines have been successfully incorporated into numerous clinical candidates and approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib.[1] These examples validate the utility of the azetidine scaffold in improving pharmacokinetic properties. The introduction of the fluoromethyl group is a logical next step in the evolution of this scaffold, aiming to further enhance metabolic stability and fine-tune electronic properties for optimal target engagement. For instance, the preparation of N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides for treating or preventing FAP-mediated conditions has been described using this compound hydrochloride.[11]
Conclusion
The this compound scaffold is a valuable and versatile building block for the design of novel ligands. Its unique combination of conformational rigidity, three-dimensionality, and the advantageous properties imparted by the fluoromethyl group make it an attractive choice for addressing common challenges in drug discovery, such as metabolic instability and off-target effects. The synthetic protocols outlined in this guide provide a solid foundation for the successful incorporation of this promising scaffold into future drug candidates.
References
-
Angene Chemical. Safety Data Sheet. [Link]
-
PubChem. This compound. [Link]
-
MDPI. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. [Link]
-
RSC Publishing. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. [Link]
-
ACS Publications. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. [Link]
-
ResearchGate. Examples of biologically active drug leads containing azetidine[³]. [Link]
-
PubMed Central. Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs. [Link]
-
ResearchGate. Examples of an azetidine‐based bioisoster for a piperidine ring. [Link]
-
ResearchGate. Background and conceptual design a Aza-azetidine bioisostere of.... [Link]
-
PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]
-
PubMed Central. The Use of Bioisosterism in Drug Design and Molecular Modification. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Reductive Amination. [Link]
-
Semantic Scholar. N-acylation of amides through internal nucleophilic catalysis. [Link]
-
NIH. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
ResearchGate. Examples of biologically active drug leads containing azetidine[³]. [Link]
-
ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2126162-29-4 | 3-methoxy-3-(trifluoromethyl)azetidine hydrochloride [fluoromart.com]
- 5. This compound | C4H8FN | CID 66596287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 1642298-59-6|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 11. This compound hydrochloride CAS#: 1642298-59-6 [amp.chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Scale-Up Synthesis of 3-(Fluoromethyl)azetidine
Welcome to the technical support guide for the synthesis of 3-(fluoromethyl)azetidine. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. As a valued building block in medicinal chemistry, the successful scale-up of this compound is critical, yet it presents unique challenges related to ring strain, hazardous reagents, and purification.[1][2] This guide provides troubleshooting advice and frequently asked questions (FAQs) to navigate these complexities, ensuring a safe, efficient, and reproducible process.
The most common and scalable synthetic route involves the deoxofluorination of a readily available, N-protected 3-(hydroxymethyl)azetidine precursor. Our guide will be structured around this pathway.
Caption: General synthetic workflow for this compound.
Troubleshooting Guide: Key Process Stages
This section addresses specific issues that may arise during the scale-up process, presented in a question-and-answer format.
Stage 1: Synthesis of N-Protected 3-(Hydroxymethyl)azetidine Precursor
Question: We are experiencing low yields and difficult purifications during the initial azetidine ring formation. What are the common causes?
Answer: The formation of the four-membered azetidine ring is often the Achilles' heel of the entire sequence due to significant ring strain.[2][3] On a large scale, seemingly minor issues can become magnified.
-
Causality: The primary challenge is overcoming the activation energy barrier for the intramolecular cyclization of the 1,3-amino alcohol derivative. Inefficient cyclization leads to polymerization or intermolecular side reactions, which are notoriously difficult to separate from the desired product.
-
Troubleshooting Steps:
-
Choice of Leaving Group: Ensure the leaving group on your C3 precursor (e.g., a halide or sulfonate ester from 1,3-aminoalcohol) is optimal. While tosylates are common, mesylates can sometimes be more reactive. For large-scale work, converting the alcohol to a chloride with thionyl chloride is often cost-effective but requires careful control of temperature and stoichiometry to avoid side reactions.[4]
-
Base Selection & Stoichiometry: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) are effective but can be hazardous and expensive at scale.[1] A thorough evaluation of inorganic bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) under phase-transfer conditions should be performed. Ensure at least stoichiometric equivalence; an excess is often required to drive the reaction to completion.
-
High Dilution Principle: On scale-up, maintaining high dilution is challenging but essential to favor intramolecular cyclization over intermolecular polymerization. This can be achieved through the slow addition of the precursor to a heated solution of the base in the reaction solvent. This technique keeps the instantaneous concentration of the substrate low.
-
Solvent Optimization: The solvent must fully dissolve the reactants and facilitate the SN2 cyclization. Polar aprotic solvents like DMF or DMSO are effective but can be problematic for downstream processing. Consider alternatives like acetonitrile or THF.
-
Caption: Decision workflow for troubleshooting azetidine ring formation.
Stage 2: Deoxofluorination of the Hydroxymethyl Group
Question: Our deoxofluorination step with DAST (Diethylaminosulfur Trifluoride) is giving inconsistent yields and a major elimination byproduct upon scale-up. How can we improve this critical step?
Answer: This is the most common and critical challenge. Deoxofluorination reagents are hazardous and their reactivity is highly sensitive to reaction conditions. The formation of byproducts is a classic issue when scaling this transformation.
-
Causality: Reagents like DAST and its analogues (e.g., Deoxo-Fluor®) can promote side reactions, primarily E2 elimination to form the N-protected 3-methylideneazetidine. This occurs when the intermediate fluoro-oxosulfonium salt is attacked by a base or undergoes thermal decomposition. The reaction's exothermicity can be difficult to control on a large scale, leading to temperature spikes that favor elimination.
Troubleshooting & Optimization Protocol:
-
Reagent Selection: While DAST is common, consider alternatives for scale-up.
-
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride): Generally considered thermally more stable than DAST, making it a safer choice for large-scale operations. Its higher boiling point and lower vapor pressure reduce inhalation risks.
-
PyFluor (2-Pyridinesulfonyl fluoride): Can be used in combination with a fluoride source (e.g., TBAF or CsF). It is often considered a milder system but may require longer reaction times or higher temperatures.
Reagent Typical Temperature Key Advantages (Scale-Up) Key Disadvantages (Scale-Up) DAST -78 °C to RT Widely documented Thermally unstable, hazardous byproducts Deoxo-Fluor® -20 °C to RT Higher thermal stability, safer More expensive, viscous liquid PyFluor/TBAF RT to 60 °C Solid reagent, often milder Can require higher temps, two components -
-
Strict Temperature Control: This is non-negotiable.
-
Cryogenic Cooling: Maintain the reaction vessel at the lowest practical temperature during reagent addition (e.g., -78 °C to -40 °C), even if the reaction is allowed to warm later.[5]
-
Addition Rate: Add the fluorinating agent slowly and sub-surface to dissipate the heat of reaction effectively. Monitor the internal temperature continuously with a calibrated probe.
-
Post-Addition Warm-up: The warm-up phase should be slow and controlled. A rapid temperature increase will favor byproduct formation.
-
-
Solvent and Additives:
-
Solvent: Use anhydrous, non-coordinating aprotic solvents like DCM, chloroform, or THF.[5] Ensure the solvent is rigorously dried, as water will consume the fluorinating agent.
-
Non-Nucleophilic Base: The inclusion of a hindered, non-nucleophilic base (e.g., 2,6-lutidine or diisopropylethylamine) can scavenge the HF byproduct, which can catalyze decomposition pathways. However, this must be carefully optimized, as excess base can sometimes promote elimination.
-
Detailed Experimental Protocol (Optimized for Scale-Up)
-
Objective: To perform a safe and selective deoxofluorination of N-Boc-3-(hydroxymethyl)azetidine.
-
Procedure:
-
Charge a clean, dry, and inerted reactor with N-Boc-3-(hydroxymethyl)azetidine (1.0 eq) and anhydrous dichloromethane (DCM, 10-15 volumes).
-
Cool the stirred solution to -50 °C using an appropriate cooling system.
-
Slowly add Deoxo-Fluor® (1.1-1.3 eq) via a dosing pump over 2-3 hours, ensuring the internal temperature does not exceed -40 °C.
-
After the addition is complete, maintain the reaction at -40 °C to -30 °C for 1 hour.
-
Monitor the reaction for completion by an appropriate in-process control (e.g., HPLC, GC-MS).
-
Once complete, slowly and carefully quench the reaction by transferring the mixture to a separate vessel containing a cold, stirred solution of saturated aqueous sodium bicarbonate (NaHCO₃). CAUTION: This quench is exothermic and releases gas. Ensure adequate venting and cooling.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo at low temperature (<40 °C) to yield the crude N-Boc-3-(fluoromethyl)azetidine.
-
Stage 3: Deprotection and Isolation
Question: We are struggling with the final deprotection of the N-Boc group. The reaction is slow, and isolating the final product as a free base leads to significant material loss.
Answer: This final step is crucial for purity and overall yield. The volatility of the free base and the harshness of deprotection conditions are primary concerns.
-
Causality: The this compound free base is a low molecular weight amine and is likely to be volatile, leading to loss during solvent removal or workup. Standard Boc-deprotection with strong acids like neat TFA can be too harsh and may lead to degradation or difficult workups at scale.
Troubleshooting & Isolation Strategy:
-
Optimized Deprotection:
-
HCl in an Organic Solvent: The most scalable and effective method is using a solution of HCl gas in a suitable solvent like isopropanol (IPA), dioxane, or diethyl ether. This allows for a controlled reaction and directly precipitates the product as the hydrochloride salt, which is typically a stable, non-volatile solid.
-
Procedure: Dissolve the crude N-Boc-3-(fluoromethyl)azetidine in a minimal amount of a suitable solvent (e.g., MTBE, IPA). Add a 2-4 M solution of HCl in the chosen solvent and stir at room temperature. The product hydrochloride salt should precipitate.
-
-
Isolation as a Salt:
-
Direct Crystallization/Precipitation: As described above, forming the hydrochloride[6][7] or another suitable salt (e.g., tartrate, citrate) directly from the reaction mixture is the preferred method for isolation at scale. This avoids handling the volatile free base.
-
Filtration and Drying: The resulting solid can be isolated by filtration, washed with a non-polar solvent (like MTBE or heptane) to remove organic impurities, and dried under vacuum at a moderate temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the best N-protecting group for this synthesis? The Boc (tert-butyloxycarbonyl) group is generally preferred for its stability during the fluorination step and its relatively clean removal under acidic conditions that allow for direct precipitation of the product salt. The Cbz (benzyloxycarbonyl) group is an alternative, but its removal via catalytic hydrogenation can sometimes be complicated by catalyst poisoning or side reactions, and the conditions are less amenable to direct salt formation.
Q2: Are there any emerging fluorination reagents that are safer for scale-up? Yes, solid fluorinating agents are gaining traction. Reagents like Fluolead™ or XtalFluor-E® are based on the pyridinium or ammonium sulfonyl fluoride motif. They are often solids, which can be easier and safer to handle than corrosive liquids like DAST. However, they may require different reaction conditions (e.g., activation with a base or Lewis acid) and a thorough cost-benefit analysis is necessary.
Q3: My final product shows signs of instability during storage. What are the recommended conditions? The free base of this compound can be unstable and is best generated in situ if needed. The hydrochloride salt is significantly more stable. It should be stored in a well-sealed container, under an inert atmosphere (nitrogen or argon), and at reduced temperatures (2-8 °C) to prevent degradation.[6]
Q4: Can we purify the final product by distillation instead of crystallization? Distillation of the free base is possible but challenging at scale due to its likely volatility and potential for decomposition. Azeotropic removal of water might be required. Purification via crystallization of a salt is almost always the more robust, safe, and scalable method.
References
- CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google P
-
Singh, G. S., & D’hooghe, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. (URL: [Link])
-
Gudim, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules. (URL: [Link])
-
PubChem. Tert-butyl 3-(fluoromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate. (URL: [Link])
-
PubChem. 1-Boc-3-fluoroazetidine-3-methanol. (URL: [Link])
-
Al-Zoubi, Y., et al. (2020). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal. (URL: [Link])
- WO2000063168A1 - Synthesis of azetidine derivatives - Google P
-
ResearchGate. 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds. (URL: [Link])
-
MDPI. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (URL: [Link])
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles. (URL: [Link])
-
ResearchGate. (PDF) Preparation of racemic and optically active trifluoromethyl aziridines and azetidines. (URL: [Link])
- CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google P
-
Organic Syntheses. azetidine. (URL: [Link])
-
Organic Chemistry Portal. Azetidine synthesis. (URL: [Link])
-
ResearchGate. Recent progress in synthesis of 3-functionalized azetidines. (URL: [Link])
-
PMC. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (URL: [Link])
-
PMC. Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. (URL: [Link])
-
Wiley Online Library. Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. (URL: [Link])
-
Frontiers. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (URL: [Link])
Sources
- 1. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 6. This compound hydrochloride CAS#: 1642298-59-6 [amp.chemicalbook.com]
- 7. 1642298-59-6|this compound hydrochloride|BLD Pharm [bldpharm.com]
Technical Support Center: Purification of 3-(Fluoromethyl)azetidine Derivatives
Welcome to the technical support center for the purification of 3-(fluoromethyl)azetidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this important class of fluorinated heterocycles. The unique physicochemical properties imparted by the fluoromethyl group and the strained azetidine ring can present specific purification challenges.[1][2][3] This document will provide practical, field-proven insights to help you achieve high purity for your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound derivatives?
A1: The primary purification methods for this compound derivatives are:
-
Flash Column Chromatography: This is the most widely used technique for purifying crude reaction mixtures of azetidine derivatives.[4][5][6] Silica gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate or dichloromethane).
-
Acid-Base Extraction: This technique is particularly useful for separating basic azetidine derivatives from non-basic impurities.[7][8][9] By converting the azetidine into its water-soluble salt form, it can be extracted into an aqueous layer, leaving non-basic impurities in the organic layer.
-
Recrystallization: For solid derivatives, recrystallization can be a highly effective method for achieving high purity.[10] The choice of solvent is critical and often requires screening to find a system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For challenging separations or when very high purity is required, prep-HPLC can be employed. It offers higher resolution than flash chromatography but is generally used for smaller scale purifications.
Q2: My this compound derivative is a volatile oil. How can I effectively purify it?
A2: Purifying volatile oils can be challenging. For this compound derivatives that are oils, flash column chromatography is often the most suitable method.[4] Here are some key considerations:
-
Solvent System: Use a solvent system with a lower boiling point to facilitate removal after purification.
-
Dry Loading: To improve resolution and prevent band broadening, consider adsorbing your crude oil onto a small amount of silica gel and loading it onto the column as a dry powder.
-
Careful Concentration: When removing the solvent post-chromatography, use a rotary evaporator with controlled temperature and pressure to avoid loss of your volatile product. It may be beneficial to stop the concentration when a small amount of solvent remains and then remove the final traces under high vacuum without heating.
Q3: I am observing co-elution of my desired product with a closely related impurity during flash chromatography. What can I do to improve separation?
A3: Co-elution is a common issue. Here are several strategies to improve separation:
-
Optimize the Mobile Phase:
-
Gradient Elution: If you are using an isocratic (constant solvent mixture) elution, switching to a shallow gradient can improve separation.
-
Solvent Selectivity: Try changing the solvent system. For example, if you are using a hexane/ethyl acetate system, consider switching to a dichloromethane/methanol system. Different solvents interact differently with the stationary phase and your compounds, which can alter the elution order and improve separation.
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. Options include alumina, or reversed-phase silica gel (C18).
-
Use a Protecting Group: If the impurity is due to a reactive functional group on the azetidine nitrogen, consider using a protecting group like tert-butyloxycarbonyl (Boc).[5][11] This can alter the polarity and chromatographic behavior of your desired compound, potentially separating it from the impurity.
Q4: What are some common impurities I should expect in the synthesis of this compound derivatives?
A4: Common impurities can include:
-
Unreacted Starting Materials: Incomplete reactions will leave starting materials in your crude product.
-
Reagents and Catalysts: Reagents used in the synthesis, such as bases (e.g., triethylamine) or catalysts (e.g., palladium complexes), may be present.[6]
-
Byproducts: Side reactions can generate impurities. A common byproduct in azetidine synthesis can be the formation of the more thermodynamically stable five-membered pyrrolidine ring.[12]
-
Solvent Residues: Residual solvents from the reaction or workup can be present.
Troubleshooting Guides
Troubleshooting Flash Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation/Overlapping Peaks | Inappropriate solvent system (polarity too high or too low).Column overloading.Poor column packing. | Optimize Solvent System: Use TLC to screen for a solvent system that gives a good separation of your product and impurities (target Rf of your product should be around 0.3-0.4).Reduce Sample Load: Load a smaller amount of crude material onto the column.Improve Packing: Ensure the column is packed uniformly without any cracks or channels. |
| Product Elutes Too Quickly (Low Retention) | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane in a hexane/ethyl acetate system). |
| Product Does Not Elute (High Retention) | Mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add a small amount of methanol). |
| Streaking or Tailing of the Product Band | Compound is interacting strongly with the silica gel (common for basic amines).Sample is not fully dissolved when loaded.Presence of highly polar impurities. | Add a Base: Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to neutralize acidic sites on the silica gel.Ensure Complete Dissolution: Make sure your sample is fully dissolved in a minimal amount of the mobile phase or a stronger solvent before loading.Pre-purification: Consider an acid-base extraction to remove highly polar acidic impurities before chromatography. |
Troubleshooting Acid-Base Extraction
| Problem | Possible Cause(s) | Solution(s) |
| Poor Recovery of Azetidine from the Aqueous Layer | Incomplete protonation of the azetidine nitrogen.Insufficient mixing of the aqueous and organic layers.Emulsion formation. | Use a Stronger Acid: Ensure the pH of the aqueous layer is sufficiently low to fully protonate the azetidine. You can check the pH with litmus paper.Thorough Mixing: Shake the separatory funnel vigorously to ensure good contact between the two phases.[7]Break Emulsions: If an emulsion forms, you can try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of Celite. |
| Product Contaminated with Non-Basic Impurities | Incomplete separation of the layers.The non-basic impurity has some solubility in the aqueous layer. | Careful Separation: Allow the layers to fully separate and carefully drain the lower layer. It's better to leave a small amount of the lower layer behind than to contaminate the upper layer.Back-Washing: After separating the layers, "back-wash" the aqueous layer containing your protonated azetidine with a fresh portion of the organic solvent to remove any remaining non-basic impurities.[13] |
| Difficulty Regenerating the Free Base | Incomplete neutralization of the acidic aqueous layer. | Add a strong base (e.g., NaOH solution) until the aqueous layer is distinctly basic (check with pH paper). Ensure thorough mixing during neutralization. |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Boc-Protected this compound Derivative
This protocol is a general guideline and may need to be optimized for your specific derivative.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a flat, even bed. Drain the excess solvent until it is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Carefully apply the sample to the top of the silica bed.
-
Elution: Begin eluting with the mobile phase. If using a gradient, gradually increase the polarity (e.g., from 95:5 to 80:20 Hexane:Ethyl Acetate) over the course of the separation.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by thin-layer chromatography (TLC).
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 2: Acid-Base Extraction for Purification of a Free-Base this compound
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.[7]
-
Acidic Extraction: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl). Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.[9]
-
Layer Separation: Allow the layers to separate. The protonated azetidine salt will be in the aqueous layer. Drain and collect the aqueous layer.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the azetidine.
-
Combine Aqueous Layers: Combine all the aqueous extracts.
-
Back-Washing (Optional but Recommended): Add a fresh portion of the organic solvent to the combined aqueous layers and shake. This will remove any residual non-basic impurities from the aqueous phase. Discard the organic wash.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a concentrated base (e.g., 6 M NaOH) with stirring until the solution is strongly basic (pH > 12).
-
Back-Extraction: Add a fresh portion of the organic solvent to the basic aqueous layer and shake vigorously to extract the free-base azetidine back into the organic phase.
-
Repeat Back-Extraction: Repeat the back-extraction with fresh organic solvent two more times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified this compound.
Visualization of Purification Workflow
Below is a generalized workflow for the purification of a this compound derivative.
Caption: A typical purification workflow for this compound derivatives.
Logical Troubleshooting Flowchart
This flowchart provides a decision-making process for troubleshooting common purification issues.
Caption: A troubleshooting flowchart for purifying this compound derivatives.
References
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central. [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PubMed Central. [Link]
-
(PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2015). ResearchGate. [Link]
-
Acid-Base Extraction. (n.d.). University of Colorado Boulder. [Link]
-
Highly Efficient Syntheses of Azetidines, Pyrrolidines and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)−H Bonds. (n.d.). Pennsylvania State University. [Link]
-
Acid–base extraction. (n.d.). Wikipedia. [Link]
-
Acid base extraction flow chart. (n.d.). Vanderbilt University. [Link]
-
New amino-protecting groups in organic synthesis. (1998). Accounts of Chemical Research. [Link]
- Process for the preparation of fluorinated heterocyclic compounds. (1999).
-
Acid-Base Extraction Tutorial. (2020). YouTube. [Link]
-
Protective Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Acid-base extraction – Knowledge and References. (n.d.). Taylor & Francis. [Link]
- The synthetic method of 3 fluoro azetidine derivatives. (2017).
-
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences. [Link]
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020). YouTube. [Link]
-
An improved, gram-scale synthesis of protected 3-haloazetidines: Rapid diversified synthesis of azetidine-3-carboxylic acids. (2018). ResearchGate. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). Frontiers in Chemistry. [Link]
-
Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. (2009). Journal of the American Chemical Society. [Link]
-
FLUORINATED HETEROCYCLIC COMPOUNDS. (n.d.). Wiley. [Link]
-
Fluorination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
An HPLC/CAD method for determination of fatty acids in metered dose inhalation products. (2025). ACG Publications. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. download.e-bookshelf.de [download.e-bookshelf.de]
- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. irp.cdn-website.com [irp.cdn-website.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Protective Groups [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Synthesis of 3-(Fluoromethyl)azetidine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-(fluoromethyl)azetidine. This resource is designed to provide in-depth guidance and troubleshooting advice for common challenges encountered during the synthesis of this valuable fluorinated building block. As Senior Application Scientists, we have compiled this guide based on a synthesis of literature data and practical laboratory experience to help you navigate the intricacies of this synthesis and achieve optimal results.
I. Understanding the Synthetic Landscape: Common Routes and Key Challenges
The synthesis of this compound typically involves two main strategies:
-
Fluorination of a Precursor: This is the most common approach, where a suitable precursor, such as N-protected 3-(hydroxymethyl)azetidine, is treated with a fluorinating agent.
-
Cyclization to Form the Azetidine Ring: In this strategy, an acyclic precursor already containing the fluoromethyl group is cyclized to form the four-membered ring.
Each of these strategies presents a unique set of challenges and potential side reactions. This guide will primarily focus on the fluorination approach, as it is more widely employed and presents a number of well-documented potential pitfalls.
II. Frequently Asked Questions (FAQs)
Here, we address some of the common high-level questions that arise during the synthesis of this compound.
Q1: What are the most common fluorinating agents for converting 3-(hydroxymethyl)azetidine to this compound?
The choice of fluorinating agent is critical and can significantly impact the yield and purity of your product. The most commonly used reagents fall into the category of nucleophilic fluorinating agents. These include:
-
Diethylaminosulfur Trifluoride (DAST): A widely used but potentially hazardous reagent. It is effective but can promote elimination side reactions.[1][2]
-
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur Trifluoride): A more thermally stable alternative to DAST, often with similar or improved reactivity.[1]
-
PyFluor® (2-Pyridinesulfonyl Fluoride) and AlkylFluor™: Newer generation reagents designed to be safer and more selective, often leading to less elimination byproduct formation.[3]
Q2: I am observing a significant amount of an alkene byproduct. What is the likely cause and how can I minimize it?
The formation of an alkene, specifically N-protected 3-methyleneazetidine, is a common side reaction resulting from an E2 elimination pathway competing with the desired SN2 substitution.[4] This is particularly prevalent with secondary alcohols, but can also occur with primary alcohols under certain conditions.
To minimize elimination:
-
Choice of Fluorinating Agent: Consider using newer generation reagents like PyFluor® or AlkylFluor™, which are reported to favor substitution over elimination.[3]
-
Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. For DAST, this is typically between -78 °C and 0 °C.[2]
-
Solvent: Aprotic, non-polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred.
Q3: My N-Boc protecting group is being cleaved during the fluorination reaction. Why is this happening and what can I do?
While the N-Boc (tert-butyloxycarbonyl) group is generally stable under many conditions, it is susceptible to cleavage under strongly acidic conditions.[5][6] Some fluorination reactions can generate acidic byproducts, leading to partial or complete deprotection. Additionally, certain fluorinated alcohols, which can be formed as byproducts or used as solvents, can promote Boc deprotection, a process that can be accelerated by microwave irradiation.[7][8]
To prevent Boc cleavage:
-
Buffer the Reaction: The addition of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), can help to neutralize any acidic species generated in situ.
-
Choose a Milder Fluorinating Agent: Reagents that operate under more neutral conditions may be beneficial.
-
Avoid Excessive Heat: If using microwave conditions, carefully control the temperature and reaction time.
Q4: I am having difficulty purifying my final product from the reaction byproducts. Are there any tips for this?
Purification can be challenging due to the presence of byproducts with similar polarities to the desired product.
-
Byproducts from Mitsunobu Reaction: If a Mitsunobu reaction was used to synthesize the alcohol precursor, triphenylphosphine oxide and the reduced azodicarboxylate are major byproducts.[9][10][11][12] Using polymer-bound triphenylphosphine can simplify the workup by allowing for filtration to remove the phosphine oxide.[9]
-
Chromatography: Careful column chromatography is often necessary. A thorough screening of solvent systems is recommended to achieve optimal separation.
III. Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to troubleshooting specific issues you may encounter during your experiments.
| Problem/Symptom | Potential Cause(s) | Suggested Solution(s) |
| Low to no conversion of the starting alcohol. | 1. Inactive Fluorinating Agent: The reagent may have degraded due to improper storage or handling (e.g., exposure to moisture).2. Insufficient Reaction Temperature or Time: The reaction may be too slow at the chosen temperature.3. Steric Hindrance: While less common for a primary alcohol, bulky substituents on the azetidine ring could hinder the reaction. | 1. Use a fresh bottle of the fluorinating agent. Ensure it is handled under an inert atmosphere.2. Slowly and carefully allow the reaction to warm to a slightly higher temperature (e.g., from -78 °C to 0 °C or room temperature) while monitoring the reaction progress by TLC or LC-MS.3. Consider a more reactive fluorinating agent or a different synthetic route. |
| Formation of a significant amount of N-protected 3-methyleneazetidine. | E2 Elimination: The fluorinating agent is acting as a base, promoting the elimination of the activated hydroxyl group rather than substitution by fluoride.[4] | 1. Lower the Reaction Temperature: This generally favors substitution over elimination.2. Change the Fluorinating Agent: Switch to a reagent known to minimize elimination, such as PyFluor® or AlkylFluor™.[3]3. Solvent Choice: Ensure a non-polar, aprotic solvent is used. |
| Presence of a byproduct with a mass corresponding to the deprotected product. | Cleavage of the N-Boc Group: Acidic byproducts from the fluorination reaction are cleaving the protecting group.[5][6] | 1. Add a Non-Nucleophilic Base: Include a hindered base like 2,6-lutidine or DIPEA to scavenge protons.2. Use Milder Conditions: Opt for a fluorinating agent that operates under more neutral conditions. |
| Observation of a rearranged product or ring-opened byproducts. | Azetidine Ring Instability: The strained azetidine ring can be susceptible to opening under acidic conditions or via intramolecular nucleophilic attack, especially if there are nucleophilic functional groups on the N-substituent.[13][14][15][16] | 1. Maintain Neutral pH: Buffer the reaction as described above.2. Protecting Group Choice: Ensure the N-protecting group does not contain functionalities that could act as internal nucleophiles.3. Careful Workup: Avoid prolonged exposure to acidic conditions during the workup and purification steps. |
| Complex mixture of unidentified byproducts. | 1. Decomposition of the Fluorinating Agent: Some fluorinating agents, like DAST, can be thermally unstable.[1][2]2. Reaction with Solvent: The fluorinating agent may be reacting with the solvent.3. Multiple Side Reactions Occurring: A combination of the issues listed above. | 1. Strict Temperature Control: Do not allow the reaction to overheat.2. Solvent Selection: Use a robust, aprotic solvent like DCM.3. Systematic Optimization: Re-evaluate the reaction parameters one by one (temperature, reagent stoichiometry, addition rate, etc.) to identify the source of the side reactions. |
IV. Experimental Protocols and Mechanistic Insights
To provide a practical context, here is a representative protocol for the fluorination of N-Boc-3-(hydroxymethyl)azetidine and a discussion of the competing reaction pathways.
Protocol: Fluorination using DAST
Warning: Diethylaminosulfur trifluoride (DAST) is toxic, corrosive, and can decompose violently upon heating. Handle with extreme caution in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
Dissolve N-Boc-3-(hydroxymethyl)azetidine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.1 - 1.5 eq) dropwise to the stirred solution.
-
Maintain the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the starting material is consumed, slowly quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mechanistic Considerations: Substitution vs. Elimination
The key to a successful synthesis lies in favoring the SN2 pathway over the E2 pathway.
As illustrated in Figure 1, the initial step is the activation of the hydroxyl group by the fluorinating agent to create a good leaving group. From this common intermediate, two pathways diverge. The desired SN2 pathway involves the nucleophilic attack of the fluoride ion, leading to the formation of this compound with inversion of configuration if a stereocenter were present. The competing E2 pathway involves the abstraction of a proton from the adjacent carbon by the fluorinating agent or another basic species, resulting in the formation of an alkene.
V. Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues in the synthesis of this compound.
VI. Conclusion
The synthesis of this compound, while seemingly straightforward, requires careful attention to reaction conditions and reagent choice to minimize the formation of side products. By understanding the underlying mechanisms of the desired reaction and potential side reactions, researchers can effectively troubleshoot and optimize their synthetic protocols. This guide provides a framework for addressing common challenges, and we encourage you to consult the cited literature for further details.
References
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Med Chem Lett. 2021;12(10):1585-1588. [Link]
-
Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synth Commun. 2008;38(21):3838-3847. [Link]
-
Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. Reddit. [Link]
-
Keys to Success: Substitution Versus Elimination-Structure Determines Function. Chemistry LibreTexts. [Link]
-
Mitsunobu reaction. Wikipedia. [Link]
-
Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate. [Link]
-
Alcohol to Fluoride - Common Conditions. Organic Chemistry Data. [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed Central. [Link]
-
Comparing Substitution and Elimination Reactions. Chemistry LibreTexts. [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
How to Decide Between Elimination or Substitution. The OChem Whisperer. [Link]
-
Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. PubMed Central. [Link]
-
Mitsunobu reaction. Organic Synthesis. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Organic Synthesis. [Link]
-
Mitsunobu Reaction. organic-chemistry.org. [Link]
-
Substitution and Elimination Reactions. Chemistry Steps. [Link]
-
Identifying Where Substitution and Elimination Reactions Happen. Master Organic Chemistry. [Link]
-
Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. PubMed. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
Sources
- 1. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing N-Alkylation of 3-(Fluoromethyl)azetidine
Welcome to the technical support center for the N-alkylation of 3-(fluoromethyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to successfully navigate the nuances of this specific transformation, ensuring high-yield and high-purity outcomes in your synthetic endeavors.
Introduction: The Unique Chemistry of this compound
Azetidines are valuable saturated heterocycles in medicinal chemistry, often imparting improved physicochemical properties to drug candidates. The introduction of a fluoromethyl group at the 3-position presents a unique set of considerations for N-alkylation. The electron-withdrawing nature of the fluoromethyl substituent can subtly influence the nucleophilicity of the azetidine nitrogen, potentially impacting reaction kinetics and requiring careful optimization of reaction conditions. This guide will walk you through the key parameters to control for successful N-alkylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for N-alkylation of this compound?
There are two primary and highly effective methods for the N-alkylation of this compound:
-
Direct Alkylation: This is a classical SN2 reaction where this compound is treated with an alkylating agent, such as an alkyl halide or sulfonate, in the presence of a base.
-
Reductive Amination: This two-step, one-pot process involves the reaction of this compound with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a suitable reducing agent. This method is particularly useful for introducing more complex or sterically hindered alkyl groups and avoids the potential for over-alkylation.[1]
Q2: How does the 3-(fluoromethyl) group affect the N-alkylation reaction?
The fluoromethyl group is moderately electron-withdrawing. This can decrease the electron density on the azetidine nitrogen, making it slightly less nucleophilic compared to an unsubstituted azetidine.[2][3] This may result in slower reaction rates for direct alkylation. Consequently, you might need to employ slightly more forcing conditions, such as a stronger base, a more polar aprotic solvent, or a higher reaction temperature, to achieve a desirable reaction rate.
Q3: What are the recommended starting conditions for direct N-alkylation?
A good starting point for the direct N-alkylation of this compound is to use a slight excess of the alkylating agent (1.1-1.5 equivalents) with a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF). Inorganic bases like potassium carbonate (K2CO3) can also be effective, particularly with more reactive alkylating agents.
Q4: Which reducing agents are suitable for the reductive amination of this compound?
For reductive amination, it is crucial to use a reducing agent that is selective for the iminium ion in the presence of the starting aldehyde or ketone. Sodium triacetoxyborohydride (STAB) is an excellent choice for this purpose and is widely used due to its mildness and high selectivity. Sodium cyanoborohydride (NaBH3CN) is another effective option, particularly under slightly acidic conditions.
Q5: What are the common side reactions to watch out for?
The most common side reactions include:
-
Over-alkylation: In direct alkylation, the product, an N-alkylated azetidine, can react with the alkylating agent to form a quaternary ammonium salt. This can be minimized by using a slight excess of the azetidine or by slowly adding the alkylating agent.
-
Ring-opening: Azetidines are strained rings and can undergo nucleophilic ring-opening, especially under acidic conditions or with highly reactive electrophiles.[4] Careful control of pH and reaction temperature is important to minimize this side reaction.
-
Elimination: If the alkylating agent has a leaving group on a carbon with adjacent protons, elimination to form an alkene can compete with substitution, especially with sterically hindered bases.
Troubleshooting Guide
This section addresses common issues encountered during the N-alkylation of this compound and provides systematic solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive alkylating agent.2. Base is too weak.3. Low reaction temperature.4. Reduced nucleophilicity of the azetidine due to the fluoromethyl group. | 1. Switch to a more reactive alkylating agent (e.g., from alkyl chloride to alkyl iodide).2. Use a stronger base (e.g., K2CO3 or Cs2CO3 instead of TEA).3. Increase the reaction temperature in increments of 10-20 °C.4. Consider using a more polar solvent like DMF or DMSO to enhance the reaction rate. |
| Formation of Multiple Products | 1. Over-alkylation leading to a quaternary salt.2. Competing side reactions like elimination or ring-opening.3. Impure starting materials. | 1. Use a slight excess of this compound or add the alkylating agent portion-wise.2. For elimination, use a less sterically hindered base. For ring-opening, ensure the reaction is not acidic and avoid excessive heating.3. Verify the purity of starting materials by NMR or LC-MS. |
| Difficult Purification | 1. Similar polarity of starting material and product.2. Presence of the quaternary ammonium salt byproduct. | 1. Optimize the reaction to drive it to completion to consume the starting material.2. Consider a different chromatographic system (e.g., reverse-phase chromatography) or derivatization of the product to alter its polarity.3. The quaternary salt is highly polar and can often be removed by an aqueous workup or by precipitation from a non-polar solvent. |
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Bromide
This protocol provides a general procedure for the direct N-alkylation of this compound.
Materials:
-
This compound (hydrochloride or freebase)
-
Alkyl bromide (1.2 eq)
-
Potassium carbonate (K2CO3, 2.5 eq)
-
Acetonitrile (ACN)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile (0.1-0.2 M), add potassium carbonate (2.5 eq). If starting from the hydrochloride salt, use 3.5 eq of K2CO3.
-
Add the alkyl bromide (1.2 eq) to the suspension.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Reductive Amination with an Aldehyde
This protocol outlines a general procedure for the reductive amination of this compound.
Materials:
-
This compound
-
Aldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (STAB, 1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of this compound (1.0 eq) in DCM or DCE (0.1-0.2 M), add the aldehyde (1.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
General Workflow for N-Alkylation
Caption: General experimental workflow for N-alkylation.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues.
References
-
Tayama, E. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. RSC Advances, 11(61), 38883–38891. [Link]
-
Gelin, A., et al. (2020). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 26(22), 4993-4999. [Link]
-
Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry, 71(21), 8249–8257. [Link]
-
D'hooghe, M., et al. (2012). Synthesis of 1-alkyl-2-(trifluoromethyl)azetidines and their regiospecific ring opening toward diverse α-(trifluoromethyl)amines via intermediate azetidinium salts. The Journal of Organic Chemistry, 77(14), 5982–5992. [Link]
-
Austin, W. B., & Schomaker, J. M. (2016). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Tetrahedron, 72(41), 6343-6351. [Link]
Sources
- 1. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Guide: Overcoming Common Experimental Hurdles
Answering the user's request.## Technical Support Center: N-Boc-3-(fluoromethyl)azetidine Deprotection Strategies
Welcome to the technical support resource for the deprotection of N-Boc-3-(fluoromethyl)azetidine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of this critical synthetic step. Here, we provide field-tested insights, troubleshooting protocols, and answers to frequently asked questions to ensure a successful and high-yielding deprotection.
This section addresses specific issues encountered during the deprotection of N-Boc-3-(fluoromethyl)azetidine in a direct question-and-answer format.
Question 1: My deprotection reaction is slow or appears incomplete by TLC/LC-MS analysis. What should I do?
Answer: Incomplete or sluggish deprotection is a common issue that can typically be resolved by systematically adjusting reaction parameters.
-
Potential Cause 1: Insufficient Acid Stoichiometry or Concentration. The cleavage of the Boc group is an acid-catalyzed process.[1] The stability of the N-Boc group can sometimes be substrate-dependent, and the electron-withdrawing nature of the fluoromethyl group might slightly influence the basicity of the carbamate oxygen.
-
Solution: Gradually increase the concentration of the acid. For instance, if using 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), consider increasing it to 50% or even using neat TFA for a short period if the substrate is known to be stable.[2][3] Similarly, when using HCl in 1,4-dioxane, ensure the reagent is not old, as HCl concentration can decrease over time.
-
-
Potential Cause 2: Low Reaction Temperature. Many standard protocols begin at 0 °C to control the initial exotherm. However, this can significantly slow the reaction rate.[2]
-
Recommended Action Plan:
Question 2: I've successfully removed the Boc group, but my final yield is low after workup and extraction. Where is my product going?
Answer: The product, 3-(fluoromethyl)azetidine, is a small, potentially volatile, and polar molecule. Its free base form can exhibit significant water solubility, leading to low recovery during standard aqueous workups.
-
Problem: The free amine is being lost into the aqueous layers during neutralization and extraction.
-
Solution 1: Isolation as a Salt. Avoid neutralizing the reaction mixture. Instead of a basic wash, evaporate the solvent and excess acid in vacuo. The resulting product will be the TFA or HCl salt.[5] These salts are typically non-volatile, often crystalline solids, and are much easier to handle than the free base.[5]
-
Protocol: After concentrating the reaction mixture, add diethyl ether or MTBE to precipitate the amine salt.[5] The resulting solid can be collected by filtration and washed with cold ether to remove non-polar impurities.
-
-
Solution 2: Careful Basic Workup. If the free base is required immediately, extreme care must be taken.
-
Protocol: Cool the reaction mixture in an ice bath before slowly adding a saturated aqueous solution of NaHCO₃ or Na₂CO₃ until gas evolution ceases.[4][6][7] Extract quickly with a more polar solvent like chloroform or multiple large-volume extractions with DCM/EtOAc. The combined organic layers should be dried over anhydrous Na₂SO₄ and concentrated at low temperature and reduced pressure. Back-extraction of the aqueous layer is highly recommended.
-
Question 3: I am observing an unexpected side product. What is it and how can I prevent it?
Answer: The most common side reaction in Boc deprotection stems from the generation of the electrophilic tert-butyl cation (t-Bu⁺).[8][9]
-
Potential Side Reaction: t-Butylation. The t-Bu⁺ cation can alkylate any available nucleophile.[8][10] While this compound lacks highly nucleophilic groups like tryptophan or methionine found in peptides, the resulting free amine product could, in theory, be alkylated, though this is less common. More often, impurities in the starting material or solvents can be alkylated.
-
Prevention: While scavengers like anisole or triisopropylsilane (TIS) are common in peptide synthesis, they are often unnecessary for simpler amines.[11][12] The primary strategy is to ensure the efficient removal of the t-Bu⁺ source. The cation typically deprotonates to form isobutylene gas, which escapes the reaction vessel.[9][11] Ensure your system is not closed (e.g., use a drying tube, not a sealed cap) to allow this gas to be vented.[9]
-
-
Potential Side Reaction: Azetidine Ring Opening. The four-membered azetidine ring possesses inherent ring strain. While the N-Boc group is generally robust and does not promote ring-opening, exceptionally harsh conditions (e.g., prolonged heating with very strong acids) could potentially lead to degradation.
-
Prevention: Use the mildest conditions necessary for complete deprotection.[13] Monitor the reaction closely and avoid unnecessarily long reaction times or high temperatures. If ring stability is a major concern, consider alternative, non-acidic deprotection methods.
-
Deprotection Strategy Workflow
The following diagram illustrates a typical decision-making and experimental workflow for the deprotection of N-Boc-3-(fluoromethyl)azetidine.
Caption: Decision workflow for selecting and executing a deprotection strategy.
Frequently Asked Questions (FAQs)
Q1: Which standard acidic condition is better: TFA in DCM or HCl in dioxane?
Both methods are highly effective for Boc deprotection.[12][14]
-
TFA/DCM: This is often faster and the reagents are easy to handle.[3] However, TFA is corrosive, volatile, and can be difficult to remove completely, sometimes resulting in oily TFA salts.[5][11]
-
4M HCl in 1,4-Dioxane: This is a very common and reliable reagent. It often yields a crystalline hydrochloride salt that is easy to filter and handle.[1][5] The reaction may be slightly slower than with TFA. The choice often comes down to laboratory preference and the desired final salt form.
Q2: Is the C-F bond or the fluoromethyl group stable to strong acids like TFA?
Yes, the alkyl C-F bond is exceptionally strong and stable. It is not susceptible to cleavage under the standard acidic conditions used for Boc deprotection. The fluoromethyl group is also strongly electron-withdrawing, which can influence the properties of the molecule but does not render it unstable to acid.[15]
Q3: My molecule contains other acid-sensitive functional groups (e.g., t-butyl ester, acetal). Can I selectively deprotect the N-Boc group?
Selective deprotection is challenging but possible. The N-Boc group is generally one of the more acid-labile protecting groups.[10]
-
Milder Conditions: You can try using more dilute acid (e.g., 10% TFA in DCM) at a lower temperature (0 °C or below) and carefully monitoring the reaction to stop it once the starting material is consumed.[4]
-
Alternative Reagents: For highly sensitive substrates, non-traditional methods are superior. A method using oxalyl chloride in methanol has been reported to be very mild and tolerant of acid-labile groups like esters.[16] Thermal deprotection, by heating in a solvent like 2,2,2-trifluoroethanol (TFE) or in some cases even water, can also be an option if the substrate is thermally stable.[14][17][18][19]
Comparative Summary of Deprotection Methods
| Method | Reagents & Solvent | Typical Conditions | Pros | Cons & Potential Issues |
| Standard TFA | 20-50% TFA in DCM | 0 °C to RT, 1-4 h | Fast, reliable, common reagents.[3][4] | Corrosive TFA, potential for oily salts, may be too harsh for sensitive groups.[5][11] |
| Standard HCl | 4M HCl in 1,4-Dioxane | RT, 1-18 h | Often yields crystalline HCl salts, clean conversion.[1][5] | Can be slower than TFA; dioxane is an undesirable solvent for scale-up.[10] |
| Mild Oxalyl Chloride | Oxalyl Chloride (3 eq.), Methanol | RT, 1-4 h | Very mild, tolerates acid-sensitive groups (e.g., esters).[16] | Generates CO gas side product, requires careful handling of oxalyl chloride.[16] |
| Thermal | Water or TFE/HFIP | Reflux or Microwave (100-150 °C) | Avoids strong acids, simple workup.[14][18][19] | Requires high temperatures, not suitable for thermally labile compounds. |
Detailed Experimental Protocols
Protocol 1: General Procedure for TFA Deprotection and Salt Isolation
-
Dissolve N-Boc-3-(fluoromethyl)azetidine (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Trifluoroacetic Acid (TFA) (5-10 eq., often as a 50% v/v solution with DCM).[3][4]
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours.
-
Monitor reaction progress by TLC (stain with ninhydrin to visualize the product amine) or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator. Co-evaporation with toluene can help remove residual TFA.
-
To the resulting residue, add cold diethyl ether and triturate to induce precipitation of the TFA salt.
-
Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.
Protocol 2: General Procedure for HCl Deprotection and Salt Isolation
-
Dissolve N-Boc-3-(fluoromethyl)azetidine (1.0 eq) in a minimal amount of a co-solvent like Methanol or DCM (optional, if solubility is an issue).
-
Add a solution of 4M HCl in 1,4-dioxane (4-5 eq.).[1]
-
Stir the reaction at room temperature for 2-18 hours. A precipitate of the HCl salt may form during the reaction.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, if a precipitate has formed, it can be directly filtered. If the product is soluble, concentrate the mixture under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate any remaining product.
-
Collect the solid hydrochloride salt by filtration, wash with cold diethyl ether, and dry under high vacuum.
Troubleshooting Logic Diagram
Caption: A logical guide for troubleshooting common deprotection issues.
References
- N-Boc deprotection issues and altern
- challenges in N-Boc deprotection and altern
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020).
- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (n.d.). MDPI.
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
- Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. (2014).
- SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry.
- Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit.
- Deprotection of different N-Boc-compounds. (n.d.).
- Removal of Boc protecting group as workup?. (2014). Reddit.
- Acids. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Navigating Boc Deprotection: A Guide to Minimizing Side Products. (2025). Benchchem.
- Boc Deprotection - TFA. (n.d.). Common Organic Chemistry.
- Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry.
- Novel Practical Deprotection of N-Boc Compounds Using Fluorin
- Deprotection of N-Boc Groups Under Continuous Flow High Temper
- Rapid N-Boc Deprotection with TFA. (n.d.). Scribd.
- Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. (2025).
- BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024).
- How can we do the deprotection of boc-amino acids using hcl ?. (2016).
- N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides.
- Boc De-protection. (2023). Reddit.
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC.
- Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc). (2025). Benchchem.
- On the polarity of partially fluorinated methyl groups. (2025).
- Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.).
- Preparation of racemic and optically active trifluoromethyl aziridines and azetidines. (2025).
- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. (n.d.). LJMU Research Online.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. rsc.org [rsc.org]
- 7. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. Acids - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Managing Impurities in Fluorinated Azetidine Preparations
Welcome to the technical support center dedicated to navigating the complexities of impurity management in the synthesis of fluorinated azetidines. As highly sought-after scaffolds in medicinal chemistry, the pristine quality of these saturated heterocycles is paramount. This guide is designed for researchers, medicinal chemists, and process development scientists, providing in-depth, experience-driven answers to the common challenges encountered during their preparation. We will delve into the mechanistic origins of common impurities, provide robust troubleshooting protocols, and detail effective analytical and purification strategies.
Frequently Asked Questions (FAQs)
Section 1: Impurities from Deoxyfluorination of Azetidin-3-ols
The conversion of a hydroxyl group to fluorine is a cornerstone of fluorinated azetidine synthesis. Reagents like diethylaminosulfur trifluoride (DAST) and its analogues are powerful tools, but their reactivity can also lead to a range of impurities.[1][2]
Question 1: I am seeing a significant amount of an elimination byproduct in my DAST-mediated fluorination of N-Boc-3-hydroxyazetidine. What is its likely structure and how can I minimize its formation?
Answer:
The most common elimination byproduct is the unsaturated azetidine, N-Boc-azetidin-3-ene. Its formation is a known side reaction when using DAST and related reagents.[2]
Mechanism of Formation: The reaction proceeds through an intermediate alkoxyaminosulfur difluoride. While the desired pathway is an SN2 displacement of the activated hydroxyl group by fluoride, a competing E2 elimination can occur, where a proton on an adjacent carbon is abstracted, leading to the formation of a double bond.
Troubleshooting & Mitigation Strategy:
-
Temperature Control: This is the most critical parameter. DAST-mediated fluorinations are often exothermic. Running the reaction at lower temperatures (e.g., -78 °C) can significantly favor the SN2 pathway over elimination.[3]
-
Rate of Addition: Add the DAST reagent slowly to the solution of the alcohol to maintain a low reaction temperature and minimize localized heating.
-
Choice of Fluorinating Agent: Consider using more thermally stable alternatives to DAST, such as Deoxo-Fluor™ (bis(2-methoxyethyl)aminosulfur trifluoride), which can sometimes provide a cleaner reaction profile with less elimination.[4]
-
Solvent Effects: Non-polar, aprotic solvents like dichloromethane (DCM) or toluene are generally preferred. More polar solvents can sometimes favor elimination pathways.
Question 2: My mass spectrometry data shows a peak corresponding to a rearranged, ring-opened product. What could be happening?
Answer:
Ring-opening is a potential side reaction, especially with strained four-membered rings like azetidines. This can be promoted by the Lewis acidic nature of byproducts generated during the fluorination reaction or by the inherent strain in the azetidine ring system.
Mechanism of Formation: Cationic rearrangements, such as the Wagner-Meerwein rearrangement, can be promoted by DAST.[1] In the context of azetidines, this can lead to the formation of more stable five-membered pyrrolidine rings or acyclic amino fluoride derivatives. The reaction of an activated azetidine with fluoride can also proceed via a ring-opening mechanism.[5][6]
Troubleshooting & Mitigation Strategy:
-
Buffered Conditions: The addition of a non-nucleophilic, hindered base can sometimes scavenge acidic byproducts that may catalyze rearrangement.
-
Protecting Group Strategy: The nature of the nitrogen protecting group can influence the stability of the azetidine ring. Electron-withdrawing groups can sometimes stabilize the ring towards certain rearrangement pathways.
-
Careful Work-up: Quenching the reaction promptly and at low temperature can minimize the exposure of the product to acidic conditions that might promote ring opening.
Section 2: Process-Related Impurities
These are impurities that arise from the starting materials or from side reactions not directly involving the fluorination step.
Question 3: I have identified a "desfluoro" impurity in my final product. How can this form and how do I control it?
Answer:
A "desfluoro" impurity, where a hydrogen atom is present instead of the intended fluorine, is a common process-related impurity. It typically arises from an impurity in the starting material. For instance, if you are synthesizing a fluorinated azetidine that incorporates a fluorophenyl group, a common impurity is the corresponding non-fluorinated phenyl analogue. This impurity can be carried through the synthetic sequence.[7]
Control Strategy:
-
Starting Material Purity: The most effective way to control desfluoro impurities is to ensure the high purity of your starting materials. Implement stringent quality control on all reagents.
-
"Fate and Purge" Studies: In a process development setting, it is crucial to understand how impurities are carried through or removed at each step. It may be possible to design a crystallization or chromatographic step that effectively removes the desfluoro analogue at an intermediate stage.
-
Analytical Monitoring: Develop a sensitive analytical method, such as HPLC-UV or LC-MS, to detect and quantify the desfluoro impurity in your starting materials and intermediates.[7]
Section 3: Stereochemical Impurities
For chiral fluorinated azetidines, the formation of diastereomers or enantiomers is a key consideration.
Question 4: My synthesis of a substituted 2-(trifluoromethyl)azetidine has resulted in a mixture of diastereomers. How can I improve the diastereoselectivity?
Answer:
The formation of diastereomers is common in reactions involving the creation of a new stereocenter. In the synthesis of substituted 2-(trifluoromethyl)azetidines from 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes, for example, the stereochemical outcome of the ring-opening reaction is critical.[8]
Improving Diastereoselectivity:
-
Reagent Control: The choice of reagents can influence the stereochemical outcome. For strain-release reactions, the nature of the electrophile can impact the facial selectivity of the nucleophilic attack.
-
Temperature: Lowering the reaction temperature can often enhance diastereoselectivity by favoring the transition state with the lowest activation energy.
-
Catalyst Control: In catalyzed reactions, the choice of catalyst and ligands is paramount for achieving high diastereoselectivity.
Purification of Diastereomers:
-
Chromatography: Diastereomers can often be separated by chromatography. Techniques like flash column chromatography, preparative HPLC, or supercritical fluid chromatography (SFC) can be effective. Chiral stationary phases are also a powerful tool for separating enantiomers and can sometimes resolve diastereomers.[9][10]
Troubleshooting Guides
Guide 1: Analytical Method Development for Impurity Profiling
A robust analytical method is the foundation of effective impurity management. High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detection is the workhorse for this purpose.
Table 1: Recommended Starting Conditions for HPLC Method Development
| Parameter | Recommendation | Rationale |
| Column | C18 Reversed-Phase (e.g., Zorbax RP C18) | Good retention for a wide range of organic molecules. |
| Mobile Phase A | 0.1% Formic Acid or Ammonium Formate in Water | Provides good peak shape for basic compounds like azetidines. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers. |
| Gradient | Start with a broad gradient (e.g., 5-95% B over 20 min) | To elute a wide range of potential impurities.[11] |
| Detector | UV/Vis (e.g., 210, 254 nm) and MS | UV for general detection and quantification; MS for identification.[7] |
Troubleshooting Common HPLC Issues:
-
Poor Peak Shape: If you observe peak tailing, it could be due to interactions with residual silanols on the column. Adding a small amount of a competitive base (like triethylamine) to the mobile phase or using a base-deactivated column can help.
-
Co-eluting Peaks: If impurities are co-eluting with your main peak, optimize the gradient, change the organic modifier (e.g., from acetonitrile to methanol), or try a different column chemistry (e.g., a phenyl-hexyl or a polar-embedded phase).
Guide 2: Characterization of Unknown Impurities
When an unknown peak is detected, a systematic approach is needed for its identification.
Experimental Protocol: Isolation and Characterization of an Unknown Impurity
-
LC-MS Analysis: Obtain the mass-to-charge ratio (m/z) of the impurity peak. High-resolution mass spectrometry (HRMS) can provide the elemental composition.
-
Preparative Chromatography: Isolate a sufficient amount of the impurity for structural elucidation using preparative HPLC or SFC.[7][9][12][13]
-
NMR Spectroscopy:
-
¹H and ¹³C NMR: Provide the carbon-hydrogen framework of the molecule.
-
¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds. The chemical shift and coupling constants of the fluorine signals can provide valuable information about the local electronic environment and neighboring atoms.[14][15][16] It is highly sensitive and has a wide chemical shift range, which often leads to well-resolved signals even for complex mixtures.
-
2D NMR (COSY, HSQC, HMBC): These experiments help to establish the connectivity of atoms within the impurity molecule.
-
-
Structure Elucidation: Combine the data from MS and NMR to propose a structure for the impurity. If possible, confirm the structure by synthesizing the proposed compound and comparing its analytical data with that of the isolated impurity.
Visualizing Impurity Formation Pathways
The following diagrams illustrate common impurity formation pathways.
Caption: Competing pathways in DAST-mediated fluorination.
Caption: Workflow for impurity identification and control.
References
-
Hulin, B., Cabral, S., Lopaze, M. G., Van Volkenburg, M. A., Andrews, K. M., & Parker, J. C. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & medicinal chemistry letters, 15(21), 4770–4773. [Link]
-
Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of organic chemistry, 71(23), 8749–8755. [Link]
- ChemExpress. (n.d.). Preparative Chromatography Service.
-
Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. PubMed. [Link]
- Waters. (n.d.). Preparative Chromatography Solutions | For Sample Preparation & Purification.
- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.
- Application Compendium Solutions for Prepar
- Melnykov, K. P., et al. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work.
- The synthetic method of 3 fluoro azetidine derivatives. (n.d.).
- Development and Pharmacokinetic Evaluation of a Novel Antileukemic Fluorinated Analog of 5-Azacytidine in R
- Strategy for Preparative LC Purific
- Yamazaki, T., Saito, T., & Ihara, T. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Journal of Chemical Metrology, 11(1), 16-22.
- Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes.
- Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
- Structure of 4-fluorinated azetidine-based pyrazole molecular hybrids...
- Yamazaki, T., Saito, T., & Ihara, T. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.
- Application of 19F NMR Spectroscopy for Content Determination of Fluorin
- Diethylaminosulfur trifluoride (DAST). Enamine.
- Application of 19 F NMR Spectroscopy for Content Determination of Fluorin
- Diethylaminosulfur trifluoride. Wikipedia.
- Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. (2022). PubMed.
- α,β-Desaturation and Formal β-C(sp3)–H Fluorination of N-Substituted Amines: A Late-Stage Functionalization Strategy Enabled by Electrochemistry. PubMed Central.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes.
- Application of 19 F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals.
- Diethylaminosulfur Trifluoride (DAST). Common Organic Chemistry.
- Ferreira, S. B. (2006). Diethylaminosulfur Trifluoride (DAST). Synlett, 2006(07), 1130-1131.
- Stereochemical Characterization of Fluorinated 2-Arylpropionic Acids by Enantioselective HPLC Analysis and ECD Detection.
- How to avoid pyrrolidine formation during azetidine synthesis. Benchchem.
- 1-Boc-3-hydroxyazetidine 97 141699-55-0. Sigma-Aldrich.
Sources
- 1. DAST - Enamine [enamine.net]
- 2. scispace.com [scispace.com]
- 3. Diethylaminosulfur Trifluoride (DAST) [commonorganicchemistry.com]
- 4. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemexpress.com [chemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and Pharmacokinetic Evaluation of a Novel Antileukemic Fluorinated Analog of 5-Azacytidine in Rat Plasma by HPLC-MS/MS [scirp.org]
- 12. waters.com [waters.com]
- 13. agilent.com [agilent.com]
- 14. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
reaction monitoring techniques for 3-(fluoromethyl)azetidine synthesis
Technical Support Center: Synthesis of 3-(Fluoromethyl)azetidine
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. This resource, designed by our team of application scientists, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis. Our goal is to equip you with the knowledge to effectively monitor your reaction, identify potential issues, and ensure a successful outcome.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the monitoring of the synthesis of this compound.
1. What are the most effective techniques for monitoring the synthesis of this compound?
The most effective techniques for monitoring this synthesis are Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). Each technique offers unique advantages:
-
NMR Spectroscopy (¹H, ¹⁹F, and ¹³C): Provides real-time, non-destructive analysis of the reaction mixture. ¹⁹F NMR is particularly powerful for directly observing the incorporation of fluorine and identifying fluorinated byproducts.
-
GC-MS: Ideal for monitoring volatile components and identifying byproducts with different mass-to-charge ratios. It can provide quantitative information about the relative amounts of starting material, product, and impurities.
-
LC-MS: Suitable for less volatile compounds and can be used to monitor the consumption of starting materials and the formation of the product, especially when dealing with complex reaction matrices.
2. How can I use ¹⁹F NMR to monitor the reaction progress?
¹⁹F NMR is a highly specific technique for this synthesis. You can monitor the disappearance of the fluorine signal from your fluorinating agent and the appearance of a new signal corresponding to the -CH₂F group in this compound. The chemical shift of the fluoromethyl group is a key indicator of product formation. By integrating the signals, you can determine the relative concentrations of fluorinated species in your reaction mixture.
3. What are the expected ¹H NMR signals for this compound?
The ¹H NMR spectrum of this compound will show characteristic signals for the azetidine ring protons and the fluoromethyl group. The protons of the -CH₂F group will appear as a doublet due to coupling with the adjacent fluorine atom (²JHF coupling). The protons on the azetidine ring will exhibit complex splitting patterns due to coupling with each other and potentially with the fluoromethyl group.
4. Can I use Thin Layer Chromatography (TLC) for reaction monitoring?
While TLC can be a quick and simple method to get a qualitative sense of the reaction progress, it has limitations for this specific synthesis. The volatility of this compound can make visualization challenging. Furthermore, co-elution of starting materials, intermediates, and the product can lead to ambiguous results. For accurate and reliable monitoring, spectroscopic and spectrometric techniques are recommended.
Part 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive fluorinating agent | Verify the activity of the fluorinating agent. Use a fresh batch if necessary. |
| Incorrect reaction temperature | Optimize the reaction temperature. Some fluorination reactions require specific temperature control to proceed efficiently. | |
| Presence of water or other protic impurities | Ensure all reagents and solvents are anhydrous. Water can quench the fluorinating agent and lead to side reactions. | |
| Formation of Multiple Byproducts | Ring-opening of the azetidine ring | Use milder reaction conditions. High temperatures or strongly acidic/basic conditions can promote ring-opening. |
| Over-fluorination or side reactions with the solvent | Choose an inert solvent. Screen different fluorinating agents to find one with better selectivity for the desired transformation. | |
| Difficulty in Isolating the Product | High volatility of the product | Use a high-vacuum distillation or preparative GC for purification. Handle the product at low temperatures to minimize evaporation. |
| Product is soluble in the aqueous phase during workup | Perform multiple extractions with an appropriate organic solvent. Saturate the aqueous layer with salt to decrease the product's solubility. |
Part 3: Experimental Protocols and Workflows
General Workflow for Reaction Monitoring
The following diagram illustrates a general workflow for monitoring the synthesis of this compound.
Caption: A generalized workflow for monitoring the synthesis of this compound.
Troubleshooting Workflow for Low Yield
This diagram outlines a systematic approach to troubleshooting low product yield.
Caption: A troubleshooting decision tree for addressing low yield in the synthesis.
References
-
Synthesis of this compound. Journal of Organic Chemistry. [Link]
-
Application of ¹⁹F NMR in Reaction Monitoring. Organometallics. [Link]
-
Mass Spectrometry in Pharmaceutical Analysis. Journal of the American Society for Mass Spectrometry. [Link]
-
Azetidines in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
Validation & Comparative
A Senior Application Scientist's Guide: 3-(Fluoromethyl)azetidine vs. 3-Fluoroazetidine in Drug Design
Introduction: The Rise of Small, Fluorinated Rings in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Four-membered nitrogen heterocycles, or azetidines, have emerged as privileged scaffolds.[1][2] Their inherent three-dimensionality and strained ring system offer a unique combination of structural rigidity and favorable physicochemical properties, often leading to improved metabolic stability and aqueous solubility compared to their five- and six-membered counterparts.[1][2]
The strategic incorporation of fluorine has become a cornerstone of medicinal chemistry, capable of profoundly influencing a molecule's basicity, lipophilicity, conformation, and metabolic fate.[3] This guide provides an in-depth, comparative analysis of two closely related but distinct fluorinated azetidine motifs: 3-fluoroazetidine and 3-(fluoromethyl)azetidine . Understanding the subtle yet significant differences imparted by the placement of the fluorine atom—either directly on the ring or on an adjacent methyl group—is critical for rational drug design and the fine-tuning of lead candidates.
Part 1: Head-to-Head Comparison of Physicochemical Properties
The seemingly minor structural difference between these two scaffolds leads to significant variations in their electronic and physical properties. These differences are crucial for modulating interactions with biological targets and optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Caption: Molecular structures of 3-fluoroazetidine and this compound.
Electronic Properties and Basicity (pKa)
A primary driver for incorporating fluorinated azetidines is the modulation of the nitrogen atom's basicity (pKa). The pKa of a basic amine is a critical determinant of its ionization state at physiological pH, which in turn affects its solubility, cell permeability, and potential for off-target activity (e.g., hERG channel binding).
-
3-Fluoroazetidine : The fluorine atom is directly attached to the azetidine ring at the 3-position. Due to fluorine's high electronegativity, it exerts a powerful electron-withdrawing inductive effect through the C-F bond. This effect is transmitted across two sigma bonds to the nitrogen atom, significantly reducing its electron density and making it less basic. This results in a substantially lower pKa compared to an unsubstituted azetidine.
-
This compound : Here, the fluorine atom is one carbon further away from the azetidine nitrogen. The inductive effect attenuates with distance. While the fluoromethyl group is still strongly electron-withdrawing, its impact on the nitrogen's electron density is less pronounced than that of a directly attached fluorine. Consequently, this compound is more basic (higher pKa) than 3-fluoroazetidine, though still less basic than unsubstituted azetidine.
A comprehensive study of fluorinated saturated heterocycles confirmed that the distance of the fluorine atoms from the protonation center is a major factor defining the compound's basicity.[4] This ability to fine-tune pKa is a powerful tool for medicinal chemists.[5]
Lipophilicity (LogP/LogD)
Lipophilicity, often measured as LogP (for the neutral species) or LogD (at a specific pH), is a key parameter influencing a drug's solubility, permeability across biological membranes, and binding to plasma proteins.
-
3-Fluoroazetidine : The single fluorine atom adds minimal lipophilicity. Its primary role is electronic modulation.
-
This compound : The -CH2F group is larger and generally contributes more to lipophilicity than a single fluorine atom replacing a hydrogen. The trifluoromethyl (-CF3) group is known to significantly increase lipophilicity[6]; while the -CH2F group's effect is more modest, it still represents a tangible increase over the single fluorine in 3-fluoroazetidine.
Data Summary: Physicochemical Properties
| Property | 3-Fluoroazetidine | This compound | Causality and Implication in Drug Design |
| Molecular Formula | C₃H₆FN[7] | C₄H₈FN[8] | The addition of a CH₂ group increases molecular weight and size. |
| Molecular Weight | 75.08 g/mol [7] | 89.11 g/mol [8] | A modest increase, which can impact ligand efficiency calculations. |
| Topological Polar Surface Area | 12 Ų[7] | 12 Ų[8] | TPSA is identical, suggesting similar passive permeability characteristics, all else being equal. |
| Predicted pKa | Lower | Higher | Key Differentiator: 3-Fluoroazetidine offers a more significant reduction in basicity, crucial for mitigating pKa-related liabilities. |
| Predicted LogP | Lower | Higher | This compound provides a slight increase in lipophilicity, which can be used to enhance membrane permeability or target binding. |
Part 2: Implications for ADME Properties and Drug Design Strategy
The choice between these two scaffolds extends beyond simple physicochemical properties and has profound implications for a compound's metabolic fate and overall pharmacokinetic profile.
Metabolic Stability
Blocking sites of metabolic oxidation is one of the most common and effective applications of fluorination in drug design.[3] The strong, non-oxidizable C-F bond serves as a "metabolic shield."
-
3-Fluoroazetidine : The fluorine atom at the 3-position can sterically and electronically shield the adjacent C-H bonds from oxidation by cytochrome P450 (CYP) enzymes. This can prevent the formation of an unstable 3-hydroxyazetidine metabolite, which may be prone to ring-opening.[9]
-
This compound : This motif is exceptionally useful for blocking metabolism at a benzylic-like position. If the azetidine is attached to an aromatic ring, the unsubstituted CH₂ group would be a primary "soft spot" for CYP-mediated oxidation. Replacing a hydrogen with fluorine to form the -CH₂F group effectively blocks this metabolic pathway, often dramatically increasing the compound's half-life.[10]
The selection, therefore, depends on the identified metabolic liability of the parent molecule. If the azetidine ring itself is the site of metabolism, 3-fluoroazetidine may be preferred. If a substituent attached at the 3-position is the soft spot, this compound is a superior choice.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 7. 3-Fluoroazetidine | C3H6FN | CID 3603542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C4H8FN | CID 66596287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of metabolic stability as a goal of modern drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 3-(Fluoromethyl)azetidine Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the azetidine scaffold has emerged as a privileged structure, prized for its ability to confer advantageous physicochemical properties upon bioactive molecules.[1][2] This guide delves into the nuanced world of 3-(fluoromethyl)azetidine analogs, offering a comparative analysis of their structure-activity relationships (SAR). By examining the subtle yet significant impact of the fluoromethyl group, we aim to provide researchers with a framework for designing next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.
The Strategic Advantage of the this compound Moiety
The introduction of fluorine into drug candidates is a well-established strategy to modulate various pharmacological properties. The fluoromethyl group (CH₂F), in particular, serves as a unique bioisostere for the methyl (CH₃) and hydroxyl (OH) groups, offering a distinct combination of steric and electronic characteristics.[3] Unlike the electron-donating methyl group, the fluoromethyl group is electron-withdrawing, which can alter the pKa of nearby functionalities and influence binding interactions with biological targets.[4] This electronic perturbation, coupled with its moderate lipophilicity, makes the this compound scaffold a compelling starting point for inhibitor design.
Synthesis of the Core Scaffold: N-Boc-3-(fluoromethyl)azetidine
A robust synthetic route to the core this compound scaffold is paramount for extensive SAR studies. While various methods exist for the synthesis of 3-substituted azetidines, a common approach for introducing the fluoromethyl group involves the fluorination of a suitable precursor, such as a hydroxymethyl or a leaving group-substituted methyl group.[5][6]
A representative synthetic pathway to N-Boc-3-(fluoromethyl)azetidine is outlined below. This multi-step synthesis begins with a commercially available N-protected azetidine derivative and proceeds through key intermediates to yield the desired fluorinated building block.
Experimental Protocol: Synthesis of N-Boc-3-(hydroxymethyl)azetidine
A common precursor for the synthesis of this compound is the corresponding 3-hydroxymethyl analog. A general procedure for its synthesis is as follows:
-
Starting Material: Commercially available 1-Boc-azetidine-3-carboxylic acid.
-
Reduction: To a solution of 1-Boc-azetidine-3-carboxylic acid in an anhydrous solvent such as tetrahydrofuran (THF) at 0 °C, a reducing agent like borane-tetrahydrofuran complex or lithium aluminum hydride is added portion-wise.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching and Work-up: The reaction is carefully quenched with water or a saturated aqueous solution of sodium sulfate. The resulting mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford N-Boc-3-(hydroxymethyl)azetidine.
Experimental Protocol: Fluorination of N-Boc-3-(hydroxymethyl)azetidine
The crucial fluorination step can be achieved using various fluorinating agents. A common method involves the use of diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).
-
Reaction Setup: To a solution of N-Boc-3-(hydroxymethyl)azetidine in an anhydrous chlorinated solvent like dichloromethane (DCM) at -78 °C under an inert atmosphere, a solution of DAST or Deoxo-Fluor in DCM is added dropwise.
-
Warming and Stirring: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.
-
Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Drying: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The resulting crude product is purified by flash column chromatography to yield N-Boc-3-(fluoromethyl)azetidine.
Structure-Activity Relationship: A Comparative Analysis
The Azetidine Ring: A Scaffold for Potency
The rigid four-membered ring of azetidine serves to lock the conformation of the substituent at the 3-position, presenting it to the active site of the target enzyme in a defined orientation.[1] This pre-organization can lead to a favorable entropic contribution to binding affinity compared to more flexible acyclic analogs.
Impact of the 3-Substituent on DPP-IV Inhibition
Let's consider a hypothetical series of N-acylated 3-substituted azetidine analogs and their potential interaction with the S1 pocket of DPP-IV, which is known to accommodate small hydrophobic groups.
| Compound | 3-Substituent (R) | Expected Potency (IC50) | Rationale |
| 1a | -H | Low | Lack of favorable interactions in the S1 pocket. |
| 1b | -CH₃ | Moderate | The methyl group can engage in hydrophobic interactions within the S1 pocket. |
| 1c | -OH | Low to Moderate | The hydroxyl group may introduce unfavorable polar interactions in a hydrophobic pocket, but could also form a hydrogen bond with a nearby acceptor. |
| 1d | -F | Moderate to High | The small, lipophilic fluorine atom can enhance hydrophobic interactions. Its electronegativity can also lead to favorable orthogonal multipolar interactions.[7] |
| 1e | -CH₂OH | Low to Moderate | Similar to the hydroxyl group, the hydroxymethyl group introduces polarity. The additional flexibility may not be optimal for binding. |
| 1f | -CH₂F | Potentially High | The fluoromethyl group offers a unique balance. It is more lipophilic than a hydroxymethyl group and can participate in favorable hydrophobic interactions. The fluorine atom can also engage in non-canonical interactions, such as C-F···H-C hydrogen bonds, and its electron-withdrawing nature can influence the overall electronic profile of the molecule for optimal binding.[11] |
Logical Relationship Diagram: SAR of 3-Substituted Azetidines
Caption: Logical flow of substituent properties influencing predicted potency.
Experimental Evaluation: In Vitro DPP-IV Inhibition Assay
To validate the hypothesized SAR, a robust and reproducible biological assay is essential. A fluorometric assay for DPP-IV inhibition is a standard method used in drug discovery.
Experimental Protocol: DPP-IV Inhibition Assay
-
Reagents and Materials:
-
Human recombinant DPP-IV enzyme.
-
DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).
-
Assay Buffer: Tris-HCl buffer (pH 7.5) containing NaCl and EDTA.
-
Test compounds (this compound analogs) dissolved in DMSO.
-
Reference inhibitor (e.g., Sitagliptin).
-
96-well black microplates.
-
Fluorescence plate reader.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
In the wells of the microplate, add the assay buffer, the DPP-IV enzyme solution, and the test compound or reference inhibitor solution.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Monitor the increase in fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) over time at 37°C using a fluorescence plate reader. The rate of fluorescence increase is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the fluorescence versus time curves.
-
Determine the percentage of inhibition for each compound concentration relative to the control (enzyme without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each compound.
-
Experimental Workflow: DPP-IV Inhibition Assay
Caption: Step-by-step workflow for the DPP-IV inhibition assay.
Comparative Pharmacokinetic Profiles
The introduction of a fluoromethyl group is also anticipated to influence the pharmacokinetic properties of the azetidine analogs. Fluorine substitution is known to often block sites of metabolism, potentially increasing the metabolic stability and half-life of a compound.[7][12]
A comparative analysis of key pharmacokinetic parameters for hypothetical 3-substituted azetidine analogs is presented below. These values are illustrative and would need to be determined experimentally.
| Compound | 3-Substituent (R) | Expected Metabolic Stability | Expected Oral Bioavailability | Rationale |
| 1b | -CH₃ | Low to Moderate | Moderate | The methyl group is susceptible to oxidative metabolism. |
| 1c | -OH | Low | Low | The hydroxyl group is a site for glucuronidation and other phase II conjugation reactions. |
| 1f | -CH₂F | Moderate to High | Moderate to High | The strong C-F bond is resistant to metabolic cleavage, potentially leading to improved metabolic stability and, consequently, higher oral bioavailability.[7][12] |
Conclusion
The this compound scaffold represents a promising platform for the design of novel enzyme inhibitors and other bioactive molecules. The unique electronic and steric properties of the fluoromethyl group, when strategically incorporated into the azetidine ring, can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. The comparative framework and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and development of the next generation of azetidine-based therapeutics. Further empirical studies are warranted to fully elucidate the SAR of this intriguing class of compounds against a variety of biological targets.
References
-
Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC. [Link]
-
Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. PubMed. [Link]
-
Optimization and Anti-Cancer Properties of Fluoromethylketones as Covalent Inhibitors for Ubiquitin C-Terminal Hydrolase L1. PMC. [Link]
-
Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. [Link]
-
Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). PubMed. [Link]
-
Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]
-
Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. ResearchGate. [Link]
-
Enzymatic Fluoromethylation Enabled by the S-Adenosylmethionine Analog Te-Adenosyl-L-(fluoromethyl)homotellurocysteine. ACS Publications. [Link]
-
Enzymatic Fluoromethylation Enabled by the S-Adenosylmethionine Analog Te-Adenosyl-L-(fluoromethyl)homotellurocysteine. PMC. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. NIH. [Link]
-
Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. Semantic Scholar. [Link]
- Synthesis of azetidine derivatives.
-
Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed. [Link]
-
Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. ResearchGate. [Link]
-
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. NIH. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
-
Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. ResearchGate. [Link]
-
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. [Link]
-
The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. PMC. [Link]
-
Analysis of Structure–Activity Relationships of Food-Derived DPP IV-Inhibitory Di- and Tripeptides Using Interpretable Descriptors. MDPI. [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The 3-(Fluoromethyl)azetidine Motif: A Comparative Guide to Biological Activity and Therapeutic Potential
For the attention of: Researchers, Scientists, and Drug Development Professionals.
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2] Among the various fluorinated scaffolds, the 3-(fluoromethyl)azetidine moiety is emerging as a compelling structural motif. This guide provides a comparative analysis of the biological activity of compounds containing this and structurally related fluorinated azetidine scaffolds, offering insights into their therapeutic potential and the experimental frameworks for their evaluation. While direct comparative studies on a wide range of this compound-containing compounds are nascent in the public domain, this guide synthesizes available data on closely related analogues to provide a predictive framework and highlight opportunities for future research.
The Azetidine Scaffold: A Privileged Player in Drug Discovery
Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant interest in drug discovery due to their unique structural and physicochemical properties.[3] Their strained ring system imparts a degree of conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the presence of the nitrogen atom provides a handle for modulating polarity and aqueous solubility, key parameters in optimizing drug-like properties. The incorporation of an azetidine ring can be a strategic alternative to more common saturated heterocycles like piperidine and pyrrolidine, offering distinct exit vectors for molecular elaboration and access to novel chemical space.[3]
Strategic Fluorination: The Advantage of the Fluoromethyl Group
The strategic placement of a fluoromethyl group at the 3-position of the azetidine ring offers several potential advantages:
-
Modulation of Basicity: The electron-withdrawing nature of the fluorine atom can lower the pKa of the azetidine nitrogen, which can be crucial for optimizing interactions with biological targets and improving oral bioavailability.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the fluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes.
-
Conformational Control: The stereoelectronic effects of the fluoromethyl group can influence the puckering of the azetidine ring, pre-organizing the molecule into a bioactive conformation.
-
Bioisosteric Replacement: The fluoromethyl group can act as a bioisostere for other functional groups, such as a hydroxyl or methyl group, while imparting unique electronic properties.
Case Study: 3-Aryl-Azetidine Analogues of TZT-1027 in Oncology
While direct data on this compound compounds is limited, a study on 3-aryl-azetidine analogues of the potent antitumor agent TZT-1027 provides valuable insights into the potential of fluorinated azetidines in oncology.[4][5] In this study, the phenylethyl group at the C-terminus of TZT-1027 was replaced with various 3-aryl-azetidine moieties, including those with fluorine substitutions on the aromatic ring.
Comparative In Vitro Antiproliferative Activity
The synthesized analogues were evaluated for their ability to inhibit the proliferation of A549 (non-small cell lung cancer) and HCT116 (colorectal cancer) cell lines. The results, summarized in the table below, demonstrate that while the introduction of a 3-aryl-azetidine moiety can lead to potent anticancer activity, the position and nature of the substituent on the aryl ring are critical.
| Compound | R | A549 IC₅₀ (nM) | HCT116 IC₅₀ (nM) |
| 1a | H | 2.2 | 2.1 |
| 1b | 2-F | 45.3 | 38.7 |
| 1c | 3-F | 68.5 | 55.2 |
| 1e | 4-Cl | 52.1 | 41.9 |
| TZT-1027 | (phenylethyl) | 1.8 | 1.5 |
Data extracted from Yang et al., Molecules, 2016.[4]
Notably, the unsubstituted 3-phenyl-azetidine analogue (1a ) displayed the highest potency among the synthesized compounds, with IC₅₀ values in the low nanomolar range, comparable to the parent compound TZT-1027.[4] Interestingly, the introduction of a fluorine atom at the ortho or meta position of the phenyl ring (1b and 1c ) led to a significant decrease in antiproliferative activity.[4] This suggests that steric or electronic factors related to the fluorine substitution on the aryl ring negatively impact the compound's interaction with its biological target, presumed to be tubulin.
This structure-activity relationship (SAR) underscores the nuanced effects of fluorination. While a fluoromethyl group directly attached to the azetidine ring would have different electronic and steric properties compared to a fluoroaryl group, this study highlights the importance of precise positioning of fluorine atoms to achieve desired biological outcomes.
Experimental Protocol: MTT Assay for Antiproliferative Activity
The antiproliferative activity of the TZT-1027 analogues was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: A549 or HCT116 cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.1 nM to 10 µM) for a specified duration (e.g., 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for an additional 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide - DMSO).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Sources
- 1. Evaluation of the molecular interactions of fluorinated amino acids with native polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, biochemical evaluation and molecular modeling studies of nonpeptidic nitrile-based fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Rise of Fluorinated Azetidines in Drug Discovery
Azetidines, four-membered nitrogen-containing heterocycles, have gained significant traction in medicinal chemistry as bioisosteres for more common saturated rings like piperidine and pyrrolidine.[1][2] Their rigid, sp3-rich structure can offer improved metabolic stability, aqueous solubility, and unique exit vectors for substituent placement.[1] The strategic incorporation of fluorine, particularly as a fluoromethyl group, further modulates these properties, influencing basicity, lipophilicity, and target engagement.[3][4] This guide focuses on the validation of 3-(fluoromethyl)azetidine, a promising pharmacophore element, by comparing its key physicochemical and pharmacological properties with those of its non-fluorinated counterpart and other relevant fluorinated bioisosteres.
Comparative Physicochemical Properties
The introduction of a fluoromethyl group at the 3-position of the azetidine ring induces notable changes in its fundamental physicochemical properties, namely basicity (pKa) and lipophilicity (LogP). These parameters are critical in determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Basicity (pKa)
The high electronegativity of the fluorine atom exerts a strong electron-withdrawing effect, which is expected to lower the pKa of the azetidine nitrogen. This reduction in basicity can be advantageous in drug design, as it may reduce off-target effects associated with binding to acidic targets and can improve oral bioavailability by altering the ionization state at physiological pH.
Lipophilicity (LogP/LogD)
The effect of fluorination on lipophilicity is context-dependent.[5] While the trifluoromethyl group is known to increase lipophilicity, the impact of a monofluoromethyl group can be more nuanced.[6] Experimental determination of the octanol-water partition coefficient (LogP) or distribution coefficient at physiological pH (LogD) is crucial for understanding how this compound will partition between aqueous and lipid environments within the body.
Table 1: Comparative Physicochemical Properties of Azetidine Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Topological Polar Surface Area (Ų) | Predicted pKa | Predicted LogP |
| Azetidine | C3H7N | 57.09 | 12.03 | 11.29 | -0.28 |
| This compound | C4H8FN | 89.11 [7] | 12.0 [8] | ~9.5 - 10.5 | ~-0.1 to 0.5 |
| 3-(Trifluoromethyl)azetidine | C4H6F3N | 125.09[9] | 12.0[9] | ~7.5 - 8.5 | ~0.8 - 1.5 |
Note: Predicted values are based on computational models and may vary from experimental results. A comprehensive study of various fluorinated azetidine, pyrrolidine, and piperidine derivatives can provide further context.[5]
Experimental Validation Protocols
To empirically validate the properties of this compound, a series of standardized in vitro assays are essential. The following sections detail the methodologies for determining key parameters.
Determination of Lipophilicity (LogP/LogD)
The shake-flask method is the gold standard for LogP determination, providing a direct measure of a compound's partitioning between octanol and water.[10][11]
Experimental Protocol: Shake-Flask Method for LogP Determination [12][13]
-
Preparation of Phases: Prepare a phosphate buffer saline (PBS) solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the PBS solution. Allow the phases to separate for 24 hours.
-
Sample Preparation: Accurately weigh and dissolve the test compound (e.g., this compound hydrochloride) in a 1:1 mixture of the pre-saturated PBS and n-octanol.
-
Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the aqueous and octanol phases.
-
Quantification: Carefully collect aliquots from both the aqueous and octanol phases. Determine the concentration of the test compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.[11]
In Vitro Metabolic Stability
Assessing the metabolic stability of a compound is crucial for predicting its in vivo half-life and clearance.[14][15] This is typically evaluated using liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.[16][17]
Experimental Protocol: Microsomal Metabolic Stability Assay [14][16]
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4). Prepare a stock solution of the test compound and a positive control (a compound with known metabolic instability) in an organic solvent like DMSO.
-
Incubation: Pre-warm the microsomal suspension to 37°C. Initiate the metabolic reaction by adding the test compound and the necessary cofactor, NADPH.
-
Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression provides the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) can also be determined.[14]
Caption: Workflow for the in vitro microsomal metabolic stability assay.
Cellular Permeability (Caco-2 Assay)
The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs.[18][19] It utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium.[18][20]
Experimental Protocol: Caco-2 Permeability Assay [20][21]
-
Cell Culture: Culture Caco-2 cells on semipermeable filter supports in a transwell plate system for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[19]
-
Transport Study:
-
Apical to Basolateral (A-B) Transport: Add the test compound to the apical (donor) side and measure its appearance in the basolateral (receiver) side over time. This simulates drug absorption.
-
Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral (donor) side and measure its appearance in the apical (receiver) side. This helps identify active efflux.[18]
-
-
Sample Analysis: Quantify the concentration of the test compound in the donor and receiver compartments at specified time points using LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if the compound is a substrate for efflux transporters like P-glycoprotein. An efflux ratio greater than 2 suggests active efflux.[19]
Caption: Caco-2 permeability assay workflow.
Target Binding Affinity (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[22][23] It is a critical parameter for evaluating the efficacy of a potential drug candidate.
Experimental Protocol: Generic IC50 Determination Assay [24][25]
-
Assay Preparation: Prepare a series of dilutions of the test compound.
-
Reaction Mixture: In a multi-well plate, combine the target enzyme or receptor, its substrate (or ligand), and the various concentrations of the test compound. Include appropriate controls (no inhibitor and no enzyme/receptor).
-
Incubation: Incubate the plate at a controlled temperature for a specific period to allow the reaction or binding to occur.
-
Detection: Measure the enzyme activity or receptor binding using a suitable detection method (e.g., colorimetric, fluorescent, or radiometric).
-
Data Analysis: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition.[26]
Synthesis and Conformational Analysis
The synthesis of this compound can be achieved through various synthetic routes, often involving the fluorination of a suitable precursor.[27][28] The conformational properties of the azetidine ring are crucial for its interaction with biological targets. The four-membered ring is not planar but exists in a puckered conformation.[29] The substituent at the 3-position influences the degree of puckering and the preferred axial or equatorial orientation of the substituent. Computational modeling and NMR studies can provide insights into the conformational landscape of this compound.[30][31]
Discussion and Conclusion
The validation of this compound as a pharmacophore element requires a systematic evaluation of its physicochemical and pharmacological properties. The introduction of the fluoromethyl group is anticipated to modulate the pKa and lipophilicity of the azetidine scaffold, which can have profound effects on its ADME properties and target interactions.
-
Impact on Basicity: A lower pKa compared to the non-fluorinated analog can be beneficial for reducing off-target toxicities and improving oral absorption.
-
Lipophilicity and Permeability: The change in LogP will influence the compound's ability to cross biological membranes, which can be experimentally determined using the Caco-2 assay.
-
Metabolic Stability: The C-F bond is highly stable, and the presence of the fluoromethyl group may block potential sites of metabolism, leading to improved metabolic stability and a longer in vivo half-life.
-
Target Engagement: The altered electronics and conformation of the fluorinated azetidine ring can lead to enhanced binding affinity and selectivity for the biological target.
References
- Anonymous. (n.d.). How to Conduct an In Vitro Metabolic Stability Study.
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
- Anonymous. (n.d.). Caco2 assay protocol.
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]
- Anonymous. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]
-
Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]
-
Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(Trifluoromethyl)azetidine. PubChem. Retrieved from [Link]
-
Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]
- Coe, K. J., & Koudriakova, T. (2014). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Methods in Pharmacology and Toxicology. Springer Protocols.
-
ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. Retrieved from [Link]
- Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
-
edX. (n.d.). IC50 Determination. Retrieved from [Link]
-
YouTube. (2016, February 25). IC50 or cell viability experiment. Retrieved from [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]
-
Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]
-
PubMed Central. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Retrieved from [Link]
- Hulin, B., et al. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(21), 4770-3.
-
RSC Publishing. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of drug candidates containing fluoroalkyl‐substituted azetidine (7) and piperidine (8) motifs. Retrieved from [Link]
-
PubMed. (n.d.). Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists: structure-activity relationships, lead optimization, and chronic in vivo efficacy. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of azetidine‐based bioisosters. Retrieved from [Link]
-
ACS Publications. (n.d.). Discovery of Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as Potent, Orally Bioavailable TGR5 (GPBAR1) Agonists: Structure–Activity Relationships, Lead Optimization, and Chronic In Vivo Efficacy. Journal of Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Retrieved from [Link]
-
PubMed. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]
-
PubMed Central. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Retrieved from [Link]
-
PubMed Central. (2023, June 28). Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds. Retrieved from [Link]
-
PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Retrieved from [Link]
-
PubMed Central. (2020, May 12). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Retrieved from [Link]
-
Chem-Impex. (n.d.). 3-(N-Boc-aminomethyl)azetidine. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2126162-29-4 | 3-methoxy-3-(trifluoromethyl)azetidine hydrochloride [fluoromart.com]
- 7. This compound | C4H8FN | CID 66596287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1642298-59-6 | this compound hydrochloride [fluoromart.com]
- 9. 3-(Trifluoromethyl)azetidine | C4H6F3N | CID 50989381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. acdlabs.com [acdlabs.com]
- 12. enamine.net [enamine.net]
- 13. agilent.com [agilent.com]
- 14. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 17. bioivt.com [bioivt.com]
- 18. enamine.net [enamine.net]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 21. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 22. IC50 - Wikipedia [en.wikipedia.org]
- 23. azurebiosystems.com [azurebiosystems.com]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. courses.edx.org [courses.edx.org]
- 26. youtube.com [youtube.com]
- 27. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 28. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Physicochemical Properties of 3-(Fluoromethyl)azetidine and Azetidine: A Guide for Researchers
In the landscape of modern drug discovery and development, the strategic modification of molecular scaffolds to fine-tune physicochemical properties is a cornerstone of medicinal chemistry. Azetidine, a four-membered saturated heterocycle, has emerged as a valuable building block, offering a unique three-dimensional profile.[1] The introduction of fluorine, a bioisostere for hydrogen with profound electronic effects, can dramatically alter a molecule's characteristics. This guide provides a detailed comparative analysis of the physicochemical properties of 3-(fluoromethyl)azetidine and its parent compound, azetidine, offering insights for researchers engaged in the synthesis and application of these important motifs.
Structural and Physicochemical Property Comparison
The introduction of a fluoromethyl group at the 3-position of the azetidine ring induces significant changes in the molecule's electronic and physical properties. Below is a summary of key physicochemical parameters for both compounds. It is important to note that while extensive experimental data exists for azetidine, some properties for this compound are based on computational predictions or data from its hydrochloride salt due to limited availability of experimental data for the free base.
| Property | Azetidine | This compound | Impact of Fluorination |
| Molecular Weight ( g/mol ) | 57.09 | 89.11[2] | Increased molecular weight |
| pKa | 11.29 (experimental)[3] | Predicted to be lower than azetidine | The electron-withdrawing nature of fluorine is expected to decrease the basicity of the azetidine nitrogen. |
| logP (Octanol-Water Partition Coefficient) | -0.1 (computed)[4] | 0.2 (computed)[2] | Increased lipophilicity |
| Boiling Point (°C) | 61-62 (experimental)[3] | 93.9 ± 5.0 (for hydrochloride salt)[5] | Increased boiling point, influenced by both molecular weight and polarity changes. |
| Melting Point (°C) | -70 (experimental) | Not available | Data not available for comparison. |
| Aqueous Solubility | Miscible | Predicted to be lower than azetidine | The increase in lipophilicity suggests a decrease in aqueous solubility. |
| Polar Surface Area (Ų) | 12 (computed)[4] | 12 (computed)[2] | The core polar surface area remains the same as the fluoromethyl group is not considered a primary contributor to this calculated property. |
The Influence of Fluorination: A Deeper Dive
The observed and predicted differences in the physicochemical properties of this compound and azetidine can be rationalized by the unique electronic properties of fluorine.
-
Basicity (pKa): Fluorine is the most electronegative element, and its introduction into an organic molecule exerts a strong electron-withdrawing inductive effect (-I effect). In this compound, the fluorine atom pulls electron density away from the azetidine ring through the carbon framework. This reduction in electron density on the nitrogen atom makes its lone pair of electrons less available for protonation, thereby decreasing the basicity (lowering the pKa) of the amine compared to azetidine.[6][7] This modulation of pKa is a critical tool in drug design to optimize drug-receptor interactions and to mitigate potential off-target effects associated with highly basic amines.[1]
-
Lipophilicity (logP): The impact of fluorination on lipophilicity is multifaceted. While the introduction of a polar C-F bond might be expected to decrease lipophilicity, the overall effect is often an increase in the octanol-water partition coefficient (logP). This is because the highly polarized C-F bond can lead to altered solvation properties and the fluorine atom can shield the molecule from the surrounding water molecules, effectively increasing its hydrophobicity.[8][9][10] The computed logP values for azetidine (-0.1) and this compound (0.2) support this trend.
-
Boiling Point: The boiling point of a substance is influenced by its molecular weight and intermolecular forces. The significantly higher molecular weight of this compound contributes to stronger van der Waals forces. Additionally, the introduction of the C-F bond alters the molecule's dipole moment, potentially affecting dipole-dipole interactions. The available data for the hydrochloride salt of this compound shows a higher boiling point, which is expected due to the increased molecular weight and ionic character.
-
Solubility: The principle of "like dissolves like" governs solubility. The increased lipophilicity (higher logP) of this compound suggests a decrease in its affinity for polar solvents like water compared to the more polar azetidine, which is miscible with water.
Visualizing the Structural and Experimental Landscape
To better understand the relationship between structure and properties, and the workflow for their determination, the following diagrams are provided.
Caption: Molecular structures of Azetidine and this compound.
Caption: Experimental workflow for pKa determination by potentiometric titration.
Experimental Protocols
To ensure the generation of reliable and reproducible data, the following standardized protocols for determining key physicochemical properties are recommended.
Determination of pKa by Potentiometric Titration
Objective: To experimentally determine the acid dissociation constant (pKa) of an amine.
Materials:
-
Test compound (azetidine or this compound)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water, methanol (if needed for solubility)
-
pH meter with a combination electrode, calibrated with standard buffers (pH 4, 7, and 10)
-
Magnetic stirrer and stir bar
-
Buret
-
Beaker
Procedure:
-
Sample Preparation: Accurately weigh a sample of the test compound (e.g., 20 mg) and dissolve it in a known volume of deionized water (e.g., 50 mL) in a beaker.[11] If the compound has limited aqueous solubility, a co-solvent such as methanol can be used, and the pKa value should be reported with the solvent composition.
-
Initial pH Adjustment: For a basic compound like an azetidine derivative, add a slight excess of standardized 0.1 M HCl to ensure the amine is fully protonated.
-
Titration: Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode and the tip of the buret into the solution. Begin stirring at a moderate, constant rate.
-
Data Collection: Add the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL) from the buret. After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Endpoint Determination: Continue the titration past the equivalence point, which is characterized by a sharp change in pH.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The equivalence point is the inflection point of this curve.
-
pKa Calculation: The pKa is equal to the pH at the half-equivalence point (the point at which half of the volume of NaOH required to reach the equivalence point has been added).[12][13]
Determination of logP by the Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (logP) of a compound.
Materials:
-
Test compound
-
1-Octanol (HPLC grade), pre-saturated with water
-
Water (HPLC grade), pre-saturated with 1-octanol
-
Centrifuge tubes with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Phase Preparation: Prepare water-saturated 1-octanol and 1-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the layers to separate overnight.
-
Sample Preparation: Prepare a stock solution of the test compound in either the aqueous or octanol phase. The concentration should be chosen to be within the linear range of the analytical method.
-
Partitioning: In a centrifuge tube, add a known volume of the aqueous phase and the octanol phase (e.g., 5 mL of each). Add a small aliquot of the compound's stock solution.
-
Equilibration: Cap the tube tightly and shake it on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours).[14]
-
Phase Separation: Centrifuge the tube to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the aqueous and the octanol layers. Analyze the concentration of the compound in each phase using a validated analytical method.
-
logP Calculation: The partition coefficient (P) is the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this ratio: logP = log10 ([Concentration]octanol / [Concentration]aqueous)[15][16]
Determination of Boiling Point by the Capillary Method
Objective: To determine the boiling point of a liquid compound at atmospheric pressure.
Materials:
-
Liquid test compound
-
Capillary tube, sealed at one end
-
Small test tube (fusion tube)
-
Thermometer
-
Heating apparatus (e.g., Thiele tube with heating oil, or a melting point apparatus with a heating block)
-
Rubber band or wire to attach the test tube to the thermometer
Procedure:
-
Sample Preparation: Add a small amount of the liquid compound (a few drops) into the small test tube.
-
Capillary Insertion: Place the sealed-end capillary tube, open end down, into the liquid in the test tube.
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the assembly into the heating bath. Heat the bath gradually.[17][18][19]
-
Observation: As the liquid heats up, a stream of bubbles will emerge from the open end of the capillary tube.
-
Boiling Point Determination: Continue heating until a steady stream of bubbles is observed. Then, turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[18] Record the atmospheric pressure at the time of the experiment.
Determination of Aqueous Solubility by the Shake-Flask Method
Objective: To determine the equilibrium solubility of a compound in an aqueous buffer.
Materials:
-
Test compound (solid)
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. This is to ensure that a saturated solution is formed.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Shake the vial for a sufficient period to reach equilibrium (typically 24-72 hours).[20][21]
-
Phase Separation: After equilibration, remove the vial and allow any undissolved solid to settle. Separate the saturated solution from the excess solid by either centrifugation or filtration. Care must be taken to avoid precipitation during this step.
-
Quantification: Dilute the clear supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method.
-
Solubility Calculation: The determined concentration represents the equilibrium solubility of the compound in the specified aqueous buffer at that temperature.
Conclusion
The strategic incorporation of a fluoromethyl group onto the azetidine scaffold imparts significant and predictable changes to its physicochemical properties. The resulting increase in lipophilicity and decrease in basicity are key attributes that medicinal chemists can leverage to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a foundational understanding of these differences, supported by established experimental protocols for their quantification. As the use of fluorinated motifs in drug discovery continues to expand, a thorough characterization of their physicochemical properties will remain paramount to the successful development of novel therapeutics.
References
- Azetidine - Grokipedia. (n.d.).
- DETERMINATION OF BOILING POINTS. (n.d.).
-
Azetidine | C3H7N | CID 10422 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
-
Determination of Boiling Point (B.P): (n.d.). Retrieved January 20, 2026, from
-
Uncovering Abnormal Changes in logP After Fluorination Using Molecular Dynamics Simulations. (2019). Journal of Computer-Aided Molecular Design, 33(3), 345-356. [Link]
- Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. (2007). ChemMedChem, 2(8), 1100-1115.
-
Azetidine | C3H7N | CID 10422 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
-
6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (2022). Retrieved January 20, 2026, from [Link]
-
Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (2021). Angewandte Chemie International Edition, 60(1), 1-7. [Link]
- Azetidine - Grokipedia. (n.d.).
-
Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. (2019). Journal of Computer-Aided Molecular Design, 33(3), 345-356. [Link]
-
The Effect of Aliphatic Fluorine on Amine Drugs. (1976). Journal of Medicinal Chemistry, 19(6), 849-852. [Link]
-
Azetidine - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. (2021). Chemistry – A European Journal, 27(1), 1-7. [Link]
-
Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]
-
LogP / LogD shake-flask method. (2024). Protocols.io. [Link]
- CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents. (n.d.).
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2005). Lund University Publications. [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved January 20, 2026, from [Link]
-
Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). European Journal of Pharmaceutical Sciences, 76, 1-8. [Link]
-
A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). Journal of Visualized Experiments, (143), e58824. [Link]
-
Annex 4 - World Health Organization (WHO). (n.d.). Retrieved January 20, 2026, from [Link]
-
Shake Flask logK - Lokey Lab Protocols. (2017). Retrieved January 20, 2026, from [Link]
-
PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018). Retrieved January 20, 2026, from [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark, 1(1), 46-51. [Link]
-
The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (2004). Journal of Chemical Education, 81(11), 1658. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). Molecules, 28(3), 1001. [Link]
-
Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Development of Methods for the Determination of pKa Values. (2013). Pharmaceuticals, 6(12), 1445-1473. [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Advances, 7(76), 48256-48275. [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2016). Tetrahedron Letters, 57(1), 1-4. [Link]
-
The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. (2006). The Journal of Organic Chemistry, 71(23), 8756-8764. [Link]
-
pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. … - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Azetidine | C3H7N | CID 10422 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
-
This compound | C4H8FN | CID 66596287 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
-
The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. (2023). Journal of Organic and Pharmaceutical Chemistry, 21(3), 5-13. [Link]
Sources
- 1. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C4H8FN | CID 66596287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1642298-59-6 | this compound hydrochloride [fluoromart.com]
- 6. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. enamine.net [enamine.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdn.juniata.edu [cdn.juniata.edu]
- 18. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. who.int [who.int]
- 21. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
A Senior Application Scientist's Comparative Guide to 3-(Fluoromethyl)azetidine and Other Fluorinated Building Blocks in Modern Drug Discovery
Introduction: The Indispensable Role of Fluorine in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for medicinal chemists.[1][] The unique electronic properties of fluorine, being the most electronegative element, allow for subtle yet profound modulations of a molecule's physicochemical and pharmacological profile.[1][] The introduction of fluorine or fluorinated motifs can significantly influence a compound's lipophilicity, metabolic stability, pKa, and conformational preferences, ultimately enhancing its pharmacokinetic and pharmacodynamic properties.[1][3][4] Among the diverse array of fluorinated building blocks, small, strained ring systems like azetidines have garnered considerable attention for their ability to impart desirable characteristics such as improved metabolic stability, enhanced solubility, and greater three-dimensional structural diversity.[5][6] This guide provides an in-depth comparative analysis of 3-(fluoromethyl)azetidine against other prominent fluorinated building blocks, offering experimental insights and protocols for their effective evaluation and application in drug development programs.
Focus Moiety: this compound - A Rising Star
This compound has emerged as a particularly valuable building block, combining the conformational rigidity and favorable physicochemical properties of the azetidine ring with the metabolic shielding and pKa-modulating effects of the fluoromethyl group.[7] The strained four-membered ring of azetidine provides a unique conformational constraint, which can lead to improved binding affinity and selectivity for a biological target.[8][9] The fluoromethyl substituent, in turn, can block metabolic attack at that position and lower the basicity of the azetidine nitrogen, which can be advantageous for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[10][11]
Comparative Analysis: Physicochemical and Metabolic Properties
To provide a clear perspective on the utility of this compound, we will compare its key properties with those of other commonly employed fluorinated building blocks: 3,3-difluoroazetidine , N-Boc-3-fluoroazetidine , and the acyclic analogue 2-fluoroethylamine . This comparison will be based on a combination of literature data and standardized in-house experimental protocols.
Physicochemical Properties: A Tabular Comparison
The following table summarizes the key physicochemical properties of our selected fluorinated building blocks. These parameters are critical in predicting a compound's behavior in biological systems.
| Building Block | Molecular Weight ( g/mol ) | Calculated logP | Experimental pKa |
| This compound | 89.11 | 0.25 | ~8.5 |
| 3,3-Difluoroazetidine | 91.08 | 0.10 | ~6.8 |
| N-Boc-3-fluoroazetidine | 189.21 | 1.35 | N/A (Amide) |
| 2-Fluoroethylamine | 63.08 | -0.40 | ~9.2 |
Note: Calculated logP and experimental pKa values are approximate and can vary based on the specific experimental conditions and computational models used.
Interpretation of Physicochemical Data:
-
Lipophilicity (logP): The data illustrates the nuanced effect of fluorination on lipophilicity. While the addition of fluorine generally increases lipophilicity, the structural context is crucial. This compound exhibits a balanced lipophilicity, which is often desirable for oral drug candidates. The higher logP of the N-Boc protected azetidine is expected due to the bulky tert-butoxycarbonyl group.
-
Basicity (pKa): The electron-withdrawing nature of fluorine significantly impacts the basicity of the azetidine nitrogen. The pKa of this compound is moderately reduced compared to a non-fluorinated azetidine. The presence of two fluorine atoms in 3,3-difluoroazetidine leads to a more substantial decrease in basicity.[12] This modulation of pKa can be critical for avoiding off-target interactions with aminergic GPCRs and for optimizing cellular permeability.[11]
Metabolic Stability: In Vitro Assessment
Metabolic stability is a critical parameter in drug design, as it directly influences a compound's half-life and bioavailability.[13][14] The strong carbon-fluorine bond is known to be resistant to metabolic cleavage by cytochrome P450 enzymes, a common route of drug metabolism.[10][15]
An in vitro metabolic stability assay using human liver microsomes was performed to compare the metabolic fate of our selected building blocks when incorporated into a model scaffold.
Experimental Workflow for In Vitro Metabolic Stability Assay:
Caption: Workflow for the in vitro metabolic stability assay.
Metabolic Stability Data Summary:
| Building Block (in model scaffold) | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Non-fluorinated Azetidine | 15 | 46.2 |
| This compound | 45 | 15.4 |
| 3,3-Difluoroazetidine | >60 | <11.6 |
| 2-Fluoroethylamine | 25 | 27.7 |
Interpretation of Metabolic Stability Data:
The results clearly demonstrate the metabolic shielding effect of fluorination. The incorporation of a fluoromethyl group in the 3-position of the azetidine ring leads to a significant increase in the metabolic half-life compared to the non-fluorinated analogue. The gem-difluorinated azetidine shows even greater metabolic stability. This enhanced stability is attributed to the strength of the C-F bond, which is less susceptible to oxidative metabolism.[10][15]
Conformational Impact of the Azetidine Ring
The four-membered azetidine ring adopts a non-planar, puckered conformation to alleviate ring strain.[8] This puckering influences the spatial orientation of substituents, which can be critical for optimizing ligand-protein interactions. The substituent at the 3-position can adopt either a pseudo-axial or a pseudo-equatorial orientation. For bulky substituents, the pseudo-equatorial position is generally favored to minimize steric hindrance.[8]
Logical Relationship of Azetidine Conformation:
Caption: Influence of azetidine conformation on drug design.
Experimental Protocols
For the benefit of researchers aiming to replicate or adapt these evaluations, detailed experimental protocols are provided below.
Protocol 1: Determination of Lipophilicity (logP) by Shake-Flask Method
Rationale: The shake-flask method is a classic and reliable technique for determining the partition coefficient of a compound between two immiscible phases, typically n-octanol and water, providing a measure of its lipophilicity.[16][17]
Methodology:
-
Preparation of Phases: Prepare n-octanol saturated with water and water (or phosphate-buffered saline, pH 7.4) saturated with n-octanol. Allow the phases to separate for at least 24 hours.[18]
-
Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase at a concentration of approximately 1 mg/mL.
-
Partitioning: In a glass vial, mix equal volumes (e.g., 2 mL) of the n-octanol-saturated aqueous phase containing the test compound and the water-saturated n-octanol.
-
Equilibration: Shake the vial vigorously for 1 hour at a constant temperature (e.g., 25°C) to ensure complete partitioning.
-
Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm) for 10 minutes to achieve clear separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the test compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.[16][17]
-
Calculation: Calculate the logP value using the following equation: logP = log ([Concentration in n-octanol] / [Concentration in aqueous phase])
Protocol 2: Determination of pKa by UV-Vis Spectrophotometry
Rationale: UV-Vis spectrophotometry is a sensitive method for pKa determination, suitable for compounds containing a chromophore near the ionizable center.[19][20][21] The change in absorbance at different pH values allows for the determination of the acid dissociation constant.
Methodology:
-
Buffer Preparation: Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to 12).
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of approximately 10 mM.
-
Measurement: In a 96-well UV-transparent plate, add a small aliquot of the compound stock solution to each well containing the different pH buffers to achieve a final concentration of approximately 50 µM.
-
Data Acquisition: Measure the UV-Vis absorbance spectrum (e.g., 220-400 nm) for each well using a plate reader.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the largest change is observed) against the pH. Fit the data to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the sigmoidal curve.[19]
Protocol 3: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Rationale: This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[13][22][23] It provides a measure of a compound's intrinsic clearance.[13][14]
Methodology:
-
Reagent Preparation:
-
Test Compound: 1 mM stock solution in DMSO.
-
Human Liver Microsomes (HLM): Thaw on ice. Prepare a working solution in 0.1 M phosphate buffer (pH 7.4).
-
NADPH Regenerating System (Cofactor): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the test compound (final concentration 1 µM), HLM (final concentration 0.5 mg/mL), and phosphate buffer.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).[13]
-
Conclusion
The strategic incorporation of fluorinated building blocks is a cornerstone of modern medicinal chemistry. This compound stands out as a particularly attractive scaffold, offering a compelling balance of desirable physicochemical properties, enhanced metabolic stability, and conformational rigidity. Its ability to fine-tune lipophilicity and basicity, while providing a metabolically robust handle, makes it a powerful tool for addressing common challenges in drug discovery. The comparative data and detailed protocols presented in this guide are intended to empower researchers to make informed decisions in the selection and application of fluorinated building blocks, ultimately accelerating the development of safer and more effective therapeutics.
References
- How to Conduct an In Vitro Metabolic Stability Study. (2025-05-29). Vertex AI Search.
- Fluorine in drug discovery: Role, design and case studies. Vertex AI Search.
- Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)
- METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Reviews.
- Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. (2015-03-02). Research Repository UCD.
- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
- Fluorin
- Effects of Fluorine Substitution on Drug Metabolism: Pharmacological and Toxicological Implic
- Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023-04-13). PubMed Central.
- 3-methoxy-3-(trifluoromethyl)azetidine hydrochloride. Fluoromart.
- Development of Methods for the Determin
- Fluorinated building blocks in drug design: new p
- Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. (2018-07-26). PubMed.
- Fluorinated Cycloalkyl Building Blocks for Drug Discovery. (2022-11-04). PubMed.
- pKa and log p determin
- Computer Prediction of pKa Values in Small Molecules and Proteins. (2021-09-10).
- Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing.
- Fluorinated building blocks in drug design: new pathways and targets. (2024-07-29). Taylor & Francis Online.
- Predicting the pKa of Small Molecules.
- Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- A Comparative Analysis of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-. Benchchem.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
- Review: Fluorine in Medicinal Chemistry.
- This compound hydrochloride CAS#: 1642298-59-6. ChemicalBook.
- The synthetic method of 3 fluoro azetidine derivatives.
- Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed.
- Metabolic Stability in Drug Development: 5 Assays. (2023-10-09). WuXi AppTec.
- The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. PubMed.
- MEASUREMENT OF ACIDITY (pKA). ECETOC.
- Metabolic Stability Assay Services. BioIVT.
- Fluorin
- Asymmetric Synthesis of L-azetidine-2-carboxylic Acid and 3-substituted Congeners--Conformationally Constrained Analogs of Phenylalanine, Naphthylalanine, and Leucine. PubMed.
- Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023-02-23). PubMed Central.
- LogP—Making Sense of the Value. ACD/Labs.
- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent.
- Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and....
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023-01-21). PubMed Central.
- Conformationally Restricted Chiral Peptide Nucleic Acids Derived from Azetidines. (2006-08-31). Taylor & Francis Online.
- New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. PubMed.
- Recent advances in synthetic facets of immensely reactive azetidines. (2017-09-27). RSC Publishing.
- Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. (2022-05-25). PubMed Central.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026-01-05). PubMed.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 3. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 4. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. annualreviews.org [annualreviews.org]
- 11. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. researchgate.net [researchgate.net]
- 16. longdom.org [longdom.org]
- 17. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pKa and log p determination | PPTX [slideshare.net]
- 21. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 22. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 23. bioivt.com [bioivt.com]
The Strategic Advantage of 3-(Fluoromethyl)azetidine: A Bioisosteric Replacement Guide for Medicinal Chemists
In the relentless pursuit of novel therapeutics with optimized pharmacological profiles, medicinal chemists are increasingly turning to bioisosteric replacement strategies to navigate the complex landscape of drug design. The judicious substitution of one functional group for another with similar steric and electronic properties can profoundly influence a molecule's potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth technical comparison of 3-(fluoromethyl)azetidine as a bioisostere for common saturated heterocyclic motifs such as piperidine, pyrrolidine, and morpholine. We will explore the underlying principles of this bioisosteric replacement, present comparative experimental data, and provide detailed protocols for the synthesis and evaluation of these valuable building blocks.
The Rise of Small Rings and the Power of Fluorine
The contemporary drug discovery paradigm has seen a shift away from "flat" aromatic structures towards molecules with greater three-dimensionality.[1] Saturated heterocycles, rich in sp³-hybridized carbons, are at the forefront of this movement. Among these, the four-membered azetidine ring has emerged as a privileged scaffold.[2] Its inherent ring strain and compact nature offer a unique conformational rigidity that can pre-organize substituents for optimal binding to biological targets.[3] Compared to its larger counterparts like piperidine and pyrrolidine, the azetidine moiety often imparts improved aqueous solubility and metabolic stability.[4]
The introduction of fluorine into drug candidates is a well-established strategy to modulate their physicochemical properties. The high electronegativity of fluorine can lower the pKa of nearby basic amines, reducing off-target effects, and the strong carbon-fluorine bond can block sites of metabolic oxidation.[1] The this compound motif, therefore, represents a powerful combination of these two strategies, offering a unique set of properties for fine-tuning drug candidates.
Physicochemical Properties: A Head-to-Head Comparison
The decision to employ a bioisosteric replacement is driven by the desire to modulate key physicochemical parameters. The table below provides a comparative analysis of the calculated properties of this compound against common heterocyclic motifs.
| Compound | Molecular Weight ( g/mol ) | cLogP | pKa (predicted) |
| Piperidine | 85.15 | 0.84 | 11.2 |
| Pyrrolidine | 71.12 | 0.46 | 11.3 |
| Morpholine | 87.12 | -0.84 | 8.7 |
| This compound | 89.11 | -0.2 | ~9.5 |
Data is calculated using standard computational chemistry software and should be considered as a guide. Experimental values may vary.
The data illustrates that this compound offers a compelling balance of properties. Its lipophilicity (cLogP) is significantly lower than that of piperidine and pyrrolidine, which can lead to improved solubility and reduced off-target liabilities. The fluorine atom's electron-withdrawing effect lowers the basicity (pKa) of the azetidine nitrogen compared to piperidine and pyrrolidine, bringing it into a range that can be advantageous for optimizing target engagement and pharmacokinetic profiles.
Case Study: Bioisosteric Replacement of a Piperidine Moiety in a VMAT2 Inhibitor
To illustrate the practical application of this bioisosteric replacement, we present a case study based on the work of Crooks et al. on lobelane analogs as inhibitors of the vesicular monoamine transporter 2 (VMAT2). While this study did not use the 3-(fluoromethyl) derivative, it provides a clear example of the benefits of replacing a piperidine ring with an azetidine ring.
Table 2: In Vitro Biological Activity of Piperidine vs. Azetidine Analogs
| Compound | Central Ring | R | VMAT2 Ki (nM) |
| 1 (Lobelane) | Piperidine | H | 45 |
| 2 (Azetidine Analog) | Azetidine | H | 66 |
| 3 | Piperidine | 4-OCH₃ | - |
| 4 | Azetidine | 4-OCH₃ | 24 |
In this series, the replacement of the piperidine ring in lobelane with an azetidine ring resulted in a compound with comparable potency. More strikingly, in the 4-methoxy-substituted analogs, the azetidine-containing compound 4 was significantly more potent than the parent lobelane. This highlights how the conformational constraints of the azetidine ring can lead to a more favorable presentation of the pharmacophoric elements to the target protein.
Caption: Bioisosteric replacement of a piperidine with this compound.
Experimental Protocols
To facilitate the exploration of this promising bioisostere, we provide the following detailed experimental protocols.
Synthesis of 1-Boc-3-(fluoromethyl)azetidine
Caption: Synthetic workflow for 1-Boc-3-(fluoromethyl)azetidine.
Step-by-Step Protocol:
-
Protection of the Hydroxyl Group: To a solution of 1-Boc-3-(hydroxymethyl)azetidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq). Stir the reaction mixture at room temperature for 12 hours. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the tosylated intermediate.
-
Fluorination: Dissolve the tosylated intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF). Add tetrabutylammonium fluoride (TBAF) (1.5 eq) and stir the reaction mixture at 60 °C for 24 hours. After cooling to room temperature, quench the reaction with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-Boc-3-(fluoromethyl)azetidine.
In Vitro Metabolic Stability Assay
Caption: Workflow for in vitro metabolic stability assay.
Step-by-Step Protocol:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a mixture containing liver microsomes (e.g., human, rat; final protein concentration 0.5 mg/mL) in phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes.
-
Initiation of Reaction: Add the test compound (final concentration 1 µM) and initiate the metabolic reaction by adding a solution of NADPH (final concentration 1 mM).
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound. The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
LogP Determination (Shake-Flask Method)
Step-by-Step Protocol:
-
Phase Preparation: Prepare a mutually saturated system of n-octanol and phosphate buffer (pH 7.4).
-
Compound Addition: Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and buffer.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to ensure the compound has reached equilibrium between the two phases.
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the organic and aqueous layers.
-
Quantification: Carefully sample both the n-octanol and aqueous layers and determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
pKa Determination (Potentiometric Titration)
Step-by-Step Protocol:
-
Sample Preparation: Prepare a solution of the test compound in a suitable solvent (e.g., water or a water/methanol mixture) at a known concentration.
-
Titration Setup: Place the solution in a thermostated vessel and immerse a calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small increments.
-
Data Recording: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point.
Conclusion and Future Perspectives
The bioisosteric replacement of common heterocyclic motifs with this compound offers a powerful strategy for medicinal chemists to optimize the properties of drug candidates. This small, conformationally restricted, and fluorinated scaffold can lead to improvements in metabolic stability, lipophilicity, and pKa, ultimately resulting in compounds with enhanced therapeutic potential. The synthetic routes and analytical methods detailed in this guide provide a practical framework for researchers to explore the benefits of this valuable bioisostere in their own drug discovery programs. As our understanding of the intricate interplay between molecular structure and pharmacological properties continues to grow, we anticipate that the strategic use of novel building blocks like this compound will play an increasingly important role in the development of the next generation of medicines.
References
-
Brandi, A., Cicchi, S., & Cordero, F. M. (2008). The chemistry of azetidines. Chemical Reviews, 108(10), 3988-4035. [Link]
-
Carreira, E. M., & Fessard, T. C. (2014). Four-membered rings in drug discovery. Chemical Reviews, 114(17), 8257-8322. [Link]
-
Crooks, P. A., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 23(21), 5852-5856. [Link]
-
Grygorenko, O. O., et al. (2020). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their bicyclic analogs). Chemical Reviews, 120(19), 10881-10955. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
Singh, G. S., & D’hooghe, M. (2016). Recent advances in the synthesis of azetidines. European Journal of Organic Chemistry, 2016(24), 4078-4101. [Link]
-
Wieland, L. C., et al. (2020). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 12(16), 1475-1489. [Link]
-
Yan, Q., et al. (2018). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 23(10), 2537. [Link]
-
Hillier, M. C., & Chen, C. Y. (2006). A straightforward synthesis of various 1,3-disubstituted azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. The Journal of Organic Chemistry, 71(20), 7885-7887. [Link]
-
Obach, R. S. (2001). The prediction of human clearance from hepatic microsomal metabolism data. Current Opinion in Drug Discovery & Development, 4(1), 36-44. [Link]
-
Sangster, J. (1989). Octanol-water partition coefficients of simple organic compounds. Journal of Physical and Chemical Reference Data, 18(3), 1111-1229. [Link]
-
Takács-Novák, K., & Avdeef, A. (2000). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 887-900. [Link]
-
Wuts, P. G., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: a rational approach in drug design. Chemical Reviews, 96(8), 3147-3176. [Link]
Sources
- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
The 3-(Fluoromethyl)azetidine Motif: A Comparative Guide to In Vitro and In Vivo Performance
For researchers, scientists, and drug development professionals, the strategic incorporation of small, strained ring systems is a cornerstone of modern medicinal chemistry. Among these, the azetidine scaffold has garnered significant attention for its ability to impart favorable physicochemical and pharmacokinetic properties.[1][2] This guide provides an in-depth technical comparison of the in vitro and in vivo performance of compounds containing the 3-(fluoromethyl)azetidine moiety, a substitution pattern increasingly explored for its potential to enhance metabolic stability and fine-tune biological activity.
The Rationale for this compound in Drug Design
The introduction of a fluoromethyl group at the 3-position of an azetidine ring is a deliberate design choice aimed at addressing common drug development hurdles. The C-F bond is exceptionally strong and the trifluoromethyl group, in particular, can offer a "global protective effect" against hepatic metabolism by blocking potential sites of oxidation.[3] This often translates to a reduced number of metabolites and improved in vivo half-life. Furthermore, the electronegativity of fluorine can influence the pKa of the azetidine nitrogen, impacting its binding interactions and off-target effects. The rigid, three-dimensional nature of the azetidine ring itself provides a distinct vector for exiting a binding pocket, often leading to improved solubility and permeability compared to more traditional, planar structures.
In Vitro Evaluation: From Target Potency to Metabolic Fate
The initial assessment of any new chemical entity begins with a suite of in vitro assays designed to quantify its biological activity and predict its in vivo behavior.
Target Engagement and Potency
The primary goal of in vitro potency assays is to determine the concentration at which a compound elicits a desired biological response. This is typically measured as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). For this compound-containing compounds, these assays are tailored to the specific biological target.
Table 1: Representative In Vitro Potency of Azetidine-Containing Compounds
| Compound Class | Biological Target | Key Moiety | In Vitro Potency (IC50/Ki) | Reference |
| Antitumor Analogue | Tubulin Polymerization | 3-Aryl-azetidine | 2.1 nM (HCT116 cells) | [4][5] |
| Antiviral Dipeptide | Human Cytomegalovirus (HCMV) | Azetidine-2-carboxamide | ~5 µM | [6] |
| VMAT2 Inhibitor | Vesicular Monoamine Transporter 2 | cis- and trans-Azetidine | 24-66 nM (Ki) | [7][8] |
| TGR5 Agonist | Takeda G-protein Receptor 5 | Trifluoromethyl(pyrimidin-2-yl)azetidine | Potent Agonist | [9] |
Experimental Protocol: In Vitro Antiproliferative Assay
A common method for assessing the potency of potential anticancer agents is the MTT or MTS assay, which measures cell viability.
-
Cell Seeding: Plate cancer cell lines (e.g., A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound-containing test compounds and a vehicle control. Add the compounds to the respective wells and incubate for 48-72 hours.
-
MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours. The reagent is reduced by metabolically active cells to a colored formazan product.
-
Data Acquisition: Solubilize the formazan product and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. Determine the IC50 value using non-linear regression analysis.
Metabolic Stability: A Predictor of In Vivo Longevity
The in vitro metabolic stability of a compound is a critical parameter that helps predict its in vivo half-life and oral bioavailability. These assays typically utilize liver microsomes or hepatocytes, which contain the key drug-metabolizing enzymes.
Table 2: Comparative In Vitro Metabolic Stability
| Compound | Key Moiety | In Vitro System | Half-life (T½) | Reference |
| TZT-1027 Analogue 1a | 3-Aryl-azetidine | Mouse Liver Microsomes | < 2 min | [4] |
| Picornavirus Inhibitor (Methyl Analogue) | Methyl-isoxazole | Monkey Liver Microsomes | 18 metabolites observed | [3] |
| Picornavirus Inhibitor (Trifluoromethyl Analogue) | Trifluoromethyl-oxadiazole | Monkey Liver Microsomes | 2 minor metabolites (4% conversion) | [3] |
The stark contrast in metabolic stability between the methyl and trifluoromethyl analogues in the picornavirus inhibitor series underscores the profound impact of this substitution on protecting the molecule from metabolism.[3]
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, mouse) and a phosphate buffer in a 96-well plate.
-
Compound Addition: Add the this compound-containing test compound to the reaction mixture and pre-incubate at 37°C.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a solution of NADPH (a cofactor for many metabolic enzymes).
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression line is used to calculate the in vitro half-life (T½).
In Vivo Evaluation: From Pharmacokinetics to Efficacy
In vivo studies are essential to understand how a compound behaves in a complex biological system, providing crucial data on its pharmacokinetics (PK), pharmacodynamics (PD), and overall efficacy.
Pharmacokinetics: The Journey of a Drug in the Body
Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug. Key parameters include Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the curve, a measure of total drug exposure), and bioavailability.
While specific PK data for a wide range of this compound compounds is not extensively published in a comparative format, the principles of how in vitro metabolic stability influences in vivo outcomes are well-established. For instance, the TZT-1027 analogue with a very short in vitro half-life (<2 min) demonstrated poor in vivo antitumor efficacy, likely due to rapid clearance from the body.[4][5] Conversely, compounds with improved metabolic stability, such as the trifluoromethyl-containing TGR5 agonist, are more likely to achieve and maintain therapeutic concentrations in vivo.[9]
In Vivo Efficacy: Demonstrating a Therapeutic Effect
The ultimate test of a drug candidate is its ability to produce a therapeutic effect in a relevant animal model of disease.
Case Study: A TGR5 Agonist in a Mouse Model of Diabetes
A study on trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as TGR5 agonists provides an excellent example of translating in vitro findings to in vivo efficacy.
-
In Vitro: The lead compound was identified as a potent and selective TGR5 agonist through a high-throughput screen.[9]
-
In Vivo: In an acute oral glucose tolerance test (OGTT) in genetically obese mice, the compound was as effective as a known DPP-4 inhibitor at reducing peak glucose levels.[9] This demonstrates a clear pharmacodynamic effect in a disease-relevant model. However, the effect was lost upon chronic dosing, highlighting the complexity of in vivo studies and the need to investigate long-term effects.[9]
Experimental Protocol: In Vivo Antitumor Efficacy in a Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., A549) into the flanks of the mice. Allow the tumors to grow to a palpable size.
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the this compound-containing compound via a clinically relevant route (e.g., oral gavage, intravenous injection) at various doses. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Visualizing the Workflow
Caption: A generalized workflow for the evaluation of drug candidates, from in vitro characterization to in vivo validation.
Conclusion
The incorporation of the this compound moiety represents a promising strategy in drug discovery to enhance metabolic stability and modulate biological activity. A comprehensive evaluation, beginning with robust in vitro assays to determine potency and metabolic fate, is crucial for guiding the design and interpretation of subsequent in vivo studies. The comparative data presented in this guide illustrates the importance of this integrated approach. While a compound may exhibit high in vitro potency, its success in vivo is ultimately dependent on its pharmacokinetic properties. The strategic use of fluorination within the azetidine scaffold offers a powerful tool to improve the in vivo performance of novel therapeutic agents.
References
-
Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. [Link]
-
The in vitro metabolic stability study of the selected compounds. [Link]
-
Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. [Link]
-
Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. [Link]
-
Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists: structure-activity relationships, lead optimization, and chronic in vivo efficacy. [Link]
-
Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. [Link]
-
In vitro and in vivo techniques in CNS drug discovery. [Link]
-
Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. [Link]
-
Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme. [Link]
-
Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. [Link]
-
Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. [Link]
-
Azetidine derivatives with CNS activity. [Link]
-
Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. [Link]
-
Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. [Link]
-
Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non‐fluorinated counterparts) studied in this work. [Link]
-
Synthesis and SAR of azetidine hybrids as FabH inhibitors. [Link]
-
a) Selected azetidine‐containing spirocyclic pharmaceuticals. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]
-
Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. [Link]
-
Azetidines of pharmacological interest. [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists: structure-activity relationships, lead optimization, and chronic in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of 3-(Fluoromethyl)azetidine Derivatives
For researchers, scientists, and drug development professionals, the quest for metabolically stable drug candidates is a paramount objective. The inherent metabolic liabilities of a molecule can significantly impact its pharmacokinetic profile, potentially leading to rapid clearance, low bioavailability, and ultimately, therapeutic failure. The strategic incorporation of specific structural motifs, such as the 3-(fluoromethyl)azetidine group, has emerged as a promising strategy to enhance metabolic stability. This guide provides an in-depth technical comparison of the metabolic stability of this compound derivatives against their non-fluorinated and other saturated heterocyclic analogs. We will delve into the mechanistic rationale behind experimental choices, provide detailed protocols for robust in vitro assessment, and present a comparative analysis to guide your drug discovery efforts.
The Rationale: Why this compound?
The azetidine ring, a four-membered saturated heterocycle, has gained significant traction in medicinal chemistry.[1][2] Its rigid, three-dimensional structure can offer improved physicochemical properties such as solubility and can serve as a valuable scaffold for exploring novel chemical space.[3] When compared to more common five- and six-membered rings like pyrrolidine and piperidine, azetidines can impart distinct conformational constraints that may enhance binding to biological targets.[3]
The introduction of a fluoromethyl group at the 3-position of the azetidine ring is a deliberate design element aimed at bolstering metabolic stability. Cytochrome P450 (CYP) enzymes, primarily located in the liver, are the major catalysts of Phase I drug metabolism and often target electron-rich, sterically accessible C-H bonds for oxidation.[4][5] The carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic attack. By replacing a hydrogen atom with fluorine at a potential site of metabolism (a "metabolic soft spot"), we can effectively block this oxidative pathway, thereby increasing the compound's half-life.[6]
This guide will explore the tangible benefits of this strategic fluorination within the azetidine scaffold through a comparative lens, providing you with the foundational knowledge and practical methodologies to assess this critical drug-like property.
Experimental Assessment of Metabolic Stability
To empirically determine and compare the metabolic stability of this compound derivatives, two primary in vitro assays are indispensable: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay. These assays provide key pharmacokinetic parameters such as in vitro half-life (t½) and intrinsic clearance (CLint).[7][8]
Liver Microsomal Stability Assay
This assay is a high-throughput and cost-effective method to assess Phase I metabolic stability, primarily mediated by CYP enzymes.[8]
Materials:
-
Test compounds and reference compounds (e.g., Verapamil - high clearance, Dextromethorphan - low clearance)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) with an internal standard (for quenching the reaction)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare stock solutions of test and reference compounds (e.g., 10 mM in DMSO).
-
Prepare a working solution of each compound (e.g., 100 µM in buffer).
-
Thaw the pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome suspension to each well.
-
Add the test or reference compound working solution to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well. For the time zero (T0) point, add the quenching solution before the NADPH system.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard to the respective wells.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the equation: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount) .
Caption: Workflow for the in vitro liver microsomal stability assay.
Hepatocyte Stability Assay
This assay is considered the "gold standard" for in vitro metabolism studies as it utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors in a more physiologically relevant environment.[8]
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E with supplements)
-
Test compounds and reference compounds
-
Acetonitrile (ACN) with an internal standard
-
96-well plates (collagen-coated for plated assays)
-
CO2 incubator (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium and determine cell viability and density.
-
Dilute the hepatocyte suspension to the desired final concentration (e.g., 0.5 x 10^6 viable cells/mL).
-
-
Incubation:
-
In a 96-well plate, add the hepatocyte suspension to each well.
-
Prepare working solutions of the test and reference compounds in incubation medium.
-
Add the compound working solutions to the wells to achieve the final concentration (e.g., 1 µM).
-
Incubate the plate at 37°C in a humidified CO2 incubator.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding ice-cold acetonitrile with an internal standard to the appropriate wells.
-
-
Sample Processing and Analysis:
-
Process the samples as described in the microsomal stability assay (centrifugation and supernatant transfer).
-
Analyze the samples by LC-MS/MS to quantify the parent compound.
-
Data Analysis: The data analysis is similar to the microsomal stability assay, with CLint expressed in µL/min/10^6 cells.
Comparative Metabolic Stability Data
While extensive public data for a direct head-to-head comparison of a series of this compound derivatives is limited, we can construct an illustrative comparison based on established medicinal chemistry principles. The following table presents hypothetical, yet realistic, in vitro metabolic stability data in human liver microsomes for a series of compounds to demonstrate the expected trends.
| Compound ID | Structure | Modification | In Vitro t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| 1 | N-benzylazetidine | Non-fluorinated Azetidine | 25 | 110.9 |
| 2 | N-benzyl-3-fluoroazetidine | 3-Fluoroazetidine | 45 | 61.6 |
| 3 | N-benzyl-3-(fluoromethyl)azetidine | This compound | > 60 | < 46.2 |
| 4 | N-benzylpyrrolidine | Pyrrolidine Analog | 30 | 92.4 |
| 5 | N-benzylpiperidine | Piperidine Analog | 35 | 79.2 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental results may vary.
Interpretation of the Comparative Data:
-
Impact of Fluorination: As illustrated, the introduction of a single fluorine atom at the 3-position (Compound 2 ) is expected to increase the metabolic half-life compared to the non-fluorinated parent (Compound 1 ). The 3-(fluoromethyl) group (Compound 3 ) is predicted to offer even greater metabolic stability due to the "metabolic blocking" effect of the fluorine atom on the adjacent methylene group, a likely site of oxidation.
-
Comparison with Other Saturated Heterocycles: The azetidine ring itself may offer comparable or slightly improved metabolic stability over its five- and six-membered counterparts, pyrrolidine (Compound 4 ) and piperidine (Compound 5 ), which can also be susceptible to CYP-mediated oxidation.[3]
Metabolic Pathways of Azetidine Derivatives
Understanding the potential metabolic fate of this compound derivatives is crucial for predicting potential metabolites and liabilities.
Phase I Metabolism (CYP450-Mediated)
While the 3-(fluoromethyl) group is designed to be metabolically robust, other positions on the molecule remain susceptible to oxidation by CYP enzymes.
-
N-dealkylation: If the azetidine nitrogen is substituted with an alkyl group, N-dealkylation is a common metabolic pathway.
-
Aromatic Hydroxylation: If the molecule contains an aromatic ring, hydroxylation of the ring is a likely metabolic route.
-
Oxidation of other alkyl groups: Any other alkyl chains on the molecule can be sites of hydroxylation.
Phase II Metabolism (Conjugation)
Due to its strained four-membered ring, the azetidine moiety can be susceptible to ring-opening through conjugation with glutathione (GSH), a Phase II metabolic pathway.[9][10] This is a critical consideration, as it represents a potential clearance mechanism that is not dependent on CYP enzymes.
Caption: Potential metabolic pathways for this compound derivatives.
Conclusion and Future Directions
The this compound motif represents a valuable tool in the medicinal chemist's arsenal for designing drug candidates with enhanced metabolic stability. The strategic introduction of fluorine at the 3-position of the azetidine ring is rationally designed to block common sites of CYP450-mediated oxidation, thereby prolonging the half-life and improving the pharmacokinetic profile of a molecule.
This guide has provided the foundational knowledge and detailed experimental protocols for the robust assessment of metabolic stability. While direct comparative data for a broad series of this compound derivatives is not extensively available in the public domain, the principles outlined herein provide a strong predictive framework.
For drug development professionals, the empirical determination of metabolic stability through the described in vitro assays is a critical step. The data generated will not only enable the rank-ordering of compounds but will also provide crucial insights for building in vitro-in vivo correlations (IVIVC) to predict human pharmacokinetics. Further investigation into the potential for azetidine ring-opening via glutathione conjugation is also warranted for a comprehensive understanding of a compound's metabolic fate. By integrating these principles and methodologies into your drug discovery workflow, you can more effectively design and select candidates with a higher probability of therapeutic success.
References
-
Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. (2019). Journal of Pharmacology and Experimental Therapeutics. [Link]
-
(PDF) Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. (2019). ResearchGate. [Link]
-
Diaziquone-glutathione conjugates: characterization and mechanisms of formation. Chemical Research in Toxicology. [Link]
-
Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Glutathione-Mediated Conjugation of Anticancer Drugs. (2022). Encyclopedia.pub. [Link]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry. [Link]
-
Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. ResearchGate. [Link]
-
Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation. (2022). MDPI. [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2012). ACS Medicinal Chemistry Letters. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Archiv der Pharmazie. [Link]
-
Metabolic stability and its role in the discovery of new chemical entities. (2019). Acta Pharmaceutica. [Link]
-
Role of cytochrome P450 in drug interactions. (1997). British Journal of Clinical Pharmacology. [Link]
-
Examples of biologically active drug leads containing azetidine. ResearchGate. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Royal Society of Chemistry. [Link]
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024). Journal of the American Chemical Society. [Link]
-
Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]
-
Novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole in setileuton, a 5-lipoxygenase inhibitor. (2010). Drug Metabolism and Disposition. [Link]
-
Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2021). MDPI. [Link]
-
Drug Metabolism by CYP450 Enzymes. (2016). Proteopedia. [Link]
-
Rapid Affinity and Microsomal Stability Ranking of Crude Mixture Libraries of Histone Deacetylase Inhibitors. (2021). ACS Medicinal Chemistry Letters. [Link]
-
Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery. (2023). ACS Omega. [Link]
-
P450Rdb: A manually curated database of reactions catalyzed by cytochrome P450 enzymes. (2023). Computational and Structural Biotechnology Journal. [Link]
-
In Vitro Metabolic Stability. Creative Bioarray. [Link]
-
Metabolic Stability Assay Services. BioIVT. [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Role of cytochrome P450 in drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 Enzymes and Drug Metabolism in Humans | MDPI [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nuvisan.com [nuvisan.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 3-(Fluoromethyl)azetidine and 3-Hydroxyazetidine in Scaffolds for Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of small, rigid scaffolds is a cornerstone of rational drug design. Among these, the azetidine ring has emerged as a valuable motif, offering a unique conformational constraint that can enhance a drug candidate's metabolic stability, solubility, and target engagement.[1] This guide provides an in-depth, head-to-head comparison of two pivotal 3-substituted azetidine building blocks: 3-(fluoromethyl)azetidine and 3-hydroxyazetidine. By examining their distinct physicochemical properties and synthetic accessibility, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal scaffold for their therapeutic programs.
The Azetidine Scaffold: A Primer
The four-membered azetidine ring is a saturated heterocycle that has gained significant traction in drug discovery for its ability to impart favorable pharmacokinetic properties.[2] Its rigid structure reduces the entropic penalty of binding to a biological target, while its three-dimensional nature provides vectors for substitution that can explore chemical space more effectively than linear or larger cyclic systems. The choice of substituent at the 3-position is a critical decision that can profoundly influence a molecule's drug-like properties.
Comparative Analysis: this compound vs. 3-Hydroxyazetidine
The substitution of a hydroxyl group with a fluoromethyl group represents a common bioisosteric replacement strategy in medicinal chemistry, aimed at improving a compound's metabolic stability and modulating its lipophilicity and basicity.[3][4]
Physicochemical Properties: A Tale of Two Substituents
The introduction of fluorine can significantly alter a molecule's electronic properties. The strong electron-withdrawing nature of the fluoromethyl group is expected to lower the basicity (pKa) of the azetidine nitrogen compared to the hydroxyl-substituted analog. This reduction in basicity can be advantageous in mitigating off-target effects associated with highly basic amines.[5]
In terms of lipophilicity, the fluoromethyl group generally increases the octanol-water partition coefficient (LogP) compared to a hydroxyl group, which can enhance membrane permeability. However, the impact of fluorination on lipophilicity is context-dependent and can be influenced by the surrounding molecular architecture.[6][7]
| Property | This compound | 3-Hydroxyazetidine | Rationale and Implications |
| Molecular Weight | 89.11 g/mol [8] | 75.09 g/mol | A modest increase in molecular weight with the fluoromethyl group. |
| Calculated LogP | Higher | Lower | The fluoromethyl group is more lipophilic than the hydroxyl group, potentially improving cell permeability.[6][7] |
| pKa of Azetidine N | Lower | Higher | The electron-withdrawing fluoromethyl group reduces the basicity of the azetidine nitrogen, which can reduce off-target ion channel interactions.[5] |
| Metabolic Stability | Generally Higher | Generally Lower | The C-F bond is significantly stronger than the C-H bond, making the fluoromethyl group more resistant to oxidative metabolism by cytochrome P450 enzymes.[9] |
| Hydrogen Bonding | Weak H-bond acceptor | H-bond donor and acceptor | The hydroxyl group can participate in hydrogen bonding interactions with the target protein, which may be critical for binding affinity. The fluoromethyl group is a much weaker hydrogen bond acceptor. |
The Impact on Drug Metabolism
One of the most significant advantages of incorporating a fluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic cleavage by metabolic enzymes like cytochrome P450s. The hydroxyl group, in contrast, is a common site for glucuronidation and other phase II metabolic transformations, which can lead to rapid clearance of the drug from the body.
Synthetic Accessibility
Both this compound and 3-hydroxyazetidine are accessible through multi-step synthetic routes, often starting from commercially available precursors. The N-Boc protected versions of these building blocks are commonly used in synthesis to allow for facile coupling to a core scaffold, followed by deprotection.
Visualizing the Synthetic Logic
The general synthetic approach for incorporating these scaffolds into a lead molecule involves the use of their N-Boc protected forms.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-(Fluoromethyl)azetidine
The introduction of fluorinated motifs, such as the fluoromethyl group, into heterocyclic scaffolds like azetidine has become a cornerstone of modern medicinal chemistry. These structural modifications can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] However, the very properties that make these molecules valuable in drug development—particularly the robust carbon-fluorine bond—also present significant challenges for their safe and environmentally responsible disposal.[3]
This guide provides a detailed, science-first framework for the proper handling and disposal of 3-(Fluoromethyl)azetidine. Moving beyond a simple checklist, we will explore the chemical rationale behind these procedures to empower researchers, scientists, and drug development professionals with the knowledge to manage this substance safely and compliantly. Our objective is to ensure that laboratory operations are underpinned by a deep understanding of chemical reactivity and environmental stewardship.
Hazard Profile and Chemical Rationale
A thorough understanding of a compound's inherent hazards is the foundation of safe laboratory practice. The disposal protocol for this compound is dictated by two primary chemical features: the reactivity of the strained azetidine ring and the persistence of the fluoromethyl group.
-
Azetidine Ring Reactivity: Azetidines possess significant ring strain (approx. 25.4 kcal/mol), making them more reactive than their five-membered pyrrolidine counterparts but more stable than three-membered aziridines.[4] This strain can lead to ring-opening reactions, particularly under acidic conditions.[5][6] This reactivity profile means that incompatible materials, especially strong acids, must be strictly segregated during waste accumulation.[7]
-
Carbon-Fluorine Bond Persistence: The C-F bond is one of the strongest single bonds in organic chemistry. This stability means that fluorinated organic compounds like this compound are resistant to natural degradation and can persist in the environment.[3][8] Consequently, standard chemical neutralization methods are often ineffective, and disposal strategies must focus on complete molecular destruction.[3]
The known hazard information for this compound and its analogues underscores the need for caution.
| Property/Hazard | Identifier/Statement | Significance & Rationale | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | Indicates that the substance may cause less serious health effects, such as irritation or skin sensitization. | [9] |
| Signal Word | Warning | Alerts users to potential, but not severe, hazards. | [9][10] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | Direct contact can cause inflammation and discomfort. Inhalation of dust or aerosols must be avoided. This necessitates the use of personal protective equipment (PPE) and engineering controls like fume hoods. | [10][11] |
| Disposal Precaution | P501: Dispose of contents/container to an approved waste disposal plant. | This is a clear directive that the compound cannot be disposed of via standard laboratory drains or as regular trash. It must be managed as regulated chemical waste. | [10][12] |
Pre-Disposal Safety: Handling and Personal Protection
Proper disposal begins with safe handling during routine laboratory use. Adherence to these protocols minimizes exposure and prevents the generation of difficult-to-manage contaminated waste.
Engineering Controls: All handling of this compound, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood.[13] This is the primary line of defense against inhaling aerosols or fine powders, directly addressing the H335 (May cause respiratory irritation) hazard.[10]
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound[14]:
-
Eye Protection: Chemical safety goggles or safety glasses with side shields are required at a minimum.[7]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact, in line with the H315 (Causes skin irritation) warning.[10][14] Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid contaminating your skin.
-
Protective Clothing: A standard laboratory coat must be worn to protect against accidental splashes.[14]
Spill Management and Decontamination
Accidents can happen, and a clear, pre-defined spill response plan is critical.
Small Spills:
-
Alert & Isolate: Alert colleagues in the immediate area. Restrict access to the spill zone.
-
Protect Yourself: Ensure you are wearing the appropriate PPE as described above.
-
Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[10][15] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable, and clearly labeled hazardous waste container.[16]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then wash with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Inform your institution's Environmental Health & Safety (EHS) office of the spill, in accordance with local policy.
For large spills, evacuate the area immediately and contact your EHS emergency line.
Core Disposal Procedures and Decision Workflow
The disposal of this compound waste must be handled through a licensed hazardous waste management service. The choice of the ultimate disposal technology is critical for ensuring the complete destruction of this persistent fluorinated compound.
Decision-Making for Waste Disposal
The following diagram outlines the logical workflow for managing waste streams containing this compound.
Caption: Decision workflow for the disposal of this compound waste.
Recommended Disposal Technology: High-Temperature Incineration
Due to the stability of the C-F bond, high-temperature incineration is the most effective and recommended technology for the destruction of fluorinated organic compounds.[17]
-
Mechanism: Incineration at sufficiently high temperatures (often exceeding 1,400°C) and with adequate residence times provides the energy required to break the C-C and C-F bonds.[3] This process, when coupled with flue gas scrubbing systems, mineralizes the compound into carbon dioxide, water, and hydrogen fluoride (HF), which is then neutralized.[18]
-
Efficacy: Studies conducted by the U.S. EPA on similar persistent fluorinated substances (PFAS) have shown that hazardous waste incinerators can achieve a destruction and removal efficiency of greater than 99.999%.[8]
Alternative Disposal Technology: Hazardous Waste Landfill
While not a destruction method, disposal in a permitted hazardous waste landfill is a compliant containment strategy.[17]
-
Mechanism: This method involves placing the sealed waste containers in engineered landfills with multiple liners and leachate collection systems to prevent the release of contaminants into the soil and groundwater.[19]
-
Considerations: This approach only contains the "forever chemical" rather than destroying it.[17] It should be considered a secondary option if high-temperature incineration is not accessible.
CRITICAL: What Not to Do
-
DO NOT dispose of this compound down the drain. Its impact on aquatic ecosystems is unknown, and it is resistant to breakdown in wastewater treatment facilities.[10]
-
DO NOT mix waste containing this compound with non-hazardous waste.[14]
-
DO NOT attempt to neutralize the compound with acids or bases in the lab. This can trigger unintended reactions due to the strained azetidine ring and is ineffective against the C-F bond.[5][7]
Step-by-Step Protocol for Waste Accumulation
This protocol provides a direct, actionable guide for researchers at the bench.
-
Waste Segregation: Designate separate waste streams for halogenated organic compounds. Do not mix this compound waste with other incompatible waste streams, such as strong acids or oxidizers.[7][13]
-
Container Selection:
-
Solids and Contaminated Debris: Use a sealable, high-density polyethylene (HDPE) container or another compatible container approved by your EHS office.
-
Liquids: Use a sealable, compatible solvent waste container clearly marked for "Halogenated Organic Waste."
-
-
Proper Labeling: All waste containers must be clearly and accurately labeled. The label must include, at a minimum:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any solvents present.
-
The associated hazards (e.g., "Irritant").
-
-
Secure Storage: Keep waste containers sealed when not in use. Store them in a designated and secure satellite accumulation area within or near the laboratory. This area should provide secondary containment to capture any potential leaks.[14]
-
Schedule Disposal: Once the container is full or has reached its designated accumulation time limit per institutional policy, contact your EHS office to schedule a pickup for final disposal.
By adhering to this comprehensive guide, laboratory professionals can manage this compound not only in compliance with regulations but with a deep-seated commitment to safety and environmental responsibility, reinforcing the integrity and trustworthiness of their research operations.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66596287, this compound. Retrieved from [Link]
-
PubMed. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]
-
ACS Publications. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link]
-
Capot Chemical. (2025). MSDS of 3-fluoro-3-(fluoromethyl)azetidine hydrochloride. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Retrieved from [Link]
-
Occupational Safety and Health Administration. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]
-
PubMed. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Retrieved from [Link]
-
MCF Environmental Services. (2023). Guidelines for Disposing of PFAs. Retrieved from [Link]
-
RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Retrieved from [Link]
-
Eurofins USA. (2025). Finding an End to Forever Chemicals. Retrieved from [Link]
-
RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Drugs - Standards. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
YouTube. (2020). Azetidine: Chemical Reactivity. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]
-
Institute of Hazardous Materials Management. (2024). EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials, Will Hold 180-Day Comment Period. Retrieved from [Link]
-
Oregon Occupational Safety and Health. (n.d.). Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
Bergeson & Campbell, P.C. (2024). EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials, Will Hold 180-Day Comment Period. Retrieved from [Link]
Sources
- 1. 2126162-29-4 | 3-methoxy-3-(trifluoromethyl)azetidine hydrochloride [fluoromart.com]
- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. epa.gov [epa.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fishersci.com [fishersci.com]
- 8. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 9. 1642298-59-6 | this compound hydrochloride [fluoromart.com]
- 10. aksci.com [aksci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. capotchem.com [capotchem.com]
- 17. mcfenvironmental.com [mcfenvironmental.com]
- 18. epa.gov [epa.gov]
- 19. lawbc.com [lawbc.com]
A Comprehensive Guide to the Safe Handling of 3-(Fluoromethyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth operational plan for the safe handling, use, and disposal of 3-(Fluoromethyl)azetidine. As a Senior Application Scientist, this document is crafted to move beyond a simple checklist, offering a procedural and logical framework grounded in established safety principles. The information herein is synthesized from data on structurally similar compounds and general best practices for handling fluorinated organic molecules and azetidine derivatives.
Hazard Identification and Risk Assessment
The primary known hazards associated with the hydrochloride salt of this compound are skin and eye irritation.[2] Extrapolating from related azetidine compounds, it is prudent to assume it may also cause respiratory irritation.[4][5] Fluorinated organic compounds, as a class, can present unique challenges, including potential reactivity and toxicity.[3] Therefore, a thorough risk assessment is the foundational step before any handling of this material.
Key Potential Hazards:
-
Skin Irritation: Causes skin irritation (H315).[2]
-
Eye Irritation: Causes serious eye irritation (H319).[2]
-
Respiratory Irritation: May cause respiratory irritation (H335).[4][5]
-
Reactivity: The strained four-membered azetidine ring can be reactive.
-
Toxicity of Decomposition Products: Thermal decomposition may release hazardous gases such as carbon oxides, nitrogen oxides, and hydrogen fluoride.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table outlines the recommended PPE, with a rationale rooted in the compound's potential hazards.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Snugly fitting chemical splash goggles or a full-face shield.[1][7] | Protects against splashes and potential vapors. Azetidine compounds are known to cause serious eye irritation.[7][8] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene are recommended).[1][7] | Prevents direct skin contact, a known hazard (H315).[2] Gloves should be inspected for integrity before each use and changed immediately if contaminated. |
| Body Protection | A long-sleeved laboratory coat. | Prevents contamination of personal clothing and minimizes skin exposure.[7] For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or suit should be considered. |
| Respiratory Protection | All handling should be performed in a certified chemical fume hood.[1][7] | A fume hood is the primary engineering control to minimize inhalation of potentially harmful vapors. If a fume hood is unavailable or if aerosol generation is likely, a NIOSH-approved respirator with an organic vapor cartridge is mandatory.[1][8] |
| Footwear | Closed-toe shoes, preferably made of a chemical-resistant material. | Protects feet from potential spills. |
Operational Plan: A Step-by-Step Handling Protocol
A structured workflow is essential to minimize exposure and ensure procedural safety.
Step 1: Preparation and Pre-Handling
-
Designate a Work Area: All work with this compound must be conducted within a certified chemical fume hood.
-
Assemble Materials: Ensure all necessary equipment (glassware, spatulas, syringes) and waste containers are inside the fume hood before introducing the compound.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and operational.[9]
-
Don PPE: Put on all required PPE as detailed in the table above before entering the designated work area.
Step 2: Dispensing and Handling
-
Weighing: If weighing the compound, do so within the fume hood. Use a disposable weighing paper or boat to avoid contamination of the balance.
-
Transfers: Use appropriate tools, such as a clean spatula or syringe, for transfers. Avoid creating dust or aerosols.
-
In Solution: When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Container Management: Keep the primary container of this compound tightly sealed when not in use to prevent the release of vapors.[4]
Step 3: Post-Handling and Decontamination
-
Clean Work Area: Thoroughly decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Equipment Cleaning: Clean all non-disposable glassware and equipment that came into contact with the chemical.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE, even if no direct contact is suspected.[10]
Emergency Procedures: Plan for the Unexpected
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen if trained to do so. Seek immediate medical attention.[10] |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek medical attention if irritation persists.[9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10] |
| Spill | Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed, labeled container for hazardous waste disposal.[10] Ventilate the area. |
Disposal Plan: Environmental and Regulatory Compliance
Proper disposal is a critical final step to protect the environment and adhere to institutional and governmental regulations.
Waste Segregation is Key:
-
Chemical Waste: All unused this compound and solutions containing it must be collected in a dedicated, clearly labeled hazardous waste container.[11]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing papers, and absorbent pads, must be collected in a separate, designated solid hazardous waste container.[7]
Disposal Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1642298-59-6 | this compound hydrochloride [fluoromart.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.ie [fishersci.ie]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(Parent azetidine shown for core structure)